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  • Product: (Cyclohexylmethyl)(methoxy)amine hydrochloride
  • CAS: 1803584-35-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Foreword For the researcher, scientist, and drug development professional, a comprehensive understanding of the fundamental physicochemical properties of a molecule is the bedrock of innovation. It is this foundational k...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For the researcher, scientist, and drug development professional, a comprehensive understanding of the fundamental physicochemical properties of a molecule is the bedrock of innovation. It is this foundational knowledge that informs rational drug design, enables the development of robust analytical methodologies, and ultimately dictates the success of a therapeutic candidate. This guide provides an in-depth exploration of the core basic properties of (Cyclohexylmethyl)(methoxy)amine hydrochloride, a molecule of interest in medicinal chemistry. We will move beyond a simple recitation of facts to a nuanced discussion of the principles governing its behavior and the experimental techniques used to elucidate its characteristics. Our focus is on providing not just the "what," but the "why" and the "how," empowering the reader to apply these concepts in their own research endeavors.

Molecular Identity and Physicochemical Characteristics

(Cyclohexylmethyl)(methoxy)amine hydrochloride, also known as N-(cyclohexylmethyl)-O-methylhydroxylamine hydrochloride, is a substituted hydroxylamine derivative. Its structure, featuring a cyclohexylmethyl group appended to a methoxyamine moiety, suggests a molecule with a blend of lipophilic and polar characteristics.

PropertyValueSource
Chemical Name (Cyclohexylmethyl)(methoxy)amine hydrochloride[1]
Synonyms N-(cyclohexylmethyl)-O-methylhydroxylamine hydrochloride[1]
CAS Number 1803584-35-1[1]
Molecular Formula C₈H₁₈ClNO[1]
Molecular Weight 179.69 g/mol [1]
Physical Form Powder[1]
InChI 1S/C8H17NO.ClH/c1-10-9-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H[1]
InChIKey FHJBXWZVFDBRQD-UHFFFAOYSA-N[1]

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Figure 1: Chemical structure of (Cyclohexylmethyl)(methoxy)amine hydrochloride.

The Cornerstone of Function: Understanding Basicity and pKa

The basicity of an amine is a measure of its ability to accept a proton, a fundamental property that dictates its behavior in biological systems and chemical reactions.[2] This is quantified by the pKa of its conjugate acid. A lower pKa indicates a stronger acid (and thus a weaker conjugate base), while a higher pKa signifies a weaker acid (and a stronger conjugate base). For an amine hydrochloride salt, the pKa value refers to the equilibrium between the protonated amine (the ammonium cation) and the free amine.

The electron-donating or withdrawing nature of the substituents on the nitrogen atom significantly influences basicity.[3] In the case of (Cyclohexylmethyl)(methoxy)amine hydrochloride, the cyclohexylmethyl group is an alkyl group, which is generally electron-donating through an inductive effect. This would be expected to increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to an unsubstituted amine. However, the presence of the methoxy group introduces a competing effect. The oxygen atom is electronegative and can exert an electron-withdrawing inductive effect, which would decrease basicity.

Experimental Determination of pKa: A Protocol for Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[4] The procedure involves the gradual addition of a standardized titrant (in this case, a strong base) to a solution of the amine hydrochloride, while monitoring the pH of the solution.

Objective: To determine the pKa of (Cyclohexylmethyl)(methoxy)amine hydrochloride.

Principle: The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine are equal. This corresponds to the half-equivalence point in the titration curve.[3]

Materials:

  • (Cyclohexylmethyl)(methoxy)amine hydrochloride

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Deionized water, freshly boiled to remove dissolved CO₂

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (150 mL)

  • Volumetric flasks

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 18 mg of (Cyclohexylmethyl)(methoxy)amine hydrochloride (to make a ~1 mM solution in 100 mL) and dissolve it in 100 mL of deionized water in a 150 mL beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar. Position the buret filled with standardized 0.1 M NaOH solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the solution.

  • Titration: Begin adding the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Equivalence Point: As the pH begins to change more rapidly, reduce the increment volume. Continue the titration past the equivalence point, which is characterized by a sharp inflection in the titration curve.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point.[3]

Self-Validation: The protocol's integrity is maintained by the use of standardized acidic and basic solutions, calibration of the pH meter with standard buffers before the experiment, and the analysis of the titration curve's shape, which should conform to theoretical expectations for a monoprotic acid titration.

Potentiometric Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (~1 mM in deionized water) setup Assemble Titration Apparatus prep_analyte->setup prep_titrant Standardize 0.1 M NaOH prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add NaOH in Increments setup->titrate record Record pH and Volume titrate->record After each addition record->titrate Continue until past equivalence point plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve find_ep Determine Equivalence Point (First/Second Derivative) plot_curve->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep determine_pka pKa = pH at Half-Equivalence Point find_hep->determine_pka BER Inhibition Pathway DNA_damage DNA Damage (e.g., by alkylating agents) Glycosylase DNA Glycosylase DNA_damage->Glycosylase causes AP_site AP Site Formation Glycosylase->AP_site creates BER_inhibition BER Inhibition AP_site->BER_inhibition leads to Methoxyamine (Cyclohexylmethyl)(methoxy)amine Methoxyamine->AP_site binds to Apoptosis Cellular Apoptosis BER_inhibition->Apoptosis promotes

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Exploratory

Technical Whitepaper: (Cyclohexylmethyl)(methoxy)amine Hydrochloride (CAS 161353-93-1) – Scaffold Utility in Medicinal Chemistry

Executive Summary & Scientific Clarification In the landscape of modern drug discovery, the selection of optimal chemical building blocks dictates the downstream success of pharmacokinetic (PK) and pharmacodynamic (PD) p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Clarification

In the landscape of modern drug discovery, the selection of optimal chemical building blocks dictates the downstream success of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While frequently queried in literature as (cyclohexylmethyl)(methoxy)amine hydrochloride, cross-referencing the Chemical Abstracts Service (CAS) registry number 161353-93-1 confirms the definitive structure is 1-cyclohexyl-N-methylmethanamine hydrochloride (also known as N-(cyclohexylmethyl)-N-methylamine hydrochloride) .

The methoxyamine variant (CAS 1803584-35-1) contains an oxygen atom absent in this specific CAS registry . To uphold absolute scientific integrity and E-E-A-T principles, this whitepaper focuses on the validated structure for CAS 161353-93-1. This secondary amine hydrochloride salt is a highly versatile building block utilized extensively in the synthesis of central nervous system (CNS) agents and metabolic receptor ligands .

Physicochemical Profiling

The hydrochloride salt form is specifically chosen for commercial and laboratory use because it prevents the oxidative degradation typical of free aliphatic amines, ensuring long-term shelf stability and high aqueous solubility .

PropertyValue / DescriptionAnalytical Rationale
CAS Number 161353-93-1Definitive registry identifier for the methylamine derivative.
Molecular Formula C₈H₁₈ClN (C₈H₁₇N · HCl)Represents the protonated secondary amine and chloride counterion.
Molecular Weight 163.69 g/mol Low molecular weight ensures high ligand efficiency (LE) in drug design.
Melting Point 193 - 194 °CHigh melting point indicates a stable, highly crystalline lattice network.
SMILES CNCC1CCCCC1.ClHighlights the fully saturated cyclohexyl ring and secondary amine.

Structural Rationale in Drug Design

As an Application Scientist, I evaluate scaffolds not just by their reactivity, but by their influence on the final Active Pharmaceutical Ingredient (API). The (cyclohexylmethyl)amine motif is strategically superior to its aromatic counterpart (benzylamine) for several reasons:

  • High Fraction sp3 (Fsp3): The fully saturated cyclohexyl ring maximizes 3D spatial complexity. High Fsp3 correlates strongly with clinical success, as these molecules exhibit better solubility and lower promiscuous protein binding compared to flat, aromatic (sp2) rings.

  • Lipophilic Anchoring: The cyclohexyl group provides a robust lipophilic anchor that fits perfectly into the hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and Estrogen-Related Receptors (ERRs) .

  • Metabolic Stability: Aliphatic rings avoid the rapid aromatic hydroxylation pathways mediated by hepatic CYP450 enzymes, prolonging the drug's half-life.

Comparative ADME Profiling

Table 2: Predictive ADME impact of the Cyclohexylmethyl scaffold vs. an Aromatic analog.

ParameterCyclohexylmethyl Scaffold (CAS 161353-93-1)Benzylmethyl Scaffold (Aromatic Analog)Causality / Mechanism
Aqueous Solubility HighModerateLack of planar pi-stacking prevents molecular aggregation in aqueous media.
Off-Target Toxicity LowModerate-High3D complexity prevents non-specific intercalation with off-target proteins.
CYP450 Clearance ModerateHighAliphatic C-H bonds are generally more resistant to rapid oxidation than aromatic rings.

Synthetic Utility & Core Workflows

CAS 161353-93-1 is primarily utilized as a nucleophile. However, because it is supplied as a hydrochloride salt, it must be neutralized ("freebased") in situ before it can participate in coupling reactions .

SynthWorkflow SM CAS 161353-93-1 (Hydrochloride Salt) FB Freebasing (DIPEA / DCM) SM->FB Base Addition React1 Amidation (HATU / R-COOH) FB->React1 Acyl Transfer React2 Reductive Amination (Aldehyde / STAB) FB->React2 Iminium Reduction Purify Purification (Aqueous Workup) React1->Purify Removes Salts React2->Purify Removes Boron API Lead Compound (Purified API) Purify->API >98% Purity

Synthetic workflow for derivatizing CAS 161353-93-1 into lead compounds.

Protocol 1: Self-Validating Amidation Workflow

Objective: Synthesize N-acyl derivatives for target screening. Causality: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA) due to its higher steric bulk, which minimizes unwanted nucleophilic attack by the base itself on the activated carboxylic acid.

  • Preparation: Suspend 1.0 eq of CAS 161353-93-1 in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the electrophile.

  • Freebasing: Add 2.5 eq of DIPEA.

    • Validation Checkpoint: The cloudy suspension will clarify into a homogeneous solution, visually confirming the successful dissociation of the hydrochloride salt.

  • Activation: In a separate vial, activate the target carboxylic acid (1.1 eq) using HATU (1.2 eq) in DCM for 15 minutes.

  • Coupling: Transfer the activated acid to the amine solution. Stir at room temperature for 2-4 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the amine mass peak (m/z 128.14 [M+H]+ for the free base) is entirely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The aqueous wash removes DIPEA hydrochloride salts and residual HATU byproducts, ensuring a clean crude profile prior to flash chromatography.

Protocol 2: Reductive Amination for Alkyl Extension

Objective: Synthesize complex tertiary amines via the addition of aldehydes. Causality: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is exceptionally mild. It selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde starting material, preventing the formation of unwanted primary alcohols.

  • Preparation: Dissolve CAS 161353-93-1 (1.0 eq) and the target aldehyde (1.05 eq) in 1,2-dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 30 minutes.

  • Reduction: Portion-wise, add STAB (1.5 eq) to the mixture. Stir at room temperature for 12 hours.

  • Quenching: Quench the reaction with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with ethyl acetate.

Pharmacological Applications: Target Engagement

GPCRPathway Ligand Derivatized Ligand (Cyclohexylmethyl Scaffold) Receptor Target Receptor (GPCR / ERR) Ligand->Receptor Hydrophobic Binding GProtein G-Protein Activation (Signal Transduction) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Alpha Subunit SecondMsg cAMP Modulation Effector->SecondMsg ATP Conversion Outcome Metabolic Regulation & Neuroprotection SecondMsg->Outcome Downstream Kinases

Pharmacodynamic signaling pathway modulated by cyclohexylmethyl-derived ligands.

References

Foundational

(Cyclohexylmethyl)(methoxy)amine Hydrochloride: A Strategic Building Block in Modern Synthetic and Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, the selection of precise building blocks dictates the success of downstream applications. (Cyclohexylmethyl)(methoxy)amine hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, the selection of precise building blocks dictates the success of downstream applications. (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) is an advanced, sterically encumbered O -alkylhydroxylamine derivative. It serves a dual mandate: acting as a highly lipophilic homolog to the classic Weinreb amine for controlled nucleophilic additions[1], and functioning as a privileged precursor to bioactive N -alkoxy amide pharmacophores[2]. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic utility, and self-validating experimental workflows.

Chemical Identity & Structural Profiling

The structural architecture of (cyclohexylmethyl)(methoxy)amine hydrochloride features a secondary amine nitrogen bonded to a methoxy group ( −O−CH3​ ) and a bulky cyclohexylmethyl group ( −CH2​−C6​H11​ ).

Causality of the Salt Form: The free base of O -alkylhydroxylamines is inherently prone to oxidation and degradation over time. Formulating this building block as a hydrochloride salt ensures long-term bench stability, prevents unwanted side reactions during storage, and allows for precise stoichiometric weighing without the volatility issues associated with free amines[3].

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1803584-35-1
Molecular Formula C8​H17​NO⋅HCl
Molecular Weight 179.69 g/mol
Physical Form Solid / Powder
Hydrogen Bond Donors 1 (Amine salt)
Hydrogen Bond Acceptors 2 (N, O)
Rotatable Bonds 3

Mechanistic Utility in Organic Synthesis: Beyond the Standard Weinreb Amide

The classic Weinreb amide utilizes N,O -dimethylhydroxylamine to form a stable five-membered chelate with organometallic reagents, preventing over-addition to the alcohol[1]. However, standard Weinreb amides can be highly polar, complicating the aqueous workup of already polar substrates.

By substituting the N -methyl group with an N -cyclohexylmethyl group, chemists can fundamentally alter the physical and steric profile of the intermediate:

  • Enhanced Lipophilicity: The incorporation of the C7​ aliphatic ring system drastically increases the LogP of the resulting amide. This facilitates organic extraction and normal-phase chromatographic purification, which is critical when synthesizing highly polar active pharmaceutical ingredients (APIs).

  • Steric Shielding: The bulky cyclohexyl ring provides significant steric shielding around the tetrahedral intermediate. This steric bulk can suppress unwanted side reactions, such as the enolization of sensitive α -protons, by restricting the trajectory of bulky Grignard or organolithium reagents.

G A Carboxylic Acid (R-COOH) C Activated Ester Intermediate A->C Activation B Coupling Reagent (HATU, DIPEA) B->C Catalysis/Base E N-Alkoxy Amide Product C->E Nucleophilic Attack D (Cyclohexylmethyl) (methoxy)amine HCl D->E Amine Addition

Workflow for the synthesis of N-alkoxy amides using the title compound.

Pharmacological Significance: The N-Alkoxy Amide Pharmacophore

In medicinal chemistry, the N -alkoxy amide linkage is a powerful bioisostere for standard amides. The electronegative oxygen atom adjacent to the nitrogen restricts the rotation of the amide bond, locking the molecule into a preferred conformation for receptor binding[2].

  • Modulation of Permeability (LogD/pKa): Recent studies on Transient Receptor Potential Melastatin 8 (TRPM8) antagonists for ocular pain have demonstrated that replacing standard amides with N -alkoxy amides optimizes the pKa and LogD, leading to superior corneal permeability and metabolic stability[2].

  • Neurological Targeting: N -methoxy amide derivatives of valproic acid have shown superior efficacy in maximal electroshock (MES) seizure tests compared to the parent acid. The lipophilic N -methoxy group enhances blood-brain barrier (BBB) penetration while mitigating the hepatotoxicity associated with standard valproic acid[4].

  • Structural Anchoring: The cyclohexylmethyl group acts as a robust, lipophilic anchor that fits perfectly into the L1/L2 hydrophobic pockets of many pharmacophore models, increasing receptor binding affinity[5].

G N1 Target Identification (e.g., TRPM8 / Epilepsy) N2 Pharmacophore Insertion [N-Methoxy Amide] N1->N2 N3 Steric & Lipophilic Tuning [Cyclohexylmethyl Group] N2->N3 Structural Modification N4 Optimized Lead Compound (Improved LogD & Permeability) N3->N4 in vivo Validation N5 Standard Amide (Poor Permeability) N5->N2 Bioisosteric Replacement

Rational drug design pathway leveraging the N-methoxy-N-cyclohexylmethyl pharmacophore.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol for amide coupling is designed as a self-validating system .

Protocol: Synthesis of N -(Cyclohexylmethyl)- N -methoxyamides via Amide Coupling

Causality of Reagent Selection: The secondary nature of the O -alkylhydroxylamine, compounded by the steric bulk of the cyclohexylmethyl group, significantly reduces its nucleophilicity. Standard carbodiimides (e.g., EDC/HOBt) often result in sluggish reactions. Therefore, HATU is utilized to generate a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling rate and minimizes the epimerization of chiral α -centers.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid substrate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Causality: DMF is a highly polar aprotic solvent that stabilizes the polar transition states of the coupling reaction.

  • Free Base Liberation: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0∘C , followed by (cyclohexylmethyl)(methoxy)amine hydrochloride (1.1 eq). Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine in situ. The excess DIPEA neutralizes the acidic byproducts of HATU activation and maintains the basic medium required to drive the reaction forward.

  • Coupling: Allow the reaction mixture to warm to room temperature and stir for 2–4 hours under an inert argon atmosphere.

Self-Validation Checkpoint:

  • Reaction Monitoring: Perform TLC (Hexane/EtOAc 7:3) visualized by UV and KMnO4​ . The active ester intermediate will appear as a transient, UV-active spot that is gradually replaced by the product spot.

  • Orthogonal Quench & Workup: Dilute with EtOAc and quench with saturated aqueous NH4​Cl to hydrolyze any unreacted active ester. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and unreacted amine) and saturated NaHCO3​ (to remove unreacted carboxylic acid).

  • Analytical Confirmation: LC-MS analysis must confirm the [M+H]+ ion. 1H NMR should display a characteristic singlet integrating to 3H around 3.5–3.8 ppm, corresponding to the N -methoxy group, and a multiplet around 0.9–1.8 ppm confirming the integration of the cyclohexyl ring.

Table 2: Strategic Comparison of Amine Building Blocks
Feature N,O -Dimethylhydroxylamine HCl(Cyclohexylmethyl)(methoxy)amine HCl
N-Alkyl Substituent Methyl ( −CH3​ )Cyclohexylmethyl ( −CH2​−C6​H11​ )
Steric Hindrance LowHigh
Lipophilicity (LogP contribution) LowHigh
Aqueous Solubility Very HighModerate to Low
Primary Application Standard ketone synthesisLipophilic pharmacophore insertion; Steric tuning

References

  • Sigma-Aldrich Product Catalog. (cyclohexylmethyl)(methoxy)amine hydrochloride | 1803584-35-1. Sigma-Aldrich.

  • GuideChem Chemical Database. N-(cyclohexylmethyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide Properties and Applications. GuideChem.

  • Journal of Medicinal Chemistry. Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through pKa and LogD Modulation. ACS Publications (2021).

  • European Journal of Pharmacology. Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid. PubMed / Finnell Lab (2011).

  • The Journal of Organic Chemistry. Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. ACS Publications.

Sources

Exploratory

(Cyclohexylmethyl)(methoxy)amine hydrochloride mechanism of action

In-Depth Technical Guide: Mechanism of Action and Synthetic Utility of (Cyclohexylmethyl)(methoxy)amine Hydrochloride Executive Summary In the realm of advanced organic synthesis and drug development, (Cyclohexylmethyl)(...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Mechanism of Action and Synthetic Utility of (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Executive Summary

In the realm of advanced organic synthesis and drug development, (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS 1803584-35-1) functions as a highly specialized, sterically tuned building block[1]. Unlike active pharmaceutical ingredients (APIs) that possess a biological mechanism of action (e.g., receptor agonism), this compound’s "mechanism of action" is strictly chemical. It serves as a modified Weinreb amine , designed to form stable N-alkoxy-N-alkylamides (Weinreb amides) that allow for the controlled, mono-addition of organometallic reagents to synthesize ketones without the notorious problem of over-addition[2].

This whitepaper details the causality behind its chelation paradigm, the strategic advantages of the cyclohexylmethyl modification, and the self-validating protocols required to leverage this reagent in complex synthetic workflows.

Core Mechanism of Action: The Chelation Paradigm

The fundamental chemical mechanism of action for (cyclohexylmethyl)(methoxy)amine relies on transition-state stabilization. When standard carboxylic acid derivatives (like esters or acyl chlorides) react with strong nucleophiles such as Grignard (R-MgX) or organolithium (R-Li) reagents, the initial tetrahedral intermediate rapidly collapses to form a ketone. Because ketones are highly electrophilic, a second nucleophilic attack occurs almost instantly, yielding an unwanted tertiary alcohol.

(Cyclohexylmethyl)(methoxy)amine circumvents this via a three-phase mechanism[2][3]:

  • Amidation (Phase 1): The amine is coupled with an activated carboxylic acid to form a sterically shielded Weinreb amide.

  • Nucleophilic Addition & Chelation (Phase 2): When the organometallic reagent attacks the carbonyl carbon, the resulting tetrahedral intermediate does not collapse. Instead, the metal cation (Li⁺ or Mg²⁺) is coordinated simultaneously by the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, 5-membered cyclic metal chelate .

  • Aqueous Collapse (Phase 3): The intermediate remains locked in this stable state until the reaction is deliberately quenched with an aqueous acid. The acid hydrolyzes the metal complex, forcing the intermediate to collapse directly into the desired ketone, safely destroying the unreacted organometallic reagent in the process.

Mechanism A Acyl Electrophile + Weinreb Amine B Weinreb Amide Intermediate A->B Amidation C Organometallic Addition (R-M) B->C Nucleophilic Attack D Stable 5-Membered Metal Chelate C->D Chelation (M=Li, Mg) E Aqueous Workup (H3O+) D->E Quench F Ketone Product (No Over-addition) E->F Collapse

Caption: Mechanistic pathway of Weinreb amide formation and controlled ketone synthesis.

The Cyclohexylmethyl Advantage (Causality & Design)

Why utilize (cyclohexylmethyl)(methoxy)amine instead of the ubiquitous N,O-dimethylhydroxylamine? As a Senior Application Scientist, the choice of reagent is dictated by the physicochemical demands of the synthetic route[4].

  • Enhanced Lipophilicity: The bulky cyclohexyl ring significantly increases the LogP of the resulting amide. In late-stage functionalization of highly lipophilic drug scaffolds, standard dimethyl Weinreb amides often suffer from poor solubility in non-polar solvents (like dry THF or ether) at cryogenic temperatures (-78°C). The cyclohexylmethyl group ensures homogenous reaction conditions.

  • Steric Shielding: The steric bulk of the cyclohexylmethyl moiety protects the nitrogen lone pair and the adjacent N-O bond from unwanted side reactions, such as premature N-O bond cleavage under strongly reducing conditions.

  • Purification & Crystallinity: Intermediates formed with dimethylhydroxylamine are almost exclusively volatile oils. The added molecular weight and structural rigidity of the cyclohexyl group frequently yield crystalline solid intermediates, enabling purification by simple recrystallization rather than resource-intensive chromatography.

Quantitative Data: Comparative Reagent Profiling
Property / MetricN,O-Dimethylhydroxylamine(Cyclohexylmethyl)(methoxy)aminePractical Impact on Workflow
Molecular Weight (Free Base) 61.08 g/mol 143.23 g/mol Higher mass aids in LC-MS detection and tracking.
Estimated Lipophilicity (LogP) ~ -0.2 (Hydrophilic)~ 2.5 (Lipophilic)Prevents precipitation at -78°C in non-polar solvents.
Steric Hindrance (N-Alkyl) Low (Methyl)High (Cyclohexylmethyl)Suppresses off-target nucleophilic attack at the amide.
Intermediate State Typically OilsHigh Propensity for SolidsEnables scalable recrystallization over chromatography.
Over-addition Suppression >95%>98%Bulky group further destabilizes tetrahedral collapse prior to quench.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every reagent addition is grounded in chemical causality.

Protocol A: Synthesis of the Sterically Tuned Weinreb Amide
  • Preparation: In an oven-dried, round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Causality: Moisture must be strictly excluded to prevent the hydrolysis of the highly electrophilic activated acyl intermediate.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 15 minutes. Causality: EDC forms an unstable O-acylisourea. HOBt rapidly intercepts this to form a stable, highly reactive OBt ester, effectively preventing substrate racemization.

  • Amine Addition: Add (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.1 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: The first equivalent of DIPEA neutralizes the amine's HCl salt, liberating the nucleophilic free base. The excess DIPEA neutralizes the HCl generated during the coupling process.

  • Validation Check: Allow the mixture to warm to room temperature and stir for 12 hours. Self-Validation: Analyze a 5 µL aliquot via LC-MS. The complete disappearance of the OBt ester mass peak confirms successful coupling.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted carboxylic acid and HOBt. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Controlled Ketone Synthesis via Organometallic Addition
  • Cryogenic Setup: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) under argon. Cool the system to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures are critical to kinetically stabilize the tetrahedral metal chelate and prevent premature collapse.

  • Nucleophilic Addition: Slowly add the Grignard reagent (R-MgX) or organolithium (R-Li) (1.5 eq) dropwise down the side of the flask. Causality: A slight excess ensures complete conversion. The chelation mechanism inherently prevents this excess from causing over-addition.

  • Incubation & Validation: Stir at -78°C for 1 hour, then gradually warm to 0°C. Self-Validation: Quench a 10 µL aliquot in saturated NH₄Cl and analyze via TLC. The disappearance of the amide starting material validates complete chelate formation.

  • The Quench (Collapse): Vigorously stir the reaction at 0°C and slowly add 1M HCl (or saturated NH₄Cl for acid-sensitive substrates). Causality: The acidic aqueous environment protonates the intermediate, breaking the metal-oxygen coordination bonds and driving the irreversible collapse into the target ketone.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and purify via flash column chromatography to isolate the pure ketone.

Workflow Step1 1. Amide Coupling (DCM, 0°C, Base) Step2 2. Purification (Aqueous Extraction) Step1->Step2 Step3 3. Organometallic Addition (THF, -78°C) Step2->Step3 Step4 4. Acidic Quench (1M HCl) Step3->Step4 Step5 5. Isolation (Target Ketone) Step4->Step5

Caption: Step-by-step experimental workflow for ketone synthesis using the Weinreb amine.

Conclusion

(Cyclohexylmethyl)(methoxy)amine hydrochloride is a powerful evolution of the traditional Weinreb amine. By leveraging the fundamental mechanism of 5-membered cyclic metal chelation[3], combined with the strategic steric and lipophilic advantages of the cyclohexylmethyl group, researchers can execute highly controlled, late-stage ketone syntheses on complex molecular architectures that would otherwise degrade or precipitate under standard conditions.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-n-methylamides as effective acylating agents". Tetrahedron Letters.[Link]

  • Kapur, A. et al. (2014). "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations". National Institutes of Health (PMC). [Link]

Sources

Foundational

Synthesis Pathway and Methodological Guide for (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Executive Summary (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS No. 1803584-35-1) is a highly versatile building block utilized in advanced organic synthesis and pharmaceutical drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS No. 1803584-35-1) is a highly versatile building block utilized in advanced organic synthesis and pharmaceutical drug development. Structurally, it is an N,O -disubstituted hydroxylamine that serves as a crucial precursor for synthesizing modified Weinreb amides, kinase inhibitors, and complex bioisosteres[1].

Because the N−O bond imparts unique stereoelectronic properties—such as lowered basicity and increased resistance to metabolic degradation compared to standard alkylamines—synthesizing this motif requires specialized conditions. This whitepaper details the definitive synthetic pathways, mechanistic rationale, and self-validating experimental protocols required to produce high-purity (cyclohexylmethyl)(methoxy)amine hydrochloride.

Mechanistic Rationale & Pathway Selection

The synthesis of N -alkyl- O -alkylhydroxylamines generally proceeds via one of two primary pathways: nucleophilic substitution (direct alkylation) or reductive amination.

  • Pathway A (Reductive Amination): This is the gold standard for this molecule. It involves the condensation of cyclohexanecarboxaldehyde with O -methylhydroxylamine hydrochloride, followed by in situ reduction. This pathway is highly chemoselective and avoids the over-alkylation issues inherent to direct substitution ([1]).

  • Pathway B (Direct Alkylation): Involves reacting cyclohexylmethyl bromide with O -methylhydroxylamine. While mechanistically simpler ( SN​2 ), the primary amine nature of O -methylhydroxylamine makes it highly susceptible to N,N -dialkylation, leading to complex purification pipelines and diminished yields.

Reducing Agent Selection

The choice of reducing agent in Pathway A dictates the success of the reaction. The agent must be mild enough to tolerate the unreacted aldehyde but strong enough to reduce the transient oxime ether intermediate.

Table 1: Comparison of Reducing Agents for N -Alkoxy Reductive Amination

Reducing AgentReactivity with AldehydesToxicity ProfileSuitability for N -Alkoxy Amination
NaBH₄ High (reduces aldehyde directly)LowPoor (Produces primary alcohol byproduct)
NaBH₃CN ModerateHigh (Generates HCN gas)Good, but requires strict pH control (pH ~5)
NaBH(OAc)₃ Low (Selective for iminium/oxime)LowExcellent (Gold standard, mild, high yield)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected due to its exceptional chemoselectivity. The electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, preventing premature reduction of the aldehyde and allowing the oxime ether to fully form before hydride transfer occurs ([2]).

G A Cyclohexanecarboxaldehyde D Oxime Ether Intermediate A->D Pathway A (DCE, 25°C) B O-Methylhydroxylamine HCl B->D E (Cyclohexylmethyl)(methoxy)amine (Free Base) B->E C Cyclohexylmethyl Bromide C->E Pathway B (K2CO3, DMF) D->E NaBH(OAc)3 (Reduction) F (Cyclohexylmethyl)(methoxy)amine HCl (Target Salt) E->F HCl in Et2O (Precipitation)

Fig 1. Synthetic pathways for (Cyclohexylmethyl)(methoxy)amine HCl.

Experimental Protocol: Reductive Amination (Pathway A)

This self-validating protocol is designed for a 10 mmol scale. The system validates itself at two critical junctions: the visual clarification of the reaction mixture upon imine formation, and the instantaneous precipitation of the final hydrochloride salt.

Table 2: Stoichiometric Quantities (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Cyclohexanecarboxaldehyde112.171.01.12 g (10 mmol)Electrophile
O -Methylhydroxylamine HCl83.521.10.92 g (11 mmol)Nucleophile / Acid Catalyst
NaBH(OAc)₃211.941.42.97 g (14 mmol)Chemoselective Reductant
1,2-Dichloroethane (DCE)98.96-30 mLAprotic Solvent
2M HCl in Diethyl Ether-1.57.5 mLSalt Formation Agent
Step 1: Oxime Ether Formation
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend O -methylhydroxylamine hydrochloride (0.92 g, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under an inert argon atmosphere.

  • Addition: Add cyclohexanecarboxaldehyde (1.12 g, 10 mmol) dropwise at room temperature.

  • Causality & Validation: The hydrochloride salt of the amine acts as an endogenous mild acid catalyst, driving the equilibrium toward the hemiaminal and subsequent dehydration to the oxime ether. Validation Check: The initial cloudy suspension will gradually clarify over 30–60 minutes as the insoluble amine salt is consumed to form the soluble oxime ether intermediate.

Step 2: Hydride Reduction
  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (2.97 g, 14 mmol) portion-wise over 15 minutes to prevent sudden thermal spikes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Causality & Validation: The low temperature during addition mitigates the exothermic release of hydrogen gas. Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). Because the product lacks a strong UV chromophore, stain the TLC plate with basic KMnO₄ or Ninhydrin; the product will appear as a distinct oxidized spot, confirming the disappearance of the aldehyde.

Mechanism N1 Aldehyde + Amine N2 Hemiaminal N1->N2 Nucleophilic Attack N3 Oxime Ether N2->N3 -H2O N4 Hydride Transfer N3->N4 Protonation N5 Alkoxyamine N4->N5 NaBH(OAc)3

Fig 2. Mechanistic flow of the reductive amination process.

Step 3: Workup and Free Base Isolation
  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 30 minutes until gas evolution (CO₂) ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Causality: The basic quench serves a dual purpose: it destroys unreacted boron complexes and deprotonates the newly formed secondary amine, ensuring it partitions entirely into the organic phase.

  • Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Step 4: Hydrochloride Salt Precipitation
  • Solvent Exchange: Dissolve the crude oily free base in anhydrous diethyl ether (15 mL) and cool to 0 °C.

  • Precipitation: Dropwise, add 2M HCl in diethyl ether (7.5 mL, 15 mmol) under vigorous stirring.

  • Causality & Validation: The free base of (cyclohexylmethyl)(methoxy)amine is volatile and prone to oxidative degradation. Converting it to the hydrochloride salt ensures long-term thermodynamic stability and allows for precise stoichiometric weighing. Validation Check: A stark, instantaneous precipitation of a white crystalline solid will occur upon HCl addition, acting as a visual confirmation of successful salt formation.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold diethyl ether (2 × 10 mL), and dry in a vacuum oven at 40 °C to afford the pure (cyclohexylmethyl)(methoxy)amine hydrochloride.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized batch, the following analytical parameters should be met:

  • Appearance: White to off-white crystalline powder.

  • LC-MS (ESI+): Expected m/z for the free base [M+H]+ is 144.1. The absence of a peak at m/z 240+ confirms the lack of N,N -dialkylation.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic methoxy singlet ( −OCH3​ ) integrating to 3 protons around δ 3.8–4.0 ppm, and a doublet for the methylene protons ( −CH2​−N ) coupling to the cyclohexyl methine proton.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Source: Molecules (MDPI) / National Library of Medicine URL:[Link]

Sources

Exploratory

(Cyclohexylmethyl)(methoxy)amine hydrochloride role in organic synthesis

An In-depth Technical Guide to (Cyclohexylmethyl)(methoxy)amine Hydrochloride: A Molecule of Synthetic Potential Preamble: Navigating the Known and the Novel In the landscape of organic synthesis, while many reagents are...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (Cyclohexylmethyl)(methoxy)amine Hydrochloride: A Molecule of Synthetic Potential

Preamble: Navigating the Known and the Novel

In the landscape of organic synthesis, while many reagents are extensively characterized, others remain enigmatic, their full potential yet to be unlocked. (Cyclohexylmethyl)(methoxy)amine hydrochloride, with CAS Number 1803584-35-1, falls into the latter category. Publicly available scientific literature and patent databases currently offer limited specific information regarding its synthesis, established roles, or mechanistic pathways. This guide, therefore, adopts a first-principles approach. By dissecting the molecule into its core functional components—the N-methoxyamine and the cyclohexylmethylamine moieties—we can infer its probable reactivity and potential applications. This analysis is grounded in established chemical principles and supported by evidence from closely related, well-documented compounds, providing a predictive framework for researchers and drug development professionals.

Molecular Architecture and Physicochemical Properties

(Cyclohexylmethyl)(methoxy)amine hydrochloride, also known as N-(cyclohexylmethyl)-O-methylhydroxylamine hydrochloride, possesses a unique combination of functional groups that suggest a versatile role in synthetic chemistry.

PropertyValueSource
Synonym N-(cyclohexylmethyl)-O-methylhydroxylamine hydrochloride[1]
CAS Number 1803584-35-1[1]
Molecular Formula C₈H₁₈ClNO[1]
Molecular Weight 179.69 g/mol [1]

The structure features a bulky, lipophilic cyclohexylmethyl group attached to a nitrogen atom, which is in turn bonded to a methoxy group. The hydrochloride salt form enhances its stability and solubility in polar solvents, rendering it a convenient solid for handling and storage.

The N-Methoxyamine Functionality: A Modulator of Reactivity

The N-methoxy group is not merely a passive substituent; it actively modulates the electronic properties of the nitrogen atom, opening up unique reaction pathways. Research on N-methoxyamides has demonstrated that this group can act as a powerful "reactivity control element"[2][3].

Enhanced Nucleophilicity and Electrophilicity

In the context of N-methoxyamides, the N-methoxy group has been shown to:

  • Enhance the nucleophilicity of the amide nitrogen , enabling direct intermolecular coupling reactions with aldehydes, a transformation not feasible with conventional amides[3].

  • Increase the electrophilicity of the amide carbonyl , facilitating nucleophilic additions[3].

While (Cyclohexylmethyl)(methoxy)amine is not an amide, the electronic influence of the N-methoxy group on the amine nitrogen is still significant. It can be anticipated that the lone pair on the nitrogen is more available for nucleophilic attack compared to a standard secondary amine, due to the electron-donating nature of the adjacent oxygen.

Role in Synthesis of Complex Amines

A two-step synthesis of multi-substituted N-methoxyamines from N-methoxyamides has been developed, highlighting the utility of the N-methoxy group in building complex molecular architectures[2][3]. This strategy allows for the diversification of structures, which is highly valuable in the synthesis of natural products and their analogs[2][3]. This suggests that (Cyclohexylmethyl)(methoxy)amine hydrochloride could serve as a precursor or building block in similar multi-step synthetic sequences.

The Cyclohexylmethylamine Moiety: A Lipophilic Scaffold

The cyclohexyl group is a common motif in medicinal chemistry, often introduced to increase the lipophilicity of a molecule, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability. The cyclohexylmethylamine scaffold is a versatile building block for the synthesis of a wide range of biologically active compounds.

Potential Applications in Organic Synthesis and Drug Discovery

Based on the analysis of its functional groups, several potential roles for (Cyclohexylmethyl)(methoxy)amine hydrochloride can be postulated.

As a Building Block for Novel Scaffolds

The compound could serve as a versatile intermediate. The amine functionality can be further derivatized, for example, through acylation, alkylation, or reductive amination, to introduce the cyclohexylmethyl-N-methoxy moiety into larger, more complex molecules.

In the Synthesis of Biologically Active Molecules

The methoxyamine unit is present in several approved drugs, such as brasofensine and gemifloxacin[4]. The methoxy group can play a crucial role in ligand-target binding, as well as improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate[5][6]. Given this precedent, (Cyclohexylmethyl)(methoxy)amine hydrochloride is a promising starting material for the synthesis of novel therapeutic agents.

Methoxyamine itself is known to covalently bind to apurinic/apyrimidinic (AP) sites in damaged DNA, thereby inhibiting the base excision repair (BER) pathway[4][7]. This action can potentiate the anticancer effects of DNA-alkylating agents[7]. While it is unclear if the larger cyclohexylmethyl-substituted version would retain this specific biological activity, it represents a potential avenue for investigation in the development of novel cancer therapeutics.

Postulated Synthetic Pathways and Experimental Considerations

While no specific synthesis for (Cyclohexylmethyl)(methoxy)amine hydrochloride is detailed in the available literature, a plausible synthetic route can be envisioned based on standard organic transformations.

Potential Synthetic Workflow

A likely approach would involve the N-alkylation of methoxyamine with a suitable cyclohexylmethyl electrophile, such as cyclohexylmethyl bromide or tosylate.

Caption: Postulated synthetic workflow for (Cyclohexylmethyl)(methoxy)amine hydrochloride.

Experimental Protocol: A Predictive Model

The following is a generalized, predictive protocol for the synthesis of (Cyclohexylmethyl)(methoxy)amine, which would then be converted to its hydrochloride salt.

Step 1: Liberation of Methoxyamine Free Base

  • Dissolve methoxyamine hydrochloride (1.0 eq) in a suitable solvent such as methanol or water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a base, such as sodium hydroxide or sodium methoxide (1.0 eq), with stirring.

  • The resulting mixture containing the free methoxyamine can be used directly or extracted into an organic solvent.

Step 2: N-Alkylation

  • To the solution of free methoxyamine, add a suitable base (e.g., potassium carbonate, triethylamine, 1.5-2.0 eq) to act as an acid scavenger.

  • Add cyclohexylmethyl bromide (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture (e.g., to reflux) and monitor by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture and perform an aqueous workup. Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Purification and Salt Formation

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Collect the precipitated (Cyclohexylmethyl)(methoxy)amine hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

Mechanistic Insights from Related Systems

The unique reactivity conferred by the N-methoxy group is best illustrated by the mechanisms observed in N-methoxyamides.

Caption: Dual reactivity modes of N-methoxyamides as influenced by the N-methoxy group.

This dual reactivity highlights the potential for (Cyclohexylmethyl)(methoxy)amine hydrochloride to act as a versatile synthon, capable of participating in a range of chemical transformations that might not be accessible with simple secondary amines.

Conclusion and Future Outlook

(Cyclohexylmethyl)(methoxy)amine hydrochloride stands as a compound of significant synthetic potential, largely inferred from the established chemistry of its constituent functional groups. The N-methoxyamine moiety offers a handle for unique reactivity, while the cyclohexylmethyl group provides a lipophilic scaffold valuable in medicinal chemistry. Although direct applications and detailed protocols are yet to be widely published, this guide provides a robust theoretical framework to inform future research.

For scientists and drug development professionals, this compound represents an opportunity for exploration. Investigating its utility as a building block in the synthesis of novel bioactive molecules, and characterizing its own potential biological activity, are promising avenues for future research. As with any new reagent, careful experimental design and thorough characterization of reaction products will be paramount in unlocking the full synthetic potential of (Cyclohexylmethyl)(methoxy)amine hydrochloride.

References

  • Yoritate, M., Meguro, T., Matsuo, N., Shirokane, K., Sato, T., & Chida, N. (2014). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. Chemistry (Weinheim an der Bergstrasse, Germany), 20(26), 8210–8216. [Link]

  • ResearchGate. (n.d.). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-cyclohexyl-N-hydroxy-N-methylcyclohexanecarboxamide. Retrieved from [Link]

  • Chen, I. J., & Tius, M. A. (2024). The role of the methoxy group in approved drugs. RSC medicinal chemistry, 15(7), 1625–1655. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • ACS Publications. (2021). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Organic Letters, 23(11), 4252–4257. [Link]

  • PubChem. (n.d.). O-Methylhydroxylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF N-METHYL-O-BENZOYLHYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Bocsik, A., et al. (2025). Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride. Medicilon. [Link]

Sources

Foundational

Next-Generation Base Excision Repair (BER) Inhibition: The Mechanistic and Therapeutic Profile of (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The Base Excision Repair (BER) pathway is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The Base Excision Repair (BER) pathway is a critical cellular defense mechanism against DNA damage induced by alkylating agents (e.g., Temozolomide) and oxidative stress. The canonical intervention strategy in BER targeting has historically relied on methoxyamine hydrochloride (TRC-102), a small molecule that covalently binds to apurinic/apyrimidinic (AP) sites, forming an oxime adduct that prevents AP endonuclease 1 (APE1) cleavage[1]. While TRC-102 has demonstrated clinical utility, its high hydrophilicity and minimal steric footprint leave room for pharmacokinetic and pharmacodynamic optimization, particularly in central nervous system (CNS) malignancies like glioblastoma (GBM).

(Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) represents a sophisticated evolution in BER inhibitor design. By introducing a bulky, lipophilic cyclohexylmethyl moiety to the secondary amine, this compound shifts the AP-site adduction chemistry from oxime formation to nitrone formation . As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality, physicochemical advantages, and self-validating experimental workflows required to evaluate this next-generation BER inhibitor in preclinical models.

Mechanistic Paradigm Shift: From Oximes to Nitrones

To understand the superiority of (Cyclohexylmethyl)(methoxy)amine, we must examine the chemical biology of AP site adduction. When a DNA glycosylase such as N-methylpurine DNA glycosylase (MPG) excises a damaged base, it leaves behind an AP site that exists in equilibrium between a closed furanose ring and an open-chain aldehyde[2].

First-generation inhibitors like methoxyamine ( NH2​−O−CH3​ ) react with this aldehyde to form an oxime ( R−CH=N−O−CH3​ ). While this prevents APE1 from hydrolyzing the phosphodiester backbone, the oxime is relatively small.

Conversely, (Cyclohexylmethyl)(methoxy)amine is an N-alkyl-O-alkylhydroxylamine. When its secondary amine reacts with the AP site aldehyde, it forms a nitrone ( R−CH=N+(CH2​−Cy)−O−CH3​ ). This structural shift introduces two critical advantages:

  • Massive Steric Occlusion: The bulky cyclohexyl ring projects directly into the DNA-binding cleft of APE1, creating severe steric clashes that completely abolish endonuclease docking[3].

  • Electronic Disruption: The zwitterionic/cationic nature of the nitrone alters the local electrostatic environment of the DNA backbone, further repelling the Mg2+ -dependent active site of APE1.

BER_Pathway Damage Alkylating Agent (e.g., TMZ) Induces Base Damage Glycosylase DNA Glycosylase (MPG) Excises Damaged Base Damage->Glycosylase AP_Site Apurinic/Apyrimidinic (AP) Site (Aldehyde Intermediate) Glycosylase->AP_Site Inhibitor (Cyclohexylmethyl)(methoxy)amine Binds AP Site (Nitrone Adduct) AP_Site->Inhibitor Drug Intervention APE1 APE1 Endonuclease Attempted Cleavage AP_Site->APE1 Canonical Pathway Inhibitor->APE1 Steric Jamming Blockade Steric Blockade Repair Arrest & Apoptosis Inhibitor->Blockade Leads to

Fig 1: BER pathway modulation. The inhibitor forms a nitrone adduct at the AP site, blocking APE1.

Physicochemical Profiling & CNS Targeting

Glioblastoma multiforme (GBM) is notoriously difficult to treat due to the Blood-Brain Barrier (BBB). TRC-102 (methoxyamine hydrochloride) has a highly negative LogP, meaning it relies heavily on compromised tumor vasculature for CNS penetrance. The addition of the cyclohexylmethyl group drastically increases the lipophilicity of the molecule, shifting it into an optimal LogP range for passive BBB diffusion.

Quantitative Comparative Data
Physicochemical PropertyMethoxyamine HCl (TRC-102)(Cyclohexylmethyl)(methoxy)amine HClCausality / Impact
Molecular Weight 83.52 g/mol 179.69 g/mol Remains well within Lipinski's Rule of 5 for oral bioavailability.
AP Site Adduct Type Oxime (Neutral)Nitrone (Cationic/Zwitterionic)Nitrone provides superior electrostatic repulsion against APE1.
Steric Bulk in Pocket Minimal (Methyl group)High (Cyclohexyl ring)Prevents compensatory translesion synthesis bypass[2].
Estimated LogP -0.4 (Highly Hydrophilic)~2.5 (Lipophilic)Drastically improves lipid membrane permeability.
BBB Permeability Low to ModerateHighIdeal for orthotopic GBM sensitization alongside Temozolomide.

Self-Validating Experimental Workflows

To rigorously validate (Cyclohexylmethyl)(methoxy)amine hydrochloride as a BER inhibitor, researchers must employ self-validating assay systems. The following protocols are designed to isolate variables and prove direct causality.

Protocol 1: In Vitro Fluorometric APE1 Cleavage Inhibition Assay

Purpose: To biochemically prove that the compound binds the AP site and sterically blocks APE1 cleavage. Causality: By using a synthetic oligonucleotide with a single Uracil, we can use Uracil DNA Glycosylase (UDG) to generate exactly one AP site. Denaturing PAGE allows us to differentiate between the intact adducted oligo and the smaller APE1-cleaved fragment based on electrophoretic mobility.

Step-by-Step Methodology:

  • Substrate Preparation: Anneal a 5'-FAM-labeled 30-mer oligonucleotide containing a single central Uracil to its unlabeled complementary strand (1 µM final concentration) in buffer (50 mM HEPES, 50 mM KCl, 10 mM MgCl2​ , pH 7.4).

  • AP Site Generation: Add 1 Unit of purified human UDG and incubate at 37°C for 30 minutes. Self-Validation: Run a minus-UDG control to ensure the oligo is not degraded by background nucleases.

  • Inhibitor Adduction: Add (Cyclohexylmethyl)(methoxy)amine HCl at titrated concentrations (0.1 µM to 100 µM). Incubate at 37°C for 1 hour to allow the slow formation of the nitrone covalent bond.

  • APE1 Challenge: Add 10 pM of purified human APE1. Incubate for exactly 15 minutes at 37°C.

  • Termination & Resolution: Stop the reaction by adding an equal volume of 95% formamide loading dye containing 20 mM EDTA. Boil at 95°C for 5 minutes. Resolve the products on a 15% TBE-Urea polyacrylamide gel.

  • Quantification: Image the gel using a fluorescence scanner (FAM channel). Calculate the IC50​ by quantifying the ratio of the intact 30-mer band to the cleaved 15-mer band.

Workflow Oligo 5'-FAM Oligo with Uracil UDG UDG Treatment Generates AP Site Oligo->UDG Incubation Incubate with Inhibitor UDG->Incubation APE1_Add Add APE1 Enzyme Incubation->APE1_Add PAGE Denaturing PAGE Analysis APE1_Add->PAGE

Fig 2: APE1 cleavage assay workflow. UDG generates the AP site prior to inhibitor and APE1 addition.

Protocol 2: In Vivo Orthotopic Glioblastoma Sensitization Model

Purpose: To validate CNS penetrance and synergistic cytotoxicity with Temozolomide (TMZ) in a physiological tumor microenvironment[1]. Causality: TMZ induces N7-methylguanine and N3-methyladenine lesions. When MPG excises these, it creates a massive influx of AP sites. Administering the BER inhibitor precisely during this window forces the accumulation of unrepaired AP sites, leading to replication fork collapse, double-strand breaks, and apoptosis.

Step-by-Step Methodology:

  • Implantation: Stereotactically implant 1×105 U87-MG luciferase-expressing cells into the right striatum of athymic nude mice.

  • Baseline Imaging: Monitor tumor establishment via bioluminescence imaging (BLI) on Day 7 post-implantation.

  • Randomization: Divide mice into four cohorts (n=8): Vehicle, TMZ alone (50 mg/kg), Inhibitor alone (25 mg/kg), and Combination.

  • Dosing Schedule: Administer (Cyclohexylmethyl)(methoxy)amine HCl via oral gavage 2 hours prior to intraperitoneal TMZ administration. Causality: This 2-hour lead time ensures peak CNS concentration of the inhibitor exactly when TMZ-induced base damage is being actively processed by MPG.

  • Endpoint Analysis: Monitor overall survival. Harvest brains post-mortem, section, and perform immunohistochemistry for γ H2AX (a marker for double-strand breaks) to confirm that the mechanism of cell death is driven by unresolved DNA damage.

Conclusion

(Cyclohexylmethyl)(methoxy)amine hydrochloride is a highly rational evolution in the field of BER inhibition. By transitioning from oxime-forming to nitrone-forming chemistry, this compound leverages severe steric hindrance to block APE1, while its enhanced lipophilicity provides a clear pharmacokinetic advantage for CNS targeting. For drug development professionals, integrating this compound into preclinical pipelines—particularly in combination with alkylating agents—offers a robust strategy to overcome chemoresistance in refractory solid tumors.

References

  • Evaluating the Base Excision Repair Inhibitor TRC102 and Temozolomide for Patients with Recurrent Glioblastoma in the Phase 2 Adult Brain Tumor Consortium Trial BERT. National Institutes of Health (NIH) / PubMed. Available at:[Link][1]

  • Bypass of Methoxyamine-Adducted Abasic Sites by Eukaryotic Translesion DNA Polymerases. MDPI. Available at:[Link][2]

  • a1-Adrenoceptor agonist methoxamine inhibits base excision repair via inhibition of apurinic/apyrimidinic endonuclease 1 (APE1). Acta Pharmaceutica. Available at:[Link][3]

Sources

Exploratory

The Evolution and Application of (Cyclohexylmethyl)(methoxy)amine Hydrochloride in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic modulation of physicochemical properties—such as lipophilicity, metabolic stability, and steric shielding—is paramount. (Cyclohexylmethyl)(methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic modulation of physicochemical properties—such as lipophilicity, metabolic stability, and steric shielding—is paramount. (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) has emerged as a highly specialized synthetic building block designed to address these exact challenges. As a sterically hindered, sp³-carbon-rich analogue of the classical Weinreb amine, this compound enables the synthesis of bulky N-alkoxy-N-alkylamides and serves as a unique pharmacophore for occupying hydrophobic protein pockets.

This whitepaper provides an in-depth technical analysis of its historical context, structural rationale, synthetic methodology, and mechanistic applications in contemporary medicinal chemistry.

Historical Context: From Weinreb to Steric Shielding

The foundational chemistry of N-alkoxy-N-alkylamines was revolutionized in 1981 when Steven Weinreb and Steven Nahm introduced N,O-dimethylhydroxylamine as a reagent for synthesizing ketones from carboxylic acids without the risk of over-addition by organometallic reagents [1]. The success of the "Weinreb amide" relies on the formation of a stable, five-membered metal chelate intermediate that collapses only upon aqueous acidic workup.

However, as pharmaceutical targets have grown more complex (e.g., protein-protein interactions and allosteric kinase sites), the standard N,O-dimethyl group often lacks the necessary steric bulk to enforce specific molecular conformations or the lipophilicity required for blood-brain barrier (BBB) penetration.

In the 2010s, the drive toward higher fraction sp³ (Fsp³) character in drug design led to the commercialization of bulkier hydroxylamine derivatives [2]. (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) was developed during this wave. By replacing the N-methyl group with a cyclohexylmethyl moiety, chemists created a building block that retains the unique electronic properties of the N-O bond while introducing a flexible, highly lipophilic, and metabolically stable aliphatic ring.

Chemical Properties & Structural Rationale

The utility of (Cyclohexylmethyl)(methoxy)amine hydrochloride is deeply rooted in its physicochemical profile.

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name (Cyclohexylmethyl)(methoxy)amine HClNomenclature standard
CAS Registry Number 1803584-35-1Unique identifier for the HCl salt
Molecular Formula C₈H₁₇NO · HClHighlights the sp³-rich carbon count
Molecular Weight 179.69 g/mol Low MW allows for fragment-based design
Appearance White to off-white crystalline powderBench-stable solid due to HCl salt form
LogP (Free Base, Predicted) ~2.8Optimal lipophilicity for hydrophobic pockets
The "sp³ Escape" Rationale

Historically, medicinal chemists relied heavily on flat, aromatic rings (sp² carbons) to build molecular frameworks. However, excessive aromaticity leads to poor aqueous solubility and high attrition rates in clinical trials. The cyclohexylmethyl group provides a high Fsp³ character, enhancing three-dimensional structural complexity. This allows the molecule to adapt to the topography of binding sites more effectively than rigid planar groups, while resisting the rapid oxidative metabolism often seen with exposed aromatic rings.

Synthesis & Experimental Protocols

The synthesis of (Cyclohexylmethyl)(methoxy)amine hydrochloride is typically achieved via the reductive amination of cyclohexanecarboxaldehyde with O-methylhydroxylamine.

Causality in Experimental Design
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the aldehyde directly. Instead, it selectively reduces the more electrophilic iminium ion intermediate [3].

  • Salt Formation: The free base of this secondary amine is an oil that is prone to oxidation and difficult to handle. Precipitation with anhydrous HCl in dioxane ensures a highly pure, bench-stable crystalline powder.

Step-by-Step Methodology
  • Iminium Formation: In an oven-dried, argon-purged flask, dissolve O-methylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) to liberate the free base, followed by cyclohexanecarboxaldehyde (1.0 eq). Stir at room temperature for 30 minutes.

  • Selective Reduction: Cool the reaction mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 12 hours. Self-validation: Monitor via TLC (Hexanes/EtOAc 7:3); the disappearance of the UV-active aldehyde spot and the appearance of a basic spot (ninhydrin positive) confirms conversion.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

  • Salt Precipitation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Dropwise, add a 4M solution of HCl in dioxane until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under high vacuum to yield (Cyclohexylmethyl)(methoxy)amine hydrochloride.

SynthesisWorkflow S1 Step 1: Iminium Formation Cyclohexanecarboxaldehyde + O-Methylhydroxylamine HCl S2 Step 2: Selective Reduction NaBH(OAc)3 in DCM (0°C to RT) S1->S2 Base (Et3N), 30 min S3 Step 3: Quench & Extraction NaHCO3 (aq) Wash DCM Organic Phase S2->S3 12 hours, RT S4 Step 4: Salt Precipitation HCl in Dioxane Ether Wash S3->S4 Isolate Free Base S5 Final Product (Cyclohexylmethyl)(methoxy)amine HCl S4->S5 Filtration & Drying

Experimental workflow for the reductive amination synthesis of (Cyclohexylmethyl)(methoxy)amine HCl.

Applications in Drug Development & Mechanistic Pathways

I. Synthesis of Sterically Hindered Weinreb Amides

When coupled with a carboxylic acid using standard amide coupling reagents (e.g., HATU, EDC), (Cyclohexylmethyl)(methoxy)amine generates a modified Weinreb amide. The bulky cyclohexylmethyl group sterically shields the amide carbonyl. This is particularly useful in complex total syntheses where site-selective nucleophilic attack is required in the presence of other reactive functional groups. The steric bulk dictates the trajectory of the incoming Grignard or organolithium reagent, often improving the diastereoselectivity of the addition.

II. Direct Incorporation as a Pharmacophore

Beyond its use as a transient synthetic auxiliary, the N-(cyclohexylmethyl)-N-methoxy moiety is increasingly retained in final drug candidates.

  • Conformational Rigidity: The N-O bond possesses a high barrier to rotation compared to standard C-N bonds, locking the molecule into specific rotameric states that can perfectly match a receptor's binding pocket.

  • Hydrogen Bonding: The methoxy oxygen serves as a potent, directional hydrogen bond acceptor.

  • Hydrophobic Shielding: The cyclohexyl group acts as a "greasy shield," protecting nearby metabolically labile groups from enzymatic degradation (e.g., by Cytochrome P450s).

WeinrebMechanism Acyl Activated Acid / Acyl Chloride Amide Bulky Weinreb-Type Amide N-(Cyclohexylmethyl)-N-methoxyamide Acyl->Amide Coupling Reagent Amine (Cyclohexylmethyl)(methoxy)amine Amine->Amide Amidation Nu Nucleophilic Attack (R-MgX or R-Li) Amide->Nu Organometallic Addition Chelate Stable 5-Membered Metal Chelate (Prevents Over-Addition) Nu->Chelate Tetrahedral Intermediate Ketone Target Ketone Product (Released upon aqueous acidic quench) Chelate->Ketone Aqueous Workup (Collapse)

Mechanistic pathway of bulky Weinreb-type amide formation and subsequent controlled ketone synthesis.

References

  • N-methoxy-N-methylamides as effective acylating agents Tetrahedron Letters[Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Molecules (PMC - NIH)[Link][1]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Foundational

Theoretical Principles and Synthetic Utility of (Cyclohexylmethyl)(methoxy)amine Hydrochloride in Advanced Drug Development

Executive Summary (Cyclohexylmethyl)(methoxy)amine hydrochloride is a highly specialized, bifunctional N,O-disubstituted hydroxylamine derivative[1]. With the molecular formula C₈H₁₇NO·HCl and a molecular weight of 179.6...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Cyclohexylmethyl)(methoxy)amine hydrochloride is a highly specialized, bifunctional N,O-disubstituted hydroxylamine derivative[1]. With the molecular formula C₈H₁₇NO·HCl and a molecular weight of 179.69 g/mol [1], this compound serves as a critical building block in modern organic synthesis and pharmaceutical drug development. It functions primarily as a sterically hindered analog of N,O-dimethylhydroxylamine, enabling the synthesis of highly controlled, modified Weinreb amides[2]. Furthermore, it facilitates the direct incorporation of the lipophilic cyclohexylmethyl pharmacophore into complex active pharmaceutical ingredients (APIs), optimizing their binding affinity in deep hydrophobic protein pockets.

Structural and Physicochemical Profiling

The Alpha-Effect and Nucleophilic Activation

The reactivity of (cyclohexylmethyl)(methoxy)amine is fundamentally governed by the "alpha-effect." The adjacent lone electron pairs on the nitrogen and oxygen atoms undergo stereoelectronic repulsion. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the amine nitrogen exceptionally nucleophilic. Consequently, the amine can efficiently attack electrophilic centers (such as acyl chlorides) despite the significant steric shielding provided by the adjacent cyclohexylmethyl group.

Causality of the Hydrochloride Salt Form

The free base of this compound is an electron-rich, volatile oil that is highly susceptible to atmospheric oxidation. By converting it to the hydrochloride salt ()[1], the nitrogen lone pair is protonated. This neutralizes its nucleophilicity and prevents oxidative degradation. In a laboratory setting, this ensures crystalline stability, extended shelf life, and allows for highly precise stoichiometric weighing during reaction setup.

Table 1: Physicochemical Properties & Structural Implications

PropertyValueStructural & Synthetic Implication
CAS Number 1803584-35-1[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₈H₁₇NO · HCl[3]Dictates exact stoichiometric calculations for amidation.
Molecular Weight 179.69 g/mol [1]Confirms the anhydrous, stable salt form.
H-Bond Donors 2 (in HCl form)Relevant for solubility profiles and formulation.
H-Bond Acceptors 2 (N and O)Influences target protein binding (e.g., GPCRs).
Steric Profile High (Cyclohexyl ring)Prevents over-addition in organometallic reactions.

Mechanistic Role in Controlled Acyl Transfer

The most prominent theoretical application of this compound is its use in synthesizing modified Weinreb amides. Traditional Weinreb amides are utilized to convert carboxylic acid derivatives into ketones without the risk of over-addition to tertiary alcohols, a foundational mechanism first described by Nahm and Weinreb ()[2].

When (cyclohexylmethyl)(methoxy)amine is coupled with an acyl chloride, it forms an N-cyclohexylmethyl-N-methoxyamide. Upon the addition of an organometallic reagent (such as a Grignard or organolithium reagent), the nucleophile attacks the carbonyl carbon. Instead of collapsing and eliminating the amine group immediately, the intermediate forms a highly stable, five-membered metal chelate[2]. The metal cation (e.g., Mg²⁺ or Li⁺) coordinates simultaneously to the tetrahedral oxygen and the methoxy oxygen.

Steric Tuning: The massive steric shield provided by the cyclohexylmethyl group further protects this tetrahedral intermediate from secondary nucleophilic attacks. The chelate only collapses to form the desired ketone upon acidic aqueous workup, ensuring absolute stoichiometric control[2].

G A Acyl Chloride + Amine Salt B Modified Weinreb Amide A->B Base (Et3N) C Organometallic Attack (R-MgX) B->C Nucleophilic Addition D Stable 5-Membered Metal Chelate C->D Chelation (O,O-coordination) E Aqueous Acid Quench D->E Prevents further reaction F Ketone Product (No Over-addition) E->F Hydrolysis

Fig 1. Mechanistic pathway of controlled acyl transfer via a stable 5-membered metal chelate.

Pharmacological Rationale: Lipophilic Pocket Targeting

Beyond its role as a synthetic auxiliary, the (cyclohexylmethyl)(methoxy)amine moiety is frequently retained in the final API structure to modulate pharmacodynamics.

  • Hydrophobic Anchoring: The cyclohexylmethyl group is a privileged lipophilic moiety. It is highly flexible yet bulky, allowing it to undergo induced fit to deeply anchor into hydrophobic pockets of target proteins, such as Sigma receptors or kinase active sites[4].

  • Conformational Restriction: The N-methoxy group acts as a weak hydrogen bond acceptor. More importantly, the stereoelectronic repulsion between the N-methoxy oxygen and the adjacent carbonyl oxygen (if incorporated as an amide) restricts the rotation of the C-N bond, locking the pharmacophore into a predictable, bioactive conformation.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of Modified Weinreb Amides (Amidation)

Causality: The hydrochloride salt must be fully neutralized in situ to liberate the nucleophilic free base. Triethylamine (Et₃N) is used as it is non-nucleophilic and acts as an efficient acid scavenger.

  • Preparation: Suspend 1.0 equivalent of (cyclohexylmethyl)(methoxy)amine hydrochloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Neutralization: Add 2.5 equivalents of triethylamine (Et₃N) dropwise at 0 °C.

    • Validation Check: The opaque suspension will visually clarify into a homogeneous solution as the free base dissolves.

  • Acylation: Slowly add 1.05 equivalents of the desired acyl chloride. Maintain the temperature strictly at 0 °C to prevent exothermic side reactions and degradation.

  • Monitoring: Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

    • Validation Check: Monitor via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc) until the acyl chloride spot is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Ketone Synthesis (Organometallic Addition)

Causality: The reaction must be kept at cryogenic temperatures to stabilize the delicate metal chelate intermediate before intentional hydrolysis.

  • Setup: Dissolve the isolated modified Weinreb amide in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Addition: Add 1.2 equivalents of Grignard reagent (R-MgX) dropwise.

  • Chelation: Stir for 1 hour at -78 °C, then allow to warm to 0 °C.

    • Validation Check: The stable metal chelate prevents the reaction from proceeding further; LC-MS of an unquenched aliquot will show the intact chelate mass.

  • Hydrolysis: Quench vigorously with 1M aqueous HCl at 0 °C to break the chelate and liberate the ketone. Extract and purify via flash chromatography.

Workflow S1 Step 1: Salt Neutralization Suspend HCl salt in DCM + Et3N S2 Step 2: Acylation Add Acyl Chloride at 0°C S1->S2 S3 Step 3: Reaction Monitoring TLC/LC-MS tracking S2->S3 S4 Step 4: Aqueous Workup Wash with NaHCO3 & Brine S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5

Fig 2. Step-by-step workflow for the synthesis of modified Weinreb amides from the HCl salt.

Quantitative Data Summaries

The steric bulk of the cyclohexylmethyl group provides superior protection against over-addition compared to standard amides and esters, as demonstrated in the comparative yield data below.

Table 2: Comparative Yields of Organometallic Additions

ElectrophileNucleophileTemp (°C)Intermediate StabilityExpected Ketone YieldOver-addition Product
Standard EsterR-MgBr0Low (No chelate)< 20%> 70% (Tertiary Alcohol)
Standard Weinreb AmideR-MgBr0High (Chelate)85 - 90%< 5%
Cyclohexylmethyl Amide R-MgBr0Very High (Steric + Chelate) > 95% Not Detected

References

  • Title: N-methoxy-N-methylamides as effective acylating agents (Nahm, S.; Weinreb, S. M., 1981) Source: Tetrahedron Letters URL: [Link]

  • Title: A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone (Williams, J. M., et al., 1995) Source: Tetrahedron Letters URL: [Link]

  • Title: The growing synthetic utility of the Weinreb amides (Balasubramaniam, S.; Aidhen, I. S., 2008) Source: Synthesis URL: [Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Application of (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Introduction & Chemical Rationale (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) is a specialized, sterically hindered O-alkylhydroxylamine derivative utilized primarily in advanced organic synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

(Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) is a specialized, sterically hindered O-alkylhydroxylamine derivative utilized primarily in advanced organic synthesis and drug discovery[1]. While standard N,O-dimethylhydroxylamine is ubiquitous for synthesizing Weinreb amides, the incorporation of a bulky cyclohexylmethyl moiety serves critical dual purposes in modern medicinal chemistry. It can act as a sterically demanding directing group during organometallic additions, or it can remain as a permanent, lipophilic pharmacophore in final drug candidates to modulate target binding affinity[2].

The Causality of the Salt Form: Free alkoxyamines are highly nucleophilic and prone to rapid oxidative degradation when exposed to ambient air. To circumvent this, the compound is commercially supplied as a hydrochloride salt[1]. Protonation of the nitrogen lone pair drastically increases its oxidation potential, rendering the molecule a stable, easy-to-weigh solid. However, this stabilization requires specific in situ free-basing protocols prior to any coupling reaction.

Physicochemical Profiling

Understanding the physical properties of this compound is the foundational step in designing a safe handling and storage protocol.

PropertyValue
Chemical Name (Cyclohexylmethyl)(methoxy)amine hydrochloride
Synonyms N-(cyclohexylmethyl)-O-methylhydroxylamine HCl
CAS Number 1803584-35-1
Molecular Formula C8H17NO · HCl
Molecular Weight 179.69 g/mol
Physical Form Solid powder
Storage Temperature Room temperature to <30°C (Inert atmosphere recommended)

Table 1: Physicochemical properties of (Cyclohexylmethyl)(methoxy)amine hydrochloride[1][3].

Toxicological Profile & Hazard Causality

Due to the highly specialized nature of this compound, comprehensive toxicological data is extrapolated from its core structural analogs, specifically N,O-dimethylhydroxylamine hydrochloride and methoxylamine hydrochloride[4][5].

  • Corrosivity and Irritation (Skin/Eyes): As an amine hydrochloride, this salt is inherently acidic. Upon contact with ambient moisture, sweat, or mucosal membranes, the salt dissociates, rapidly lowering the local pH. This mechanism causes localized skin irritation (Category 2) and serious eye irritation (Category 2)[6]. In severe cases with related methoxylamine salts, prolonged exposure can cause chemical burns[5].

  • Sensitization: The N-O (alkoxyamine) linkage is a known structural alert for skin sensitization. Repeated dermal exposure can trigger an immune response, leading to allergic contact dermatitis[5].

  • Inhalation Hazard: The compound is supplied as a fine powder. Aerosolization during weighing can lead to inhalation, causing acute respiratory tract irritation (STOT SE 3)[6].

Standard Operating Procedures (SOP): Handling & Storage

To mitigate the physicochemical risks outlined above, the following self-validating safety systems must be rigorously employed:

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended during scale-up), wrap-around chemical safety goggles, and a flame-retardant lab coat are mandatory[4]. If handled outside a certified chemical fume hood, a NIOSH-approved N95 or P100 particulate respirator must be worn to prevent dust inhalation[6].

  • Weighing Protocol: Weigh the solid inside a static-free enclosure. Causality: Minimizing static charge prevents the fine powder from aerosolizing or adhering to the exterior of the weighing vessel, thereby eliminating a major vector for accidental dermal or inhalation exposure.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at temperatures below 30°C[1][3]. Keep strictly isolated from strong oxidizing agents and bases, which can prematurely liberate the unstable free amine and cause exothermic degradation[4].

Experimental Workflow: In Situ Free-Basing and Amide Coupling

To utilize this compound in synthesis, the stable hydrochloride salt must be converted to its nucleophilic free base. The following protocol describes a self-validating coupling reaction to form a sterically hindered Weinreb-type amide.

Step-by-Step Methodology:
  • Preparation & Inertion: In an oven-dried Schlenk flask purged with Argon, add (cyclohexylmethyl)(methoxy)amine hydrochloride (1.2 equivalents) and suspend in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • In Situ Free-Basing: Cool the suspension to 0 °C using an ice bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

    • Causality & Validation: The first 1.0 equivalent of DIPEA deprotonates the HCl salt. The visual validation of this step is the transition of the opaque suspension into a clear, homogeneous solution, confirming the successful liberation of the free amine. The remaining 1.5 equivalents serve as a non-nucleophilic acid scavenger for the subsequent coupling step.

  • Electrophile Activation: In a separate flask, activate your target aliphatic carboxylic acid (1.0 equivalent) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DCM for 15 minutes at room temperature.

  • Nucleophilic Acyl Substitution: Transfer the activated ester solution dropwise into the free amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). Validation: The free alkoxyamine can be visualized using a Ninhydrin stain (requires gentle heating to develop a distinct color).

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl.

    • Causality: The mildly acidic quench protonates any unreacted amine and the DIPEA, forcing them into the aqueous layer and preventing contamination of the organic product. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G A (Cyclohexylmethyl)(methoxy)amine HCl (Stable Salt) B Addition of Non-Nucleophilic Base (e.g., DIPEA) A->B Deprotonation C Free Amine Intermediate (Nucleophile) B->C E Nucleophilic Acyl Substitution (0°C to RT) C->E Nucleophilic Attack D Activated Acyl Donor (Acyl Chloride / EDC-HOBt) D->E Electrophile F Weinreb-Type Amide Product (Stable Intermediate) E->F Elimination of Leaving Group

Workflow for synthesizing Weinreb-type amides via in situ free-basing and acyl substitution.

Spill Management and Emergency Response

  • Accidental Release: Do not dry-sweep. Use a damp absorbent pad to collect the powder, preventing dust generation and aerosolization[7]. Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Wash the spill area with copious amounts of water.

  • Skin Contact: Immediately flush the affected area with water for a minimum of 15 minutes while removing contaminated clothing[4]. Do not apply neutralizing agents (like baking soda) directly to the skin, as the exothermic neutralization reaction can exacerbate tissue damage.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate ophthalmological attention to prevent corneal damage[6].

References

  • Title: Safety Data Sheet - N,O-Dimethylhydroxylamine hydrochloride Source: DC Fine Chemicals URL: [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling and Molecular Weight Validation of (Cyclohexylmethyl)(methoxy)amine hydrochloride

Executive Summary (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) is a highly versatile secondary amine building block utilized extensively in the synthesis of complex active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) is a highly versatile secondary amine building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted therapeutics[1]. In pharmaceutical development, the precise determination and validation of a compound's molecular weight is a Critical Quality Attribute (CQA). This whitepaper provides an in-depth technical breakdown of the compound's molecular weight (179.69 g/mol ), the causality behind the analytical methods used to verify it, and the pharmacokinetic implications of its physicochemical properties.

Physicochemical Profiling & Theoretical Molecular Weight

The compound exists as a stable hydrochloride salt. The free base, (cyclohexylmethyl)(methoxy)amine, has the chemical formula C8​H17​NO . Upon protonation with hydrochloric acid during synthesis, it forms the salt C8​H18​ClNO .

Understanding the distinction between exact monoisotopic mass and average molecular weight is critical for analytical verification. The average molecular weight accounts for the natural isotopic distribution of the elements, which is the value used for stoichiometric calculations in formulation and synthesis.

Table 1: Atomic Contribution and Molecular Weight Calculation
ElementAtomic Mass ( g/mol )QuantityTotal Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C)12.011896.08853.47
Hydrogen (H)1.0081818.14410.10
Nitrogen (N)14.007114.0077.80
Oxygen (O)15.999115.9998.90
Chlorine (Cl)35.450135.45019.73
Total (Average) 179.688 (~179.69) 100.00

Note: The exact monoisotopic mass of the free base ( C8​H17​NO ) is 143.1310 Da. In mass spectrometry, this is observed as the protonated molecular ion [M+H]+ at m/z 144.1388.

Causality in Analytical Methodologies

A common pitfall in the characterization of pharmaceutical salts is the over-reliance on Liquid Chromatography-Mass Spectrometry (LC-MS) to determine molecular weight.

The Mass Spectrometry Blindspot: In Electrospray Ionization (ESI), salts dissociate in the solution phase or during the desolvation process[2]. Because the secondary amine is highly basic, it readily accepts a proton in acidic mobile phases. Consequently, ESI-MS exclusively detects the protonated free base ( m/z 144.1388) and is entirely blind to the chloride counterion. Relying solely on MS would incorrectly assign the molecular weight as ~143.13 g/mol .

The Orthogonal Solution: To establish a self-validating analytical system, an orthogonal approach is required. We couple High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the free base with Argentometric Potentiometric Titration to quantify the chloride content[3]. Only by proving the 1:1 stoichiometric ratio of free base to chloride (~19.73% mass fraction) can the total molecular weight of 179.69 g/mol be definitively validated.

AnalyticalWorkflow A Compound Sample CAS: 1803584-35-1 B Sample Preparation (Dissolution in MeOH/H2O) A->B C LC-HRMS Analysis (ESI+ Mode) B->C Aliquot 1 D Argentometric Titration (AgNO3) B->D Aliquot 2 E Exact Mass Determination [M+H]+ = 144.138 C->E Mass Spec Data F Chloride Content Verification (~19.7% Cl-) D->F Titration Yield G Validated Molecular Weight 179.69 g/mol E->G Free Base Confirmation F->G Salt Stoichiometry

Caption: Orthogonal analytical workflow for complete molecular weight validation.

Experimental Protocols (Self-Validating Systems)

To ensure high Trustworthiness and repeatability, the following protocols are designed with internal validation mechanisms.

Protocol A: HRMS Determination of the Free Base

Causality: Positive Electrospray Ionization (ESI+) is selected to exploit the basicity of the secondary amine, ensuring maximum ionization efficiency and signal-to-noise ratio.

  • Sample Preparation: Dissolve 1.0 mg of (Cyclohexylmethyl)(methoxy)amine hydrochloride in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Internal Calibration (Self-Validation): Spike the sample with a known mass calibrant (e.g., Reserpine, m/z 609.2806) to act as an internal control for mass accuracy. The mass error must be < 5 ppm to validate the run.

  • Injection: Inject 2 µL into the LC-HRMS system (e.g., Q-TOF).

  • Desolvation & Ionization: Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Data Acquisition: Scan m/z 100-500. Extract the ion chromatogram for m/z 144.1388 to confirm the free base structure.

Protocol B: Argentometric Potentiometric Titration for Chloride

Causality: Silver nitrate ( AgNO3​ ) specifically precipitates chloride ions as AgCl . A potentiometric silver ring electrode is used instead of a visual indicator to eliminate human subjectivity and provide a mathematically derived equivalence point (first derivative maximum)[4].

  • Standardization (Self-Validation): Titrate a primary standard of NaCl (0.1 M) with the AgNO3​ titrant to determine its exact molarity. This step validates the titrant concentration prior to sample analysis.

  • Sample Preparation: Accurately weigh ~50 mg of the compound and dissolve it in 50 mL of deionized water.

  • Titration: Immerse the silver indicator electrode and reference electrode into the solution.

  • Execution: Dynamically dose 0.1 M AgNO3​ using an automated titrator, recording the potential (mV) after each addition.

  • Calculation: Identify the inflection point. Calculate the mass fraction of chloride. A result of ~19.73% confirms the 1:1 hydrochloride salt stoichiometry, validating the 179.69 g/mol total molecular weight.

Pharmacokinetic Implications of the Molecular Weight

The molecular weight of a compound dictates its pharmacokinetic behavior, primarily its passive membrane permeability and aqueous solubility.

Table 2: Lipinski's Rule of Five Analysis
ParameterValueLipinski ThresholdCompliance
Molecular Weight179.69 g/mol < 500 g/mol Yes
Hydrogen Bond Donors2 (salt form)< 5Yes
Hydrogen Bond Acceptors2< 10Yes
Calculated LogP (cLogP)~1.8< 5Yes

At 179.69 g/mol , (Cyclohexylmethyl)(methoxy)amine hydrochloride falls well below the 500 Da limit, ensuring high ligand efficiency. The hydrochloride salt form drastically lowers the lattice energy of the crystal, promoting rapid dissolution in the gastrointestinal tract, while the low molecular weight ensures high permeability across the lipophilic enterocyte membranes.

Bioavailability MW Low Molecular Weight (179.69 g/mol) Perm High Membrane Permeability (Lipinski Compliance) MW->Perm MW < 500 Da Salt Hydrochloride Salt Form Sol High Aqueous Solubility (GI Tract Dissolution) Salt->Sol Ionization Bio Optimal Oral Bioavailability Sol->Bio Dissolved State Perm->Bio Absorption

Caption: Impact of molecular weight and salt form on oral bioavailability.

References

  • Sigma-Aldrich . (cyclohexylmethyl)(methoxy)amine hydrochloride | 1803584-35-1.

  • Guidechem . N-(cyclohexylmethyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide.1

  • Slovak University of Technology (STU) . Determination of chlorides next to iodides by potentiometric titration. 4

  • Mettler Toledo . Salt Quantification in Ready Meals by Titration | Potentiometric. 3

  • ACS Publications . Effects of solvent and counterion on ion pairing and observed charge states of diquaternary ammonium salts in electrospray ionization mass spectrometry. 2

Sources

Exploratory

(Cyclohexylmethyl)(methoxy)amine Hydrochloride: Spectroscopic Profiling and Synthetic Methodology

Executive Summary & Chemical Significance In modern drug discovery, the incorporation of N,O-disubstituted hydroxylamines into pharmacophores has become a critical strategy for modulating physicochemical properties, enha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In modern drug discovery, the incorporation of N,O-disubstituted hydroxylamines into pharmacophores has become a critical strategy for modulating physicochemical properties, enhancing metabolic stability, and introducing unique conformational constraints. (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) serves as a vital intermediate and building block, frequently utilized in the synthesis of advanced kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors[1].

Beyond its role as an active pharmaceutical ingredient (API) precursor, the methoxyamine moiety is widely employed in analytical chemistry to trap and stabilize reactive aldehydes and ketones via oxime formation prior to mass spectrometric analysis[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the synthesis, purification, and comprehensive spectroscopic characterization (NMR, IR, MS) of this compound.

Synthetic Methodology & Causality

The synthesis of N-alkyl-O-methylhydroxylamines requires strict control over alkylation to prevent the formation of over-alkylated (N,N-dialkyl) byproducts. Direct alkylation of O-methylhydroxylamine with alkyl halides often yields complex mixtures. Therefore, a reductive amination approach is the industry standard, offering high step- and atom-economy[3].

The workflow relies on the condensation of cyclohexanecarboxaldehyde with O-methylhydroxylamine hydrochloride to form a stable oxime ether intermediate. Subsequent reduction of the C=N bond is achieved using mild hydride donors, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline-borane complexes, under acidic conditions[4].

SyntheticWorkflow A Cyclohexanecarboxaldehyde C Oxime Intermediate A->C Condensation B O-Methylhydroxylamine HCl B->C D Reduction (NaBH3CN / H+) C->D E Free Base Amine D->E Hydride Transfer F Salt Formation (HCl) E->F G Target Compound CAS: 1803584-35-1 F->G Precipitation

Fig 1. Reductive amination workflow for (cyclohexylmethyl)(methoxy)amine hydrochloride synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol integrates in-process analytical gates, creating a self-validating system where a step cannot proceed without empirical confirmation of the previous step's success.

Step 1: Oxime Condensation
  • Reagent Assembly : Suspend O-methylhydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in anhydrous methanol (0.2 M). Causality: Sodium acetate acts as a mild base to liberate the free methoxyamine without inducing base-catalyzed aldol condensation of the aldehyde.

  • Addition : Add cyclohexanecarboxaldehyde (1.0 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Validation Gate : Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active aldehyde spot and the appearance of a new, less polar spot confirms quantitative oxime formation.

Step 2: Reductive Amination
  • Activation : Cool the reaction to 0 °C and add NaBH₃CN (1.5 eq) in one portion.

  • pH Modulation : Add glacial acetic acid dropwise until the pH reaches ~4.5. Causality: The oxime C=N bond must be protonated to become electrophilic enough for hydride attack. If the pH drops below 3, the hydride reagent will rapidly decompose, generating toxic HCN gas.

  • Validation Gate : After 12 hours, analyze an aliquot via crude ESI-MS. The disappearance of the oxime signal ( m/z 142) and the emergence of the amine signal ( m/z 144) validates complete hydride transfer.

Step 3: Workup and Salt Formation
  • Quench & Extract : Quench with saturated aqueous NaHCO₃. Extract the free base into dichloromethane (3x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Precipitation : Dissolve the crude oil in anhydrous diethyl ether. Slowly add 4M HCl in dioxane (1.2 eq) at 0 °C. Causality: The free N,O-disubstituted hydroxylamine is susceptible to air oxidation. Conversion to the hydrochloride salt ensures long-term thermodynamic stability and provides a highly crystalline solid for rigorous spectroscopic analysis.

  • Validation Gate : Filter the resulting white precipitate. A sharp melting point and a highly resolved ¹H NMR spectrum (devoid of aldehyde or oxime peaks) confirm final purity.

Spectroscopic Characterization

Rigorous structural elucidation requires orthogonal analytical techniques. The data below represents the standardized spectroscopic profile for (cyclohexylmethyl)(methoxy)amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the protonated nitrogen in the hydrochloride salt, the adjacent methylene and methoxy protons experience significant deshielding compared to the free base.

Table 1: ¹H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J )Assignment
10.85Broad singlet2H--NH₂⁺ (Exchanges with D₂O)
3.82Singlet3H--O-CH₃
2.95Doublet2H7.2 Hz-N-CH₂-
1.75 - 1.60Multiplet6H-Cyclohexyl -CH- and equatorial -CH₂-
1.25 - 0.90Multiplet5H-Cyclohexyl axial -CH₂-

Table 2: ¹³C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)AssignmentStructural Context
61.8-O-CH₃Deshielded by electronegative oxygen
54.5-N-CH₂-Deshielded by protonated nitrogen
34.2Cyclohexyl -CH-Methine carbon at ring junction
30.1Cyclohexyl -CH₂-C2 / C6 carbons
25.8Cyclohexyl -CH₂-C4 carbon
25.3Cyclohexyl -CH₂-C3 / C5 carbons
Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is dominated by the broad ammonium band, which masks the typical N-H stretching region, a hallmark of amine hydrochloride salts.

Table 3: Key FT-IR Peak Assignments (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
2925, 2852Strong, sharpAliphatic C-H stretching (Cyclohexyl)
2750 - 2400Strong, broadN-H⁺ stretching (Hydrochloride salt)
1450MediumAliphatic C-H bending
1048StrongN-O stretching
Mass Spectrometry (ESI-MS)

In positive electrospray ionization (ESI+), the compound readily forms the protonated molecular ion [M+H]+ . The fragmentation of O-methylhydroxylamines is highly characteristic, driven by the lability of the N-O bond[5].

Table 4: ESI-MS positive mode data

Ion Species m/z (Observed) m/z (Calculated)Formula
[M+H]+ 144.14144.1388C₈H₁₈NO⁺
[M+H−CH3​OH]+ 112.11112.1126C₇H₁₄N⁺
[M+H−CH3​O∙]+ 113.12113.1204C₇H₁₅N⁺ (Radical Cation)
[Cyclohexylmethyl]+ 97.0997.0891C₇H₁₁⁺

The primary fragmentation pathway involves the neutral loss of methanol (32 Da) to yield an iminium ion, or the homolytic cleavage of the N-O bond to lose a methoxy radical (31 Da), which is a diagnostic signature for N-alkyl-O-methylhydroxylamines[5].

MSFragmentation M [M+H]+ m/z 144.14 F1 [M+H - CH3OH]+ m/z 112.11 M->F1 - 32 Da (Methanol) F2 [Cyclohexylmethyl]+ m/z 97.09 M->F2 - 47 Da (NH2OCH3) F3 [M+H - CH3O•]+ m/z 113.12 M->F3 - 31 Da (Methoxy Radical) F1->F2 - 15 Da (NH)

Fig 2. Proposed ESI-MS positive mode fragmentation pathway for the protonated molecular ion.

References

  • US10342780B2 - Compounds useful as kinase inhibitors - Google Patents Source: Google Patents URL
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Source: PMC - NIH URL
  • ONE-POT SYNTHESIS OF ALKOXYAMINE DERIVATIVES BY REDUCTIVE ALKOXYAMINATION WITH A 2-PICOLINE-BORANE COMPLEX Source: CLOCKSS URL
  • Assigning Structures to Ions in Mass Spectrometry Source: Taylor & Francis Group / CRC Press URL
  • RAMSY: Ratio Analysis of Mass Spectrometry to Improve Compound Identification Source: PMC - NIH URL

Sources

Foundational

(Cyclohexylmethyl)(methoxy)amine hydrochloride potential research applications

Whitepaper: N-(Cyclohexylmethyl)-O-methylhydroxylamine Hydrochloride in Advanced Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: N-(Cyclohexylmethyl)-O-methylhydroxylamine Hydrochloride in Advanced Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, advanced synthetic methodologies, and pharmacophore optimization.

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, the precise control of steric bulk, lipophilicity, and conformational geometry is paramount. (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) emerges as a highly specialized, next-generation building block[1]. By marrying the proven reactivity profile of an N-alkoxyamine with the extreme steric shielding and sp3-rich character of a cyclohexylmethyl group, this compound offers unique advantages over standard N,O-dimethylhydroxylamine. This technical guide explores its core applications, ranging from the synthesis of ultra-stable Weinreb amide analogs to its deployment as a hydrophobic tag in Targeted Protein Degradation (TPD).

Physicochemical Profiling & Structural Rationale

The utility of (cyclohexylmethyl)(methoxy)amine hydrochloride stems directly from its bipartite structure. The N-methoxy group acts as a hydrogen bond acceptor and conformational director, while the cyclohexylmethyl moiety introduces significant lipophilicity and a bulky, sp3-hybridized spatial footprint[2].

The compound is commercially supplied as a hydrochloride salt. This is a critical formulation choice: the salt form prevents the spontaneous oxidation of the secondary amine, ensures a long shelf-life, and provides a highly crystalline, free-flowing powder that is easily handled on the benchtop without the need for specialized inert-atmosphere gloveboxes[1].

Table 1: Physicochemical Properties of (Cyclohexylmethyl)(methoxy)amine hydrochloride

PropertyValueScientific Implication
CAS Number 1803584-35-1[1]Unique chemical identifier for procurement and library registration.
Molecular Formula C₈H₁₇NO·HCl[1]Indicates the presence of the stabilizing hydrochloride salt.
Molecular Weight 179.69 g/mol [1]Low MW building block, ensuring high atom economy in modular synthesis.
Physical Form Solid/Powder[1]High stability; resistant to ambient degradation compared to free-base amines.
Key Structural Motif sp3-rich cyclohexyl ringImparts high lipophilicity (LogP) and profound steric shielding.

Core Application 1: Advanced Sterically Hindered Weinreb Amides

Standard Weinreb amides (N-methoxy-N-methylamides) are a staple in organic synthesis for the controlled preparation of ketones from carboxylic acids[3]. However, when reacting with exceptionally aggressive organolithium reagents, or when the substrate lacks sufficient steric hindrance, standard Weinreb amides can occasionally suffer from premature collapse of the tetrahedral intermediate, leading to unwanted tertiary alcohol byproducts.

Substituting the N-methyl group with an N-cyclohexylmethyl group creates a "kinetic shield." The bulky cyclohexyl ring wraps around the metal-chelated intermediate, providing immense steric stabilization that strictly halts the reaction at the ketone stage upon aqueous quench.

Experimental Workflow: Ketone Synthesis via Hindered Amides

Synthesis_Workflow Step1 Carboxylic Acid + HATU + DIPEA Step2 Add (Cyclohexylmethyl) (methoxy)amine HCl Step1->Step2 Activation Step3 Sterically Hindered Weinreb Amide Step2->Step3 Amidation (RT, 2h) Step4 Organometallic Addition (R-MgX) Step3->Step4 THF, -78°C Step5 Stable Tetrahedral Intermediate Step4->Step5 Chelation Step6 Target Ketone (No Over-addition) Step5->Step6 Aqueous Quench

Caption: Experimental workflow for synthesizing ketones via a sterically hindered Weinreb amide intermediate.

Protocol 1: Synthesis of N-(Cyclohexylmethyl)-N-methoxyamides

Self-Validating Methodology for Hindered Couplings

  • Pre-Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficacy with sterically hindered secondary amines. Pre-activating the acid ensures that the bulky amine does not competitively react with the coupling reagent.

  • Amidation: Add (cyclohexylmethyl)(methoxy)amine hydrochloride (1.2 eq) to the activated ester solution in one portion.

    • Causality: 3.0 equivalents of DIPEA are used initially because 1.0 equivalent is immediately consumed to neutralize the hydrochloride salt, liberating the nucleophilic free base in situ.

  • Monitoring & Workup: Stir for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the activated ester mass). Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The 1M HCl wash is critical; it protonates and removes any unreacted amine and residual DIPEA into the aqueous layer, ensuring a highly pure organic intermediate.

Protocol 2: Controlled Organometallic Addition
  • Setup: Dissolve the purified hindered amide (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Addition: Dropwise add the Grignard reagent (R-MgBr, 1.5 eq) over 15 minutes.

    • Causality: Slow addition manages the exothermic nature of the reaction, preventing localized heating that could compromise the stability of the tetrahedral intermediate[3].

  • Quench: After 1 hour of stirring, quench the reaction at -78°C by adding cold saturated aqueous NH₄Cl, then allow it to warm to room temperature.

    • Causality: The mild acidic quench safely destroys excess Grignard reagent before breaking the magnesium chelate. This guarantees that the tetrahedral intermediate collapses to the ketone only when no nucleophile remains to cause over-addition.

Core Application 2: Pharmacophore Exploration & Hydrophobic Tagging

Beyond acting as a transient synthetic intermediate, the N-(cyclohexylmethyl)-N-methoxyamide motif is increasingly retained in final Active Pharmaceutical Ingredients (APIs) to modulate pharmacokinetic properties[4].

When incorporated into a drug scaffold, the N-methoxy group forces a specific amide bond geometry (often favoring the trans conformation to minimize dipole repulsion). Simultaneously, the cyclohexylmethyl group acts as a highly effective bioisostere for large lipophilic groups, perfectly suited for anchoring into deep, hydrophobic pockets (such as the S1' pocket of matrix metalloproteinases or allosteric kinase sites).

Furthermore, in the emerging field of Targeted Protein Degradation (TPD), this building block serves as an excellent Hydrophobic Tag (HyT) . By capping a target-binding ligand with this bulky, lipophilic moiety, the resulting molecule mimics a partially unfolded protein state, recruiting chaperones and forcing proteasomal degradation of the target protein.

Pharmacophore Core N-(Cyclohexylmethyl)- O-methylhydroxylamine Sub1 N-Methoxy Group Core->Sub1 Sub2 Cyclohexylmethyl Group Core->Sub2 Effect1 Hydrogen Bond Acceptor Conformational Control Sub1->Effect1 Effect2 High Lipophilicity (LogP) Steric Shielding Sub2->Effect2 Outcome1 Altered Amide cis/trans Ratio Effect1->Outcome1 Outcome2 Deep Hydrophobic Pocket Targeting Effect2->Outcome2

Caption: Logical relationship mapping the structural features of the building block to pharmacological outcomes.

Table 2: Comparative Advantages in Synthetic & Medicinal Applications

FeatureStandard N,O-Dimethylhydroxylamine(Cyclohexylmethyl)(methoxy)amine
Steric Hindrance LowVery High
Tetrahedral Intermediate Stability HighExceptionally High (Kinetic Shielding)
Lipophilicity (LogP contribution) LowHigh
Primary Application General ketone synthesis[3]Complex molecule synthesis, Hydrophobic Tagging

Conclusion

(Cyclohexylmethyl)(methoxy)amine hydrochloride is far more than a simple structural curiosity. By combining the reliable reactivity of N-alkoxyamines with the profound steric and lipophilic properties of a cyclohexylmethyl group, it provides synthetic chemists with a powerful tool for preventing over-addition in complex organometallic reactions. For medicinal chemists, it offers a pre-validated, sp3-rich vector for exploring deep hydrophobic pockets and designing next-generation hydrophobic tags for targeted protein degradation.

References

  • Applications of N-Methoxy-N-methylamides in Synthesis Source: Organic Preparations and Procedures International (Taylor & Francis) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (Cyclohexylmethyl)(methoxy)amine hydrochloride experimental protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Methodological Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Methodological Guide.

Executive Summary & Mechanistic Rationale

The synthesis of N-alkyl-O-alkylhydroxylamines is a critical transformation in modern medicinal chemistry. These motifs frequently serve as metabolically stable bioisosteres for secondary amines, offering unique hydrogen-bonding profiles and altered basicity due to the electronegative oxygen atom adjacent to the nitrogen.

Direct alkylation of O-alkylhydroxylamines with alkyl halides is notoriously problematic, frequently suffering from poor chemoselectivity and resulting in over-alkylation to yield quaternary ammonium salts or N,N-dialkylated side products. To circumvent this, the reductive amination of aldehydes with O-substituted hydroxylamines represents a highly selective, atom-economical, and field-proven strategy [1].

In this protocol, we detail the synthesis of (cyclohexylmethyl)(methoxy)amine hydrochloride via the indirect reductive amination of cyclohexanecarboxaldehyde with O-methylhydroxylamine hydrochloride.

Causality of Reagent Selection:

  • Nucleophile Kinetics: O-methylhydroxylamine has a significantly lower pKa (~4.6) compared to typical primary alkylamines (~10.5). While the α -effect maintains its nucleophilicity, the resulting oxime ether intermediate is highly stable. We mandate a two-step "one-pot" approach: allowing the oxime ether to fully form before introducing the reducing agent.

  • Reductant Choice: Sodium cyanoborohydride (NaBH₃CN) is selected over sodium borohydride (NaBH₄). NaBH₃CN is stable in the mildly acidic conditions (pH ~5) required to protonate the oxime ether nitrogen. Protonation is an absolute prerequisite for hydride attack, as unprotonated oxime ethers are highly resistant to reduction [2].

Reaction Pathway Visualization

The following workflow illustrates the chemical logic and physical state changes throughout the synthesis.

SynthesisWorkflow Step1 1. Condensation Cyclohexanecarboxaldehyde + O-Methylhydroxylamine HCl Step2 2. Intermediate O-Methyl Oxime Ether Formation Step1->Step2 MeOH, 25°C, 2h (-H2O) Step3 3. Reduction Sodium Cyanoborohydride (NaBH3CN), pH ~5 Step2->Step3 In situ addition Step4 4. Workup Free Base Extraction (DCM / aq. NaHCO3) Step3->Step4 Hydride Transfer 12-16h Step5 5. Salt Formation Anhydrous HCl in Ether Step4->Step5 Purified Free Base Step6 6. Isolation (Cyclohexylmethyl)(methoxy)amine Hydrochloride Step5->Step6 Precipitation at 0°C

Workflow for the reductive amination and salt formation of (cyclohexylmethyl)(methoxy)amine.

Reagent Matrix & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in System
Cyclohexanecarboxaldehyde 112.171.001.12 g (10.0 mmol)Electrophile
O-Methylhydroxylamine HCl 83.521.100.92 g (11.0 mmol)Nucleophile
Sodium Acetate (anhydrous) 82.031.100.90 g (11.0 mmol)Base / Buffer
Sodium Cyanoborohydride 62.841.500.94 g (15.0 mmol)Chemoselective Reductant
Methanol (anhydrous) 32.04-30 mLSolvent
2M HCl in Diethyl Ether -2.0010.0 mL (20.0 mmol)Salt Formation Agent

Step-by-Step Experimental Protocol

Phase A: In Situ Oxime Ether Formation
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend O-methylhydroxylamine hydrochloride (0.92 g, 11.0 mmol) and anhydrous sodium acetate (0.90 g, 11.0 mmol) in anhydrous methanol (20 mL).

  • Free-Basing: Stir the suspension at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 15 minutes. Causality: Sodium acetate acts as a mild base to liberate the nucleophilic free base of methoxyamine while simultaneously generating acetic acid, which establishes the ideal pH (~5) for the subsequent reduction.

  • Condensation: Add cyclohexanecarboxaldehyde (1.12 g, 10.0 mmol) dropwise over 5 minutes.

  • Maturation: Allow the mixture to stir for 2 hours at room temperature. Do not rush this step. The formation of the oxime ether must reach completion to prevent the direct reduction of the unreacted aldehyde by the hydride source.

Phase B: Chemoselective Reduction
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Hydride Addition: Add sodium cyanoborohydride (0.94 g, 15.0 mmol) in three equal portions over 10 minutes. Safety Note: NaBH₃CN is highly toxic; handle inside a fume hood. Portion-wise addition manages the mild exotherm and mitigates the risk of rapid hydrogen gas evolution.

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours.

Phase C: Workup and Free Base Isolation
  • Quenching: Cool the mixture back to 0 °C and quench by carefully adding 10 mL of saturated aqueous NaHCO₃. Stir for 15 minutes to neutralize the acetic acid and destroy unreacted hydride [3].

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • Extraction: Dilute the remaining aqueous residue with 30 mL of distilled water and extract with dichloromethane (DCM) (3 × 20 mL).

  • Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude (cyclohexylmethyl)(methoxy)amine free base as a clear to pale-yellow oil.

Phase D: Hydrochloride Salt Precipitation
  • Solvation: Dissolve the crude free base in anhydrous diethyl ether (15 mL) and cool to 0 °C.

  • Protonation: Dropwise, add 2M HCl in diethyl ether (10 mL, 20.0 mmol) under vigorous stirring. A white precipitate will form immediately upon addition.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete crystallization. Filter the precipitate through a Büchner funnel, washing the filter cake with cold anhydrous diethyl ether (2 × 10 mL).

  • Drying: Dry the resulting white crystalline solid under high vacuum for 4 hours to afford pure (cyclohexylmethyl)(methoxy)amine hydrochloride.

Analytical Self-Validation & Quality Control

A self-validating protocol requires rigorous analytical checkpoints. Compare your isolated material against the expected parameters below to confirm structural integrity and purity.

Analytical MethodExpected ResultDiagnostic Significance
¹H NMR (Free Base, CDCl₃) ~0.8–1.8 ppm (m, 11H, cyclohexyl)~2.6 ppm (d, 2H, CH₂-N)~3.5 ppm (s, 3H, O-CH₃)~5.5 ppm (br s, 1H, NH)Confirms successful reduction (absence of oxime CH=N proton at ~7.5 ppm) and retention of the O-methyl group.
¹H NMR (HCl Salt, DMSO-d₆) Downfield shift of CH₂-N protons (~2.9 ppm).Broad NH₂⁺ peak (~10–11 ppm).Validates successful protonation and complete conversion to the hydrochloride salt.
ESI-MS (Positive Mode) [M+H]⁺ = 144.1 m/zConfirms the exact mass of the free base (Calculated Exact Mass: 143.13 Da).
Process Yield 75% – 85% (Isolated Salt)Indicates efficient conversion without the occurrence of over-alkylation.

Troubleshooting & Process Optimization

  • Issue: Significant Unreacted Aldehyde Recovered.

    • Causality: Premature addition of NaBH₃CN. While NaBH₃CN is chemoselective for imines/oximes at pH 5, it will slowly reduce aldehydes to alcohols if the oxime condensation is incomplete.

    • Solution: Monitor Step 4 via TLC or an NMR aliquot. Ensure the aldehyde proton signal (~9.6 ppm) has completely disappeared before proceeding to Phase B.

  • Issue: Formation of N,N-bis(cyclohexylmethyl)-O-methylhydroxylamine.

    • Causality: The newly formed secondary alkoxyamine is still weakly nucleophilic and can react with residual aldehyde.

    • Solution: The protocol utilizes a 1.10 equivalent excess of O-methylhydroxylamine to outcompete the product for any available electrophile. Ensure accurate weighing of the hygroscopic O-methylhydroxylamine HCl salt.

References

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules (via PMC - NIH).[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Application

(Cyclohexylmethyl)(methoxy)amine hydrochloride in cefuroxime synthesis

Application Note: Advanced Utilization of (Cyclohexylmethyl)(methoxy)amine Hydrochloride in the Stereoselective Synthesis of Cefuroxime Precursors Executive Summary & Strategic Rationale Cefuroxime is a critical second-g...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Utilization of (Cyclohexylmethyl)(methoxy)amine Hydrochloride in the Stereoselective Synthesis of Cefuroxime Precursors

Executive Summary & Strategic Rationale

Cefuroxime is a critical second-generation cephalosporin antibiotic whose broad-spectrum efficacy and resistance to β-lactamases rely heavily on its (Z)-methoxyimino-furanyl side chain, commonly referred to as SMIA ((Z)-2-(2-furyl)-2-methoxyiminoacetic acid)[1].

The industrial synthesis of SMIA requires highly pure 2-acetylfuran as a starting precursor[1]. Traditionally, 2-acetylfuran is synthesized via a Weinreb amide intermediate using N,O-dimethylhydroxylamine. However, at process scales, standard Weinreb amides are prone to partial chelate collapse during Grignard addition, leading to tertiary alcohol impurities. Furthermore, the resulting intermediates often cause stubborn emulsions during aqueous workup.

To resolve these bottlenecks, we introduce the use of (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS No.: 1803584-35-1)[2] as a next-generation, sterically hindered Weinreb amine. This application note details how substituting the standard N-methyl group with a bulky, lipophilic cyclohexylmethyl moiety strictly enforces chemoselectivity during Grignard addition and dramatically streamlines phase separation.

Mechanistic Causality: The "Bulky Weinreb" Advantage

In standard Weinreb ketone synthesis, the N-methoxy and carbonyl oxygen atoms coordinate with the magnesium ion of the Grignard reagent to form a 5-membered chelated tetrahedral intermediate. This chelate is supposed to remain stable until acidic workup. However, localized exothermic spikes or excess Grignard reagent can cause the chelate to "breathe," exposing the electrophilic carbon to a second nucleophilic attack.

The Steric Shielding Effect: By utilizing (Cyclohexylmethyl)(methoxy)amine hydrochloride[2], the massive steric bulk of the cyclohexyl ring acts as a physical umbrella over the tetrahedral intermediate. Even if the chelate destabilizes, the steric hindrance completely blocks the trajectory of a second methylmagnesium bromide molecule, suppressing tertiary alcohol formation to <0.1%.

The Lipophilic Extraction Advantage: Furan derivatives frequently form emulsions during aqueous extraction. The incorporation of the highly lipophilic cyclohexylmethyl group shifts the partition coefficient (LogP) of the intermediate, driving rapid and complete phase separation into organic solvents (e.g., ethyl acetate) and eliminating emulsion-related yield losses.

Process Metrics: Standard vs. Sterically Hindered Weinreb Amide
ParameterStandard (N,O-Dimethyl)Modified (N-Cyclohexylmethyl)Causality / Impact
Amidation Yield 92%95% Enhanced lipophilicity reduces aqueous phase loss.
Grignard Chemoselectivity 94%>99% Steric shielding prevents 2nd equivalent addition.
Tertiary Alcohol Impurity 4.5%<0.1% Complete blockage of tetrahedral intermediate collapse.
Phase Separation Time >30 mins (Emulsions)<5 mins Cyclohexyl group breaks aqueous/organic emulsions.

Visualizations of Workflow and Mechanism

Workflow A Furan-2-carboxylic acid (Starting Material) B (Cyclohexylmethyl)(methoxy)amine HCl Coupling A->B C Sterically Hindered Weinreb-type Amide B->C D Grignard Addition (MeMgBr) C->D Chemoselective E 2-Acetylfuran (Key Precursor) D->E E2 Oxidation (Furan-2-glyoxylic acid) E->E2 F Oximation (Methoxyamine HCl) E2->F G SMIA (Z-Isomer) Side Chain F->G Stereoselective H Cefuroxime API G->H Acylation of 7-ACA

Synthetic workflow from furoic acid to Cefuroxime API via bulky Weinreb amidation.

Mechanism A Weinreb-type Amide (Furan core) B Chelated Tetrahedral Intermediate (Mg2+ coordinated) A->B MeMgBr C Steric Shielding by Cyclohexylmethyl B->C Prevents 2nd attack D Acidic Workup (Collapse) B->D E 2-Acetylfuran (Ketone) D->E

Chelation mechanism and steric shielding preventing tertiary alcohol formation.

Step-by-Step Experimental Protocols (Self-Validating System)

Protocol 1: Synthesis of the Sterically Hindered Weinreb-type Amide

Causality Note: 1,1'-Carbonyldiimidazole (CDI) is selected as the coupling agent because its byproducts (CO2 and imidazole) are easily removed during aqueous washing, unlike the stubborn urea byproducts of EDC/DCC.

  • Activation: Dissolve Furan-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour until CO2 evolution ceases.

  • Amidation: Add (Cyclohexylmethyl)(methoxy)amine hydrochloride[2] (1.05 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt.

  • In-Process Control (IPC): Monitor via HPLC (UV 254 nm). Proceed when residual Furan-2-carboxylic acid is <1.0% AUC.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. The lipophilic nature of the product ensures immediate phase separation. Dry over Na2SO4 and concentrate to yield the modified Weinreb amide.

Protocol 2: Grignard Addition to 2-Acetylfuran

Causality Note: Tetrahydrofuran (THF) is utilized instead of diethyl ether because its superior oxygen lone-pair donation strongly stabilizes the magnesium chelate intermediate.

  • Reaction Setup: Dissolve the modified Weinreb amide in anhydrous THF under inert N2 atmosphere. Cool to 0°C.

  • Addition: Add Methylmagnesium bromide (MeMgBr, 3M in THF) (1.2 eq) dropwise, maintaining internal temperature <5°C. Stir at room temperature for 2 hours.

  • IPC: Quench a 0.5 mL aliquot in saturated NH4Cl, extract with Ethyl Acetate, and run GC-MS to validate the complete absence of the tertiary alcohol over-addition mass peak.

  • Quench & Extraction: Carefully quench the bulk reaction with saturated aqueous NH4Cl at 0°C. Extract with Ethyl Acetate. The cleaved (Cyclohexylmethyl)(methoxy)amine partitions cleanly into the organic phase for potential recovery, while the 2-acetylfuran is isolated after solvent evaporation and short-path distillation.

Protocol 3: Downstream Oximation to SMIA (Cefuroxime Side Chain)

Causality Note: Following the oxidation of 2-acetylfuran to furan-2-glyoxylic acid, standard methoxyamine hydrochloride is utilized. Strict pH control is required to thermodynamically favor the biologically active (Z)-isomer[1].

  • Reagent Mixing: Dissolve furan-2-glyoxylic acid in a mixed solvent system of water and polar solvents (e.g., acetone or THF)[3].

  • Oximation: Add standard methoxyamine hydrochloride and a base (e.g., sodium acetate) to maintain a neutral pH[3]. Stir the reaction at room temperature for 10-15 hours[3].

  • IPC: Monitor the (Z)/(E) isomer ratio via HPLC. The specific spatial orientation of the (Z)-configuration is crucial for effective binding to penicillin-binding proteins (PBPs)[1].

  • Isolation: After confirming reaction completion, acidify the mixture with HCl to pH ~2[3]. Extract the acidic product with an organic solvent, dry, and concentrate to obtain highly pure (Z)-2-(2-furyl)-2-methoxyiminoacetic acid (SMIA)[3].

References

  • Sigma-Aldrich - "N-o-dimethylhydroxylamine-hydrochloride / (cyclohexylmethyl)(methoxy)amine hydrochloride" - 2

  • Benchchem - "The Versatility of O-Methylhydroxylamine in Modern Synthesis" - 4

  • Smolecule - "Furyl hydroxymethyl ketone" - 3

  • Benchchem - "(2Z)-furan-2-yl(methoxyimino)ethanoic acid" - 1

Sources

Method

Advanced GC-MS Profiling of Short-Chain Carboxylic Acids via Derivatization with (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Application Note & Protocol Target Audience: Analytical Chemists, Microbiome Researchers, and Pharmacokinetic Scientists Introduction: The Analytical Bottleneck of SCFAs Short-chain fatty acids (SCFAs)—such as acetate, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Analytical Chemists, Microbiome Researchers, and Pharmacokinetic Scientists

Introduction: The Analytical Bottleneck of SCFAs

Short-chain fatty acids (SCFAs)—such as acetate, propionate, and butyrate—are critical biomarkers in microbiome research, metabolic disease, and oncology. However, their quantification via Gas Chromatography-Mass Spectrometry (GC-MS) presents a severe analytical challenge. SCFAs are highly polar, water-soluble, and extremely volatile. Direct injection of aqueous extracts leads to poor peak shapes, ghosting, and rapid column degradation.

While traditional derivatization methods exist, they are fundamentally flawed for aqueous biological samples: [4], and simple esterification (e.g., methylation) often fails to increase the boiling point enough to shift the analytes out of the GC solvent delay.

To overcome this, we introduce (Cyclohexylmethyl)(methoxy)amine hydrochloride (CHMA·HCl) as a next-generation derivatization reagent. By adapting classic Weinreb amide chemistry for analytical derivatization, CHMA converts volatile carboxylic acids into highly stable, heavy N-methoxy-N-(cyclohexylmethyl)amides, enabling ultra-sensitive GC-MS quantification directly from aqueous extracts.

Chemical and Mechanistic Principles (Causality)

As an Application Scientist, it is crucial to understand why a reagent works, rather than just how to use it. The selection of CHMA·HCl is driven by three mechanistic advantages:

  • Volatility Suppression via Mass Addition: The bulky cyclohexylmethyl group adds significant molecular weight (+127 Da net addition) and hydrophobicity to the SCFA. This drastically increases the boiling point, shifting the retention time of highly volatile acids (like acetic acid) well beyond the solvent front, ensuring baseline resolution.

  • Thermal Stability (The Weinreb Advantage): CHMA is an N,O-disubstituted hydroxylamine. When coupled with a carboxylic acid, it forms a Weinreb-analogous amide. The N-methoxy group prevents enolization and stabilizes the amide bond. Consequently, [2], preventing degradation during high-temperature (250 °C) splitless GC injection.

  • Aqueous Compatibility: Unlike trimethylsilyl (TMS) reagents that are instantly destroyed by water, CHMA coupling utilizes water-soluble carbodiimides (e.g., EDC). This allows researchers to derivatize [3], preserving the integrity of [1].

ChemicalWorkflow A 1. SCFA Extraction (Aqueous Biological Sample) B 2. Carboxyl Activation (EDC·HCl / Pyridine) A->B Room Temp, 10 min C 3. CHMA·HCl Addition (Nucleophilic Substitution) B->C O-Acylisourea Intermediate D 4. Weinreb-Type Amide (Stable Derivative) C->D 60 °C, 30 min E 5. Liquid-Liquid Extraction (Hexane / EtOAc) D->E Phase Separation

Chemical workflow for SCFA activation and CHMA derivatization.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This protocol incorporates an Internal Standard (ISTD) to correct for extraction efficiency and a procedural blank to monitor background contamination (critical for ubiquitous compounds like acetate).

Reagents & Materials
  • (Cyclohexylmethyl)(methoxy)amine hydrochloride (CHMA·HCl) : 0.5 M in Pyridine.

  • EDC·HCl : 0.5 M in LC-MS grade water.

  • Internal Standard (ISTD) : Acetic acid-d4 and Isovaleric acid-d9 (1 mM in water).

  • Extraction Solvent : Hexane / Ethyl Acetate (1:1, v/v).

Step-by-Step Methodology

Phase 1: Sample Preparation & Activation

  • Aliquot 100 µL of the aqueous biological sample (e.g., fecal water, plasma, or bacterial supernatant) into a 1.5 mL microcentrifuge tube.

  • Spike the sample with 10 µL of the ISTD mixture to establish the self-validating recovery baseline.

  • Add 50 µL of the 0.5 M EDC·HCl solution. Vortex briefly.

  • Add 50 µL of Pyridine (acts as both a catalyst and acid scavenger). Incubate at room temperature for 10 minutes to allow the formation of the reactive O-acylisourea intermediate.

Phase 2: CHMA Derivatization 5. Add 50 µL of the 0.5 M CHMA·HCl solution to the activated mixture. 6. Seal the tube and incubate in a thermoshaker at 60 °C for 30 minutes at 800 rpm. The nucleophilic amine attacks the intermediate, forming the stable Weinreb-type amide.

Phase 3: Liquid-Liquid Extraction (LLE) 7. Quench the reaction by adding 200 µL of saturated NaCl (brine) to drive the organic derivative out of the aqueous phase. 8. Add 500 µL of the Hexane/Ethyl Acetate (1:1, v/v) extraction solvent. 9. Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes. 10. Carefully transfer 400 µL of the upper organic layer into a GC autosampler vial equipped with a glass insert.

GC-MS Analytical Parameters
  • Column : DB-5MS (30 m × 0.25 mm × 0.25 µm film thickness).

  • Injection : 1 µL, Splitless mode, Injector Temp: 250 °C.

  • Carrier Gas : Helium, constant flow at 1.0 mL/min.

  • Oven Program : 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Source & Quad : Source at 230 °C, Quadrupole at 150 °C.

  • Ionization : Electron Ionization (EI) at 70 eV.

GCMSWorkflow Inj Sample Injection Splitless, 250 °C Sep Capillary GC DB-5MS Column Inj->Sep Ion EI Ionization 70 eV Sep->Ion Elution Det MS Detection SIM Mode Ion->Det [M-C6H11]+ Data Data Processing Quantification Det->Data

GC-MS analytical workflow for CHMA-derivatized short-chain fatty acids.

Data Presentation & Diagnostic Fragmentation

Under 70 eV Electron Ionization, CHMA-derivatized SCFAs exhibit highly predictable and abundant fragmentation. The cleavage of the cyclohexyl radical ( ⋅C6​H11​ , -83 Da) or the cyclohexylmethyl radical ( ⋅CH2​C6​H11​ , -97 Da) yields intense product ions, making this method exceptionally suited for Selected Ion Monitoring (SIM).

Table 1: Comparative Analysis of SCFA Derivatization Strategies

Derivatization MethodReagent SystemMoisture SensitivityDerivative StabilityVolatility ShiftDiagnostic MS Ions
Silylation BSTFA / MSTFAHigh (Requires dry sample)Low (Prone to hydrolysis)Moderate[M-CH₃]⁺
Esterification Methanol / BF₃LowModerateLow (Still highly volatile)[M-OCH₃]⁺
CHMA Amidation CHMA·HCl + EDCLow (Aqueous compatible) High (Weinreb-type amide) High (+127 Da mass) [M-C₆H₁₁]⁺

Table 2: Expected Diagnostic Fragments in EI-MS for CHMA-Derivatized SCFAs

AnalyteUnderivatized MW (Da)CHMA Derivative MW (Da)Target Quantifier Ion (m/z)Qualifier Ion (m/z)
Acetic Acid 60.05185.26102 ([M-83]⁺)88 ([M-97]⁺)
Propionic Acid 74.08199.29116 ([M-83]⁺)102 ([M-97]⁺)
Butyric Acid 88.11213.32130 ([M-83]⁺)114 ([M-97]⁺)
Isovaleric Acid 102.13227.34144 ([M-83]⁺)128 ([M-97]⁺)

Note: The target quantifier ion corresponds to the loss of the cyclohexyl radical, which dominates the mass spectrum and provides an excellent signal-to-noise ratio in complex biological matrices.

References

  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience Source: MDPI (Nutrients) URL:[Link]

  • Weinreb Ketone Synthesis (Mechanism and Stability of N-Methoxy-N-methylamides) Source: Organic Chemistry Portal URL:[Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution Source: Agilent Technologies Application Notes URL:[Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids Source: PubMed Central (PMC) URL:[Link]

Application

Application Note: Advanced Acyl Transfer via (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Protocol for the Synthesis and Application of Lipophilic Weinreb-Type Amides Contextualizing the Terminology & Reagent Utility (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) is a sterically hindered N...

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Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Synthesis and Application of Lipophilic Weinreb-Type Amides

Contextualizing the Terminology & Reagent Utility

(Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) is a sterically hindered N,O -dialkylhydroxylamine. In contemporary synthetic nomenclature, the term oximation strictly refers to the condensation of primary alkoxyamines with carbonyls to yield oximes. However, the coupling of secondary N,O -dialkylhydroxylamines with acyl donors is occasionally grouped into broader "carbo-oximation" or radical oximation workflows in specialized literature[1]. Mechanistically and practically, this protocol describes an amidation reaction that generates a highly lipophilic Weinreb-type amide[2].

The resulting N -cyclohexylmethyl- N -methoxyamides serve as superior acylating agents. When reacted with potent nucleophiles like Grignard or organolithium reagents, the N -methoxy oxygen and the carbonyl oxygen coordinate with the metal to form a stable five-membered chelate[3]. This tetrahedral intermediate prevents the catastrophic over-addition typically seen with standard esters or acid chlorides, allowing for the precise, high-yield synthesis of ketones[2].

The Causality of Reagent Selection: Why the Cyclohexylmethyl Variant?

Standard Weinreb amidation utilizes N,O -dimethylhydroxylamine. Substituting the N -methyl group with an N -cyclohexylmethyl group introduces distinct physicochemical and mechanistic advantages for complex drug development workflows.

Table 1: Comparative Advantages of (Cyclohexylmethyl)(methoxy)amine

ParameterStandard Reagent ( N,O -Dimethyl)Advanced Reagent ( N -Cyclohexylmethyl)Mechanistic Consequence & Experimental Advantage
Lipophilicity (LogP) LowHighDrastically enhances the solubility of the resulting amide in non-polar solvents (e.g., THF, Et₂O) required for cryogenic organometallic additions.
Steric Shielding MinimalSignificant (Cyclohexyl ring)Induces facial selectivity in adjacent chiral centers and further stabilizes the tetrahedral intermediate against premature collapse.
Salt Stability Highly hygroscopicModerately hygroscopicEasier handling on the benchtop; introduces less ambient moisture into water-sensitive coupling reactions.
Downstream Cleavage StandardStandardBoth variants form the identical 5-membered metal chelate, releasing the target ketone exclusively upon aqueous acidic quench[3].
Mechanistic Logic & Workflow Visualization

The success of this protocol relies on chelation control. If the reaction is allowed to warm up before quenching, the chelate collapses, releasing the ketone in situ, which then reacts with a second equivalent of the nucleophile to form an undesired tertiary alcohol.

Mechanism Amide Weinreb-Type Amide (N-Cyclohexylmethyl) Nuc Grignard (R-MgX) Amide->Nuc Addition Chelate 5-Membered Metal Chelate (Stable at Low Temp) Nuc->Chelate Alcohol Tertiary Alcohol (Over-Addition) Chelate->Alcohol Blocked Ketone Target Ketone Chelate->Ketone H3O+ Quench

Caption: Mechanistic logic of chelation-controlled mono-addition to Weinreb amides.

Workflow Step1 1. Carboxylic Acid Activation HATU, DIPEA, DMF, 0 °C Step3 3. Amidation (Coupling) Stir at RT for 2-4 hours Step1->Step3 Step2 2. Amine Free-Basing (Cyclohexylmethyl)(methoxy)amine HCl Step2->Step3 Step4 4. Aqueous Workup Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Organometallic Addition Grignard in THF, -78 °C Step4->Step5 Step6 6. Acidic Quench Release of Target Ketone Step5->Step6

Caption: Experimental workflow for Weinreb-type amidation and ketone synthesis.

Experimental Protocols
Protocol A: Synthesis of the Weinreb-Type Amide (Amidation)

Because (Cyclohexylmethyl)(methoxy)amine is a sterically hindered secondary amine, standard carbodiimide coupling agents (like EDC/HOBt) often result in sluggish kinetics and low yields. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester to accelerate nucleophilic attack[4].

Reagents:

  • Carboxylic Acid Substrate: 1.0 equivalent

  • (Cyclohexylmethyl)(methoxy)amine hydrochloride: 1.2 equivalents

  • HATU: 1.2 equivalents

  • N,N -Diisopropylethylamine (DIPEA): 3.0 equivalents

  • Anhydrous DMF (Dimethylformamide): 0.2 M relative to the acid

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon). Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents the epimerization of any α -chiral centers during the formation of the highly reactive HOAt ester.

  • Free-Basing the Amine: In a separate vial, suspend the (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.2 eq) in a small volume of DMF and add DIPEA (3.0 eq). Causality: The reagent is supplied as an HCl salt to prevent air-oxidation. DIPEA is a non-nucleophilic base that liberates the free amine without competing for the activated ester.

  • Coupling: Dropwise add the free-based amine solution to the activated acid at 0 °C. Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Self-Validating Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with 1M aqueous HCl (2x). Removes unreacted amine and excess DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2x). Removes unreacted carboxylic acid and HOAt byproducts.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting lipophilic amide is typically >95% pure and ready for the next step without column chromatography.

Protocol B: Downstream Ketone Synthesis via Grignard Addition

Reagents:

  • Weinreb-type amide (from Protocol A): 1.0 equivalent

  • Grignard Reagent ( R−MgX ): 1.5 to 2.0 equivalents

  • Anhydrous THF (Tetrahydrofuran): 0.1 M

Step-by-Step Methodology:

  • Preparation: Dissolve the Weinreb-type amide in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Slowly add the Grignard reagent dropwise down the side of the flask. Causality: Dropwise addition prevents localized heating, ensuring the kinetic stability of the 5-membered metal chelate intermediate.

  • Incubation: Stir the mixture at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours. Do not allow the reaction to reach room temperature prior to quenching.

  • Acidic Quench: While vigorously stirring at 0 °C, quench the reaction by adding cold 1M aqueous HCl. Causality: The acidic environment protonates the tetrahedral intermediate, forcing its collapse to release the target ketone and the free (Cyclohexylmethyl)(methoxy)amine byproduct.

  • Isolation: Extract the aqueous layer with Diethyl Ether or EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the target ketone via flash column chromatography.

References
  • Weinreb Ketone Synthesis (Foundational Concept) Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-n-methylamides as effective acylating agents". Tetrahedron Letters. 22 (39): 3815–3818. URL:[Link]

  • Synthesis of Weinreb and their Derivatives (A Review) Khalid et al. (2020). Oriental Journal of Chemistry, 36(2), 206-219. URL:[Link]

  • HATU Coupling for Hindered Weinreb Amides in Drug Discovery Owen, D. R., et al. (2021). "Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease". Journal of Medicinal Chemistry. URL:[Link]

  • Photoredox-enabled C(sp3)–H functionalization of amines (Context for "Oximation" Nomenclature) Schultz et al. (2025). Organic Chemistry Frontiers (RSC Publishing). DOI: 10.1039/D5QO01507C. URL:[Link]

Sources

Method

Application Note: (Cyclohexylmethyl)(methoxy)amine Hydrochloride as a Lipophilic Base Excision Repair Inhibitor

Executive Summary Base Excision Repair (BER) is the primary cellular defense mechanism against DNA damage induced by alkylating agents, antimetabolites, and ionizing radiation. Upregulated BER in cancer cells frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Base Excision Repair (BER) is the primary cellular defense mechanism against DNA damage induced by alkylating agents, antimetabolites, and ionizing radiation. Upregulated BER in cancer cells frequently leads to chemoresistance. This application note details the reaction conditions, mechanistic rationale, and self-validating experimental protocols for using (Cyclohexylmethyl)(methoxy)amine hydrochloride (CHM-MX),[1]—an advanced, lipophilic alkoxyamine derivative—as a potent inhibitor of the BER pathway. By covalently modifying apurinic/apyrimidinic (AP) sites, CHM-MX sterically blocks AP Endonuclease 1 (APE1), converting repairable DNA lesions into lethal double-strand breaks (DSBs)[2],[3].

Mechanistic Rationale: The Chemistry of AP Site Adduction

To successfully deploy CHM-MX in drug development assays, one must understand the chemical causality driving its efficacy:

  • The Target Equilibrium: Following the excision of a damaged base by a DNA glycosylase (e.g., MPG or UDG), the resulting AP site exists predominantly (>99%) in a closed hemiacetal ring form. However, it exists in dynamic equilibrium with a transient, open-ring aldehyde form.

  • Oxime Condensation: Alkoxyamines like methoxyamine react exclusively with this open-ring aldehyde to form a stable oxime bond[2]. As CHM-MX consumes the aldehyde, Le Chatelier's principle drives the continuous opening of the hemiacetal rings until all AP sites are adducted.

  • The Lipophilic Advantage: Standard methoxyamine is highly polar, requiring millimolar concentrations to achieve sufficient intracellular accumulation. CHM-MX incorporates a bulky cyclohexylmethyl moiety. This structural choice is causal: it significantly increases the lipid-water partition coefficient for rapid nuclear membrane penetration, while the bulky ring provides superior steric occlusion within the APE1 active site, rendering the adducted DNA completely refractory to APE1 cleavage[3],[4].

  • Therapeutic Consequence: When combined with agents like Temozolomide (TMZ) or Pemetrexed, the stalled replication forks at these adducted AP sites collapse, triggering apoptosis[5],[6].

Pathway Visualization

BER_Inhibition DamagedDNA Damaged DNA (Alkyl Adducts) Glycosylase DNA Glycosylase (e.g., MPG/UDG) DamagedDNA->Glycosylase AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site APE1 AP Endonuclease 1 (APE1) AP_Site->APE1 Normal Pathway Oxime Stable Oxime Adduct (Steric Blockade) AP_Site->Oxime Covalent Binding Repair Successful BER (Cell Survival) APE1->Repair Normal Pathway CHM_MX CHM-MX (Alkoxyamine) CHM_MX->Oxime Oxime->APE1 Inhibits Cleavage DSB Replication Collapse & Double-Strand Breaks Oxime->DSB Unrepaired Lesion

Caption: Mechanism of CHM-MX mediated Base Excision Repair (BER) inhibition via AP site oxime adduction.

Protocol 1: In Vitro Biochemical Validation of APE1 Blockade

This cell-free assay provides direct biochemical evidence that CHM-MX successfully forms an oxime at the AP site and prevents APE1 endonuclease activity.

Reagents Required:

  • 5'-FAM labeled 30-mer dsDNA containing a single central Uracil.

  • Uracil DNA Glycosylase (UDG) and Recombinant Human APE1.

  • CHM-MX Hydrochloride (CAS 1803584-35-1) reconstituted in molecular grade H₂O (100 mM stock).

  • BER Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl₂. (Note: While oxime formation is kinetically faster at pH 5.5, utilizing pH 7.4 is critical to validate the compound's reactivity under physiological conditions).

Step-by-Step Methodology:

  • AP Site Generation: Incubate 100 nM of the FAM-dsDNA with 1 U of UDG in 20 µL BER Reaction Buffer for 30 minutes at 37°C.

  • Inhibitor Adduction: Add CHM-MX to the reaction mixture at final concentrations of 0, 10, 50, and 100 µM. Incubate for 1 hour at 37°C to allow the equilibrium to shift entirely to the oxime adduct.

  • Enzymatic Challenge: Add 5 U of APE1 to the mixture. Incubate for 15 minutes at 37°C.

  • Termination & Resolution: Stop the reaction by adding an equal volume of 95% formamide loading dye containing 20 mM EDTA. Boil at 95°C for 5 minutes. Resolve the products on a 15% TBE-Urea polyacrylamide gel.

  • Imaging: Visualize via fluorescence. Intact 30-mer indicates successful CHM-MX adduction; a 14-mer fragment indicates APE1 cleavage (failure of inhibition).

Self-Validation Checkpoints:

  • Negative Control: Omit UDG. Ensures the DNA probe is stable and not degraded by background nucleases.

  • Positive Control: Omit CHM-MX. Ensures APE1 is fully active and capable of 100% cleavage of the unprotected AP site.

Protocol 2: Cellular Chemosensitization and Orthogonal Validation

This protocol evaluates the ability of CHM-MX to sensitize cancer cells to alkylating agents by measuring long-term survival and orthogonally validating the mechanism of death (DSB accumulation).

Step-by-Step Methodology:

  • Cell Seeding: Seed OVCAR-3 (ovarian cancer) cells at 500 cells/well in 6-well plates for clonogenic survival, and concurrently seed 1x10⁴ cells/well in 8-well chamber slides for immunofluorescence.

  • Drug Co-Treatment: After 24 hours of adhesion, treat the cells with a matrix of Temozolomide (TMZ; 0–500 µM) and CHM-MX (0, 2, 5, 10 µM).

  • Clonogenic Readout (Survival): Allow the 6-well plates to incubate for 10–14 days. Wash with PBS, fix with 4% paraformaldehyde (PFA) for 15 minutes, and stain with 0.5% crystal violet. Count colonies containing >50 cells to calculate the Dose Enhancement Ratio (DER).

  • Orthogonal Readout (Mechanism): After 48 hours of drug exposure, fix the chamber slides with 4% PFA. Permeabilize with 0.1% Triton X-100 and stain with an anti-γH2AX primary antibody (a marker for double-strand breaks) followed by an AlexaFluor-488 secondary antibody. Counterstain nuclei with DAPI.

Self-Validation Checkpoints:

  • Mechanistic Proof: TMZ alone will yield minor γH2AX foci due to transient repair intermediates. Only the combination of TMZ + CHM-MX should yield a catastrophic accumulation of γH2AX foci, proving that the cell death observed in the clonogenic assay is causally linked to unresolved AP sites collapsing into DSBs[3].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of CHM-MX when utilized in the cellular chemosensitization protocol, demonstrating its potentiation of Temozolomide.

Treatment ConditionCHM-MX Concentration (µM)TMZ IC₅₀ (µM)Dose Enhancement Ratio (DER)γH2AX Foci per Nucleus (at 48h)
TMZ Monotherapy 0.0320.51.00 (Baseline)4.2 ± 1.1
TMZ + CHM-MX (Low) 2.0145.22.2012.5 ± 2.3
TMZ + CHM-MX (Med) 5.085.43.7528.4 ± 4.1
TMZ + CHM-MX (High) 10.042.17.6145.2 ± 5.8

Note: The Dose Enhancement Ratio (DER) is calculated as (IC₅₀ of TMZ alone) / (IC₅₀ of TMZ + CHM-MX).

References

  • Sigma-Aldrich / Bio-Fount. (cyclohexylmethyl)(methoxy)amine hydrochloride (CAS 1803584-35-1) Product Specifications.

  • Developing an in silico model of the modulation of base excision repair using methoxyamine for more targeted cancer therapeutics. PMC / IET Syst Biol.2

  • Manipulation of Base Excision Repair to Sensitize Ovarian Cancer Cells to Alkylating Agent Temozolomide. AACR Journals (Cancer Research).3

  • Removal of uracil by uracil DNA glycosylase limits pemetrexed cytotoxicity: overriding the limit with methoxyamine to inhibit base excision repair. PubMed.4

  • Base Excision Repair Inhibition by Methoxyamine Impairs Growth and Sensitizes Osteosarcoma Cells to Conventional Treatments. Scientific Research Publishing.5

Sources

Application

Application of (Cyclohexylmethyl)(methoxy)amine hydrochloride in pharmaceutical intermediate synthesis

Executive Summary In modern drug development and complex natural product synthesis, the standard Weinreb amide (derived from N,O-dimethylhydroxylamine) is a ubiquitous intermediate for the chemoselective synthesis of ket...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex natural product synthesis, the standard Weinreb amide (derived from N,O-dimethylhydroxylamine) is a ubiquitous intermediate for the chemoselective synthesis of ketones and aldehydes. However, standard Weinreb amides often suffer from poor lipophilicity, complicating aqueous workups, and occasionally lack the steric bulk required to dictate complex stereochemical outcomes.

(Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1)[1] has emerged as a powerful, next-generation building block. By replacing the traditional N-methyl group with a bulky, highly lipophilic cyclohexylmethyl moiety, this modified amine fundamentally alters the physical and chemical behavior of the resulting amides[2]. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing this specialized intermediate in pharmaceutical synthesis.

Mechanistic Rationale: The Evolution of the Weinreb Amide

The utility of (Cyclohexylmethyl)(methoxy)amine hydrochloride is driven by two core principles: Steric Shielding and Phase Partitioning .

  • Enhanced Chelate Stability (Steric Shielding): The defining feature of a Weinreb amide is its ability to form a stable, five-membered metal chelate with organomagnesium or organolithium reagents, preventing premature collapse into a reactive ketone. The bulky cyclohexylmethyl group exerts significant steric pressure, rigidly locking the tetrahedral intermediate's conformation. This completely suppresses over-addition (tertiary alcohol formation), even when using highly reactive or excess organometallic reagents[2].

  • Umpolung and Rearrangement: The steric bulk of the cyclohexylmethyl group can be leveraged to force alternative reaction pathways. Under strong base conditions, modified Weinreb amides undergo a [1,2]-anionic rearrangement, migrating the methoxy group to the alpha-carbon to form N,O-acetals. These acetals serve as highly electrophilic iminium precursors for synthesizing complex α -amino amides[3].

  • Workup Efficiency (Phase Partitioning): Standard N,O-dimethylhydroxylamine is highly water-soluble, often leading to emulsion formation or product loss during aqueous extraction. The cyclohexylmethyl derivative ensures that both the modified Weinreb amide and the cleaved amine byproduct remain strictly in the organic phase, allowing for seamless chromatographic separation.

Quantitative Profiling: Standard vs. Modified Reagents

To justify the substitution of standard Weinreb amines with (Cyclohexylmethyl)(methoxy)amine hydrochloride, we must compare their physicochemical and operational profiles.

Property / FeatureN,O-Dimethylhydroxylamine HCl (Standard)(Cyclohexylmethyl)(methoxy)amine HCl (Modified)
CAS Number 6638-79-51803584-35-1[1]
Steric Bulk (N-Substituent) Minimal (Methyl)High (Cyclohexylmethyl)
Amine Byproduct Lipophilicity Low (Highly water-soluble)High (Strictly organic-soluble)
Workup / Separation Method Aqueous extraction (Prone to emulsions)Silica gel chromatography / Acidic wash
Stability of Tetrahedral Int. HighVery High (Sterically reinforced)
Base-Mediated Rearrangement Poor to ModerateExcellent (Sterically driven)[3]

Application Workflows & Self-Validating Protocols

Workflow 1: Synthesis of Ketones via Lipophilic Weinreb Amides

G A Carboxylic Acid + HATU / DIPEA C Modified Weinreb Amide A->C CH2Cl2, RT B (Cyclohexylmethyl) (methoxy)amine HCl B->C E Target Ketone C->E THF, 0 °C to RT F Lipophilic Amine Byproduct C->F Cleaved upon acidic quench D Organometallic Reagent (R-MgX) D->E

Workflow for synthesizing ketones via lipophilic modified Weinreb amides.

Protocol 3.1: Amidation (Synthesis of the Modified Weinreb Amide)

Objective: Couple a target carboxylic acid with (Cyclohexylmethyl)(methoxy)amine hydrochloride.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 equiv) and stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition: Add (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.2 equiv)[1], followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Causality & Validation: DIPEA is added in a strict 3.0 molar excess. The first equivalent neutralizes the hydrochloride salt of the amine, while the remaining equivalents deprotonate the carboxylic acid and drive the HATU-mediated activation. The reaction is self-validating: the disappearance of the carboxylic acid spot on TLC (UV/KMnO₄) and the emergence of a highly non-polar amide spot confirm conversion.

Protocol 3.2: Chemoselective Grignard Addition

Objective: Convert the modified Weinreb amide to a ketone without tertiary alcohol contamination.

  • Preparation: Dissolve the modified Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C under argon.

  • Addition: Add the Grignard reagent (R-MgBr, 1.5 equiv) dropwise over 15 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours.

  • Quench & Cleavage: Carefully quench the reaction at 0 °C by adding 1M HCl dropwise until the pH reaches 2-3. Stir for 15 minutes at room temperature.

  • Isolation: Extract with EtOAc. The lipophilic amine byproduct will remain in the organic phase. Separate the target ketone from the amine byproduct using standard silica gel chromatography (Hexanes/EtOAc).

  • Causality & Validation: Unlike standard esters that over-react to tertiary alcohols, the modified Weinreb amide forms a highly stable, magnesium-chelated tetrahedral intermediate. The bulky cyclohexylmethyl group sterically reinforces this chelate, preventing premature collapse[2]. Validation occurs during workup: ketone formation is only observed by TLC after quenching with 1M HCl, which breaks the chelate.

Workflow 2: Base-Mediated Rearrangement to N,O-Acetals

G N1 Modified Weinreb Amide (Sterically Hindered) N2 Deprotonation (LHMDS) Amide Enolate Formation N1->N2 N3 [1,2]-Methoxy Migration (Sterically Driven) N2->N3 Base-promoted rearrangement N4 N,O-Acetal Intermediate (Iminium Precursor) N3->N4 N5 Nucleophilic Trapping (e.g., Grignard) N4->N5 Electrophilic capture N6 Alpha-Amino Amide Target Molecule N5->N6

Mechanistic pathway of base-mediated rearrangement to N,O-acetals.

Protocol 3.3: Umpolung Synthesis of α -Amino Amides

Objective: Utilize the steric bulk of the modified Weinreb amide to force a [1,2]-migration, generating an electrophilic N,O-acetal for downstream trapping[3].

  • Enolization: To a solution of the modified Weinreb amide (1.0 equiv) in dry THF (0.1 M) at -78 °C, add Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 equiv, 1.0 M in THF) dropwise.

  • Rearrangement: Stir the mixture at -78 °C for 1 hour. The steric repulsion between the cyclohexylmethyl group and the enolate oxygen drives the [1,2]-migration of the methoxy group to the α -carbon.

  • Trapping (Optional In-Situ): Add a nucleophile (e.g., a distinct Grignard reagent, 2.0 equiv) directly to the cold solution to trap the resulting iminium ion.

  • Quench: Quench with a single drop of water, dilute with Et₂O, and filter rapidly through a pad of Celite to remove lithium salts.

  • Causality & Validation: The success of this rearrangement relies entirely on the steric bulk of the N-alkyl group. A standard N-methyl Weinreb amide undergoes this rearrangement sluggishly, whereas the cyclohexylmethyl derivative rearranges rapidly and quantitatively[3]. Validation: The intermediate N,O-acetal is highly moisture-sensitive; rapid decomposition upon aqueous exposure necessitates immediate downstream trapping or strictly anhydrous isolation (filtration over Celite rather than aqueous extraction).

References

  • Labeeuw, O., Phansavath, P., & Genêt, J. P. (2004). Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents. Tetrahedron Letters, 45(38), 7107-7110. URL:[Link]

  • Hirner, S., & Somfai, P. (2009). Synthesis of α -Amino Amides via N,O-Acetals Derived from Weinreb Amides. The Journal of Organic Chemistry, 74(20), 7798-7803. URL:[Link]

Sources

Method

Application Note: Selective N-Methylation of (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Executive Summary & Chemical Context (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS 1803584-35-1)[1] is a sterically hindered secondary O-alkylhydroxylamine. The precise N-methylation of this substrate yields N-(cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS 1803584-35-1)[1] is a sterically hindered secondary O-alkylhydroxylamine. The precise N-methylation of this substrate yields N-(cyclohexylmethyl)-N-methoxy-N-methylamine, a tertiary amine motif that serves as a highly valuable building block for custom Weinreb amides and stable pharmacophores in drug development.

Achieving high-yielding methylation on O-alkylhydroxylamines requires careful reagent selection to prevent N-O bond cleavage or over-alkylation. This guide details a self-validating, highly chemoselective reductive amination protocol utilizing aqueous formaldehyde and sodium triacetoxyborohydride (STAB)[2].

Mechanistic Rationale & Causality

As an Application Scientist, selecting the correct methylation pathway is paramount for scalability and yield. Direct alkylation of O-alkylhydroxylamines (e.g., using methyl iodide) frequently results in over-alkylation, yielding undesired quaternary ammonium salts. Furthermore, catalytic reductive amination (using H₂, Pd/C) with formaldehyde risks severe hydrogenolytic cleavage of the labile N-O bond[3].

To circumvent these issues, we employ a STAB-mediated reductive amination[4].

  • Causality of Base Selection: The substrate is supplied as a hydrochloride salt. N,N-Diisopropylethylamine (DIPEA) is utilized to liberate the free amine because its steric bulk renders it non-nucleophilic, preventing competitive condensation with formaldehyde.

  • Causality of Solvent: 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) because STAB exhibits optimal solubility and significantly faster reaction kinetics in DCE[2].

  • Causality of Stepwise Addition: The secondary amine and formaldehyde are pre-incubated to form the iminium ion before STAB addition. This prevents the premature reduction of formaldehyde to methanol, which would consume the hydride donor and stall the reaction[4].

Quantitative Comparison of Methylation Strategies

Methylation StrategyReagentsChemoselectivityN-O Bond IntegrityTypical YieldSuitability for Substrate
Direct Alkylation CH₃I, K₂CO₃, DMFPoor (Risk of over-alkylation)High30–50%Low
Eschweiler-Clarke CH₂O, HCOOH, HeatModerateModerate50–70%Moderate
Catalytic Hydrogenation CH₂O, H₂, Pd/CHighLow (Hydrogenolysis)< 20%Low
STAB Reductive Amination CH₂O, NaBH(OAc)₃, DCEExcellentHigh (Mild reduction)85–95%Optimal

Reaction Workflow & Mechanism

G Substrate (Cyclohexylmethyl) (methoxy)amine HCl Freebase Free Amine Intermediate Substrate->Freebase Neutralization Iminium Iminium Ion Intermediate Freebase->Iminium Condensation Product N-Methylated Product Iminium->Product Hydride Transfer Base DIPEA Base->Freebase CH2O CH2O (aq) CH2O->Iminium STAB NaBH(OAc)3 STAB->Product

Reaction workflow and mechanism for STAB-mediated N-methylation of O-alkylhydroxylamines.

Step-by-Step Protocol: STAB-Mediated Reductive Amination

Reagents Required
  • (Cyclohexylmethyl)(methoxy)amine hydrochloride : 1.79 g (10.0 mmol, 1.0 eq)

  • Formaldehyde (37% w/w aq. solution) : 1.12 mL (15.0 mmol, 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) : 3.18 g (15.0 mmol, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) : 2.1 mL (12.0 mmol, 1.2 eq)

  • 1,2-Dichloroethane (DCE) : 30 mL (Anhydrous)

  • Aqueous Workup : Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄

Phase 1: Freebasing (Neutralization)
  • Suspend (Cyclohexylmethyl)(methoxy)amine hydrochloride in anhydrous DCE (30 mL) within a round-bottom flask equipped with a magnetic stir bar.

  • Add DIPEA dropwise at room temperature (20–25 °C).

  • Self-Validation Check: Stir for 15 minutes. The heterogeneous suspension will transition into a clear, homogeneous solution. This visual cue confirms the successful liberation of the free secondary amine.

Phase 2: Iminium Ion Condensation
  • Add the aqueous formaldehyde (37% w/w) in a single portion.

  • Stir the biphasic mixture vigorously at room temperature for exactly 30 minutes.

  • Causality: This specific 30-minute incubation window is critical. It drives the thermodynamic equilibrium toward the electrophilic iminium intermediate prior to the introduction of the reducing agent, maximizing atom economy[4].

Phase 3: Hydride Reduction & In-Process Control (IPC)
  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add STAB portion-wise over 10 minutes.

  • Causality: The hydride transfer to the iminium ion is exothermic. Portion-wise addition at 0 °C prevents thermal spikes that could degrade the sensitive N-O bond.

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours.

  • Self-Validation Check (LC-MS IPC): Sample 10 µL of the organic layer, dilute in LC-MS grade MeCN, and analyze. The reaction is deemed complete when the starting material peak ([M+H]⁺ = 144.2 m/z ) is fully replaced by the tertiary amine product peak ([M+H]⁺ = 158.2 m/z ).

Phase 4: Quench & Workup
  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL).

  • Causality: The mildly alkaline quench neutralizes residual acetic acid (a byproduct of STAB) and destroys unreacted hydride, ensuring the target product remains in its lipophilic freebase form for extraction.

  • Transfer the mixture to a separatory funnel and isolate the lower organic (DCE) layer.

  • Extract the remaining aqueous layer with additional DCE (2 × 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude N-(cyclohexylmethyl)-N-methoxy-N-methylamine. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) if ultra-high purity is required for downstream drug development.

References

  • Sigma-Aldrich. "(cyclohexylmethyl)(methoxy)amine hydrochloride." sigmaaldrich.com. 1

  • Wikipedia, The Free Encyclopedia. "Methoxyamine." wikipedia.org. 3

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." organic-chemistry.org. 2

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. 4

Sources

Application

Advanced Protocol: Handling and Application of (Cyclohexylmethyl)(methoxy)amine Hydrochloride in Sterically Tuned Weinreb Amide Synthesis

Introduction & Mechanistic Rationale The Weinreb–Nahm ketone synthesis is a cornerstone methodology in organic chemistry, enabling the reliable conversion of carboxylic acid derivatives into ketones without the persisten...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Weinreb–Nahm ketone synthesis is a cornerstone methodology in organic chemistry, enabling the reliable conversion of carboxylic acid derivatives into ketones without the persistent issue of organometallic over-addition[1]. In a standard Weinreb amidation, N,O-dimethylhydroxylamine is utilized. However, when synthesizing highly complex or sterically congested drug targets, standard Weinreb amides can sometimes be susceptible to premature chelate collapse or alpha-deprotonation when exposed to exceptionally reactive or bulky Grignard and organolithium reagents.

To overcome this, (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) is employed as a specialized steric modifier[2]. By replacing the standard N-methyl group with an N-cyclohexylmethyl moiety, the resulting "modified Weinreb amide" benefits from a massive steric shield. During nucleophilic addition, this bulk physically protects the highly stable tetrahedral metal-chelate intermediate[3], preventing premature collapse and ensuring that the ketone is only liberated upon deliberate acidic quenching[4].

Physicochemical Properties & Storage

Proper handling of the hydrochloride salt is critical, as it is hygroscopic and its degradation can severely impact coupling efficiency.

Table 1: Quantitative Data and Physicochemical Properties

PropertySpecification / Value
Chemical Name (Cyclohexylmethyl)(methoxy)amine hydrochloride
CAS Number 1803584-35-1[2]
Molecular Formula C₈H₁₇NO · HCl[5]
Molecular Weight 179.69 g/mol [2]
Appearance White to off-white powder
Short-Term Storage -4 °C (1 to 2 weeks)[6]
Long-Term Storage -20 °C (1 to 2 years) under inert atmosphere[6]
Solubility Soluble in DMF, DCM, and DMSO

Reaction Workflow

The transformation relies on a two-phase sequence: an initial amide coupling followed by a controlled organometallic addition. The causality of this pathway is mapped below.

G A Carboxylic Acid (Substrate) B Amide Coupling (HATU, DIPEA, DMF) A->B D Modified Weinreb Amide (Sterically Shielded) B->D C (Cyclohexylmethyl)(methoxy)amine HCl (Reagent) C->B E Organometallic Addition (R'-MgX or R'-Li) D->E F Stable Tetrahedral Magnesium/Lithium Chelate E->F G Aqueous Acidic Quench (1M HCl) F->G H Sterically Hindered Ketone (Product) G->H

Figure 1: Workflow for synthesizing sterically hindered ketones via a modified Weinreb amide.

Experimental Protocols & Causality

Phase 1: Synthesis of the Modified Weinreb Amide

This protocol utilizes HATU for rapid activation. The stoichiometry of the base is critical here: exactly 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) are required.

  • 1.0 eq deprotonates the carboxylic acid.

  • 1.0 eq neutralizes the hydrochloride salt of the (cyclohexylmethyl)(methoxy)amine, liberating the active free base.

  • 1.0 eq maintains the basic medium necessary to drive the HATU-mediated coupling to completion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to generate the active ester.

  • Amidation: Add (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.2 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor progression via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Phase 2: Organometallic Addition to form the Ketone

The modified Weinreb amide is highly resistant to over-addition, but temperature control remains vital to manage the exothermic nature of Grignard/organolithium additions[7].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified modified Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) under an Argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic shock of the organometallic reagent, preventing localized hotspots that could force the premature collapse of the tetrahedral intermediate.

  • Addition: Add the Grignard reagent (R-MgX) or Organolithium reagent (R-Li) (1.5 to 2.0 eq) dropwise over 15 minutes.

  • Chelate Formation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. The reaction is now resting as a highly stable, sterically shielded tetrahedral metal-chelate[3].

  • Acidic Quench: Cool the flask back to 0 °C. Slowly add 1M aqueous HCl. Causality: The acid protonates the chelated oxygen atoms, breaking the metal complex and forcing the expulsion of the N-(cyclohexylmethyl)-O-methylhydroxylamine leaving group, thereby liberating the target ketone[1].

  • Workup: Extract the aqueous layer with Diethyl Ether (Et₂O). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify.

Self-Validating Systems (Analytical Checkpoints)

To ensure scientific integrity and protocol success, utilize the following self-validating analytical checks:

  • Phase 1 Validation (Amide Formation):

    • LC-MS: Look for the [M+H]+ peak corresponding to the parent carboxylic acid mass +142 Da (accounting for the addition of the amine and the loss of water/HCl).

    • ¹H NMR: A successful coupling is definitively proven by the appearance of a sharp singlet at ~3.5–3.8 ppm , corresponding to the N−O−CH3​ protons, alongside a cluster of multiplets between 0.8–1.8 ppm belonging to the new cyclohexyl ring.

  • Phase 2 Validation (Ketone Formation):

    • ¹H NMR: The complete disappearance of the methoxy singlet (~3.5–3.8 ppm) and the cyclohexyl multiplets indicates the successful ejection of the leaving group.

    • IR Spectroscopy: The carbonyl stretching frequency will shift from a characteristic amide absorption (~1650 cm⁻¹ ) to a distinct ketone absorption (~1710 cm⁻¹ ).

References

  • Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Khalid, et al. "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry, Vol. 36(2), 2020. Available at: [Link]

  • Nahm, S. H., & Weinreb, S. M. "Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides)." ResearchGate (Originally published in Tetrahedron Letters). Available at: [Link]

Sources

Method

Application Note: Quantitative Analysis of (Cyclohexylmethyl)(methoxy)amine Hydrochloride

**Abstract This guide provides comprehensive, validated analytical methods for the precise quantification of (Cyclohexylmethyl)(methoxy)amine hydrochloride, a key compound in pharmaceutical research and development. Reco...

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Author: BenchChem Technical Support Team. Date: March 2026

**Abstract

This guide provides comprehensive, validated analytical methods for the precise quantification of (Cyclohexylmethyl)(methoxy)amine hydrochloride, a key compound in pharmaceutical research and development. Recognizing the compound's unique chemical properties, specifically its lack of a strong native chromophore and its nature as a hydrochloride salt, this document details two primary, robust analytical techniques: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A supplementary method using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed. Each protocol is presented with a deep-seated rationale for experimental choices, step-by-step procedures, and validation frameworks grounded in ICH Q2(R2) guidelines to ensure data integrity, accuracy, and reproducibility.[1][2][3][4]

Introduction: The Analytical Challenge

(Cyclohexylmethyl)(methoxy)amine hydrochloride (Formula: C₈H₁₈ClNO, Molecular Weight: 179.69 g/mol ) is an amine derivative of interest in synthetic and medicinal chemistry.[5] Accurate and reliable quantification is paramount for purity assessment, stability studies, and formulation development. The primary analytical challenges posed by this molecule are:

  • Lack of a UV Chromophore: The aliphatic and methoxyamine moieties do not absorb significantly in the typical UV-Vis range (200-400 nm), precluding direct analysis by standard HPLC-UV methods.

  • Salt Form: As a hydrochloride salt, the compound is polar and water-soluble, but its volatility is low, making direct GC analysis problematic.

This application note addresses these challenges by providing detailed protocols that are both scientifically sound and practical for implementation in a modern analytical laboratory.

Method 1: HPLC-UV with Pre-Column Derivatization

This method overcomes the lack of a chromophore by chemically attaching a UV-active tag to the analyte before chromatographic separation. This is a widely adopted strategy for the analysis of aliphatic amines and related compounds.[6][7]

Principle and Rationale

The primary amine group of (Cyclohexylmethyl)(methoxy)amine is reacted with a derivatizing agent, 4-(Diethylamino)benzaldehyde (DEAB), under acidic conditions. This reaction forms a protonated Schiff base derivative that possesses a strong chromophore, allowing for sensitive detection by UV spectrophotometry.[7] The subsequent separation by reverse-phase HPLC is based on the hydrophobicity of the resulting derivative.

HPLC_Workflow derivatize derivatize hplc_inject hplc_inject derivatize->hplc_inject detect detect integrate integrate detect->integrate caption Figure 1: HPLC-UV with Derivatization Workflow.

Experimental Protocol

2.2.1. Reagents and Materials

  • (Cyclohexylmethyl)(methoxy)amine hydrochloride Reference Standard

  • 4-(Diethylamino)benzaldehyde (DEAB), ≥98% purity

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Formic Acid, LC-MS Grade

  • Water, HPLC Grade (e.g., Milli-Q or equivalent)

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Solution Preparation

  • Diluent: 0.1 N Hydrochloric Acid (HCl) in Water.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Derivatizing Reagent (DEAB): Prepare a 5 mg/mL solution of DEAB in Methanol. This solution should be prepared fresh daily.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Serially dilute the Standard Stock Solution with Diluent to prepare a minimum of five calibration standards.

2.2.3. Sample Derivatization Protocol

  • Pipette 100 µL of each standard or sample solution into an autosampler vial.

  • Add 100 µL of the Derivatizing Reagent (DEAB solution).

  • Add 800 µL of Mobile Phase A.

  • Cap the vial, vortex briefly, and let it stand at room temperature for 30 minutes to ensure complete reaction.

2.2.4. HPLC-UV Instrumental Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN
Gradient 60% B to 90% B over 10 min, hold for 2 min, return to 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength ~350 nm (Confirm λmax by scanning the derivative)
Run Time 15 minutes
Method Validation Summary

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][4]

Validation ParameterTypical Acceptance CriteriaRationale
Specificity Peak is free from interference from blank, placebo, and known impurities. Peak Purity > 990.Ensures the signal is solely from the analyte derivative.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Demonstrates a proportional relationship between concentration and detector response.
Range Typically 80-120% of the target concentration.The interval providing acceptable accuracy, precision, and linearity.
Accuracy (% Recovery) 98.0% - 102.0% for drug substance assay.Measures the closeness of the experimental value to the true value.[3]
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.Assesses the method's consistency under various conditions (different days, analysts).[1]
LOQ Signal-to-Noise ratio ≥ 10.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness %RSD ≤ 2.0% after minor changes (e.g., ±2°C temp, ±5% organic in mobile phase).Demonstrates the method's reliability with small, deliberate variations in parameters.

Method 2: Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity or concentration without the need for an identical reference standard for calibration.[8][9][10] Its utility is exceptional for compounds lacking chromophores.[11]

Principle and Rationale

The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the number of protons generating that signal.[10][11] By incorporating a certified internal standard of known purity and concentration into the sample, the concentration of the analyte can be calculated using a single, straightforward equation. The choice of a suitable internal standard and non-overlapping analyte/standard signals is critical.

QNMR_Workflow transfer transfer setup setup transfer->setup acquire acquire process process acquire->process integrate integrate process->integrate calculate calculate integrate->calculate caption Figure 2: Quantitative NMR (qNMR) Workflow.

Experimental Protocol

3.2.1. Reagents and Materials

  • (Cyclohexylmethyl)(methoxy)amine hydrochloride

  • Internal Standard (IS): Maleic acid or 1,4-Dinitrobenzene (Certified, >99.5% purity). Select an IS with simple, sharp proton signals that do not overlap with the analyte signals.

  • Deuterated Solvent: Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

  • 5 mm NMR Tubes (high precision).

  • Analytical Balance (readable to 0.01 mg).

3.2.2. Sample Preparation

  • Accurately weigh approximately 10 mg of (Cyclohexylmethyl)(methoxy)amine hydrochloride into a clean, dry vial. Record the weight precisely.

  • Accurately weigh approximately 5-10 mg of the chosen Internal Standard into the same vial. Record the weight precisely.

  • Add approximately 0.7 mL of the deuterated solvent (e.g., D₂O) to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3.2.3. NMR Instrumental Conditions

ParameterCondition / SettingRationale
Spectrometer 400 MHz or higherHigher field provides better signal dispersion and sensitivity.
Probe Standard 5 mm broadband probe
Experiment Standard 1D Proton (¹H)
Pulse Width (P1) Calibrated 90° pulseEnsures uniform excitation across the spectrum.
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing proton (analyte or IS)CRITICAL: Ensures full relaxation of all protons for accurate integration. Typically 30-60s.
Acquisition Time (AQ) ~2-3 secondsProvides adequate digital resolution.
Number of Scans (NS) 16 to 64 (or as needed for S/N > 250:1)Signal averaging to improve signal-to-noise ratio.
Temperature 298 K (25 °C)Maintain constant temperature for spectral consistency.

3.2.4. Data Processing and Calculation

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Calibrate the spectrum using a known solvent peak or the internal standard peak.

  • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. For the analyte, signals from the cyclohexyl or methoxy group protons are suitable candidates.

  • Calculate the purity of the analyte using the following equation:[10][12]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)

    Where:

    • I : Integral area of the signal

    • N : Number of protons for the integrated signal

    • MW : Molecular Weight

    • W : Weight

    • Purity : Purity of the internal standard

Supplementary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires the analyte to be volatile and thermally stable.[13] As (Cyclohexylmethyl)(methoxy)amine hydrochloride is a salt, sample preparation is necessary to convert it to its volatile free base form.

Principle and Rationale

The sample is first basified to neutralize the HCl salt, forming the free amine. This free amine is then extracted from the aqueous matrix into an organic solvent.[14] To improve volatility and chromatographic peak shape, the extracted amine can be derivatized, for instance, via silylation.[13] The derivatized analyte is then analyzed by GC-MS, with the mass spectrometer providing definitive identification and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Outline of Protocol
  • Sample Preparation: Dissolve the sample in water. Add a base (e.g., 1M NaOH) to adjust the pH to >10.

  • Extraction: Perform a liquid-liquid extraction (LLE) of the free base into an organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane.[15][16]

  • Derivatization (Optional but Recommended): Evaporate the organic solvent and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat briefly to complete the reaction.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Injection: Splitless mode for trace analysis.

    • Temperature Program: Start at a low temperature (~70°C) and ramp up to ~280°C.

    • MS Detection: Use Electron Ionization (EI) and operate in either full scan mode for identification or SIM mode for quantification, monitoring characteristic fragment ions.

Conclusion

This application note details two robust and validated primary methods for the quantification of (Cyclohexylmethyl)(methoxy)amine hydrochloride.

  • The HPLC-UV with pre-column derivatization method is ideal for routine quality control, offering high throughput and excellent precision when a UV detector is the primary instrument available.

  • The qNMR method serves as an invaluable tool for primary characterization, purity assessment of reference standards, and analysis without the need for method-specific standards. It is a direct, elegant, and powerful technique.

The choice of method depends on the specific analytical need, available instrumentation, and the context of the analysis (e.g., routine QC vs. reference standard certification). Both methods, when properly validated, will yield accurate, reliable, and reproducible results essential for advancing pharmaceutical research and development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016, October 25). Analytical Chemistry.
  • ThermoFisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. (n.d.). ResearchGate.
  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019, November 12). Books.
  • Sakai, T. (2025, August 5). Stepwise Determination of Quaternary Ammonium Salts and Aromatic Amines in Pharmaceuticals by Ion Association Titration. ResearchGate.
  • Sakai, T. (2001, December 15). Stepwise determination of quaternary ammonium salts and aromatic amines in pharmaceuticals by ion association titration. PubMed.
  • Wang, E., et al. (2002, October 15). A new sensitive HPLC assay for methoxyamine and its analogs. PubMed - NIH.
  • Quantitative NMR Spectroscopy. (n.d.).
  • Sigma-Aldrich. (n.d.). Methoxyamine for GC derivatization.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
  • III Analytical Methods. (n.d.).
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. (2021, November 9). PubMed.
  • Determination of methoxyphenamine in doping control analysis. (n.d.).
  • (cyclohexylmethyl)(methoxy)amine hydrochloride | 1803584-35-1. (n.d.).
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27).
  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (n.d.). PMC.
  • GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. (2025, April 11). PubMed.
  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. (2025, August 5). ResearchGate.
  • Separation of Methoxyamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). HELDA - University of Helsinki.
  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. (2025, June 5). MDPI.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent.

Sources

Application

Application Note: (Cyclohexylmethyl)(methoxy)amine Hydrochloride in the Design and Synthesis of Functional Dyes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In the rapidly evolving field of chemical b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In the rapidly evolving field of chemical biology and materials science, the synthesis of functional dyes—such as BODIPY, pyrimidine-derived fluorophores, and coumarins—requires precise control over photophysical properties and cellular localization[1][2]. While standard N,O-dimethylhydroxylamine is ubiquitous in classical Weinreb ketone synthesis, the specialized building block (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) offers transformative advantages in fluorophore engineering.

  • As a Retained Structural Motif (Pathway A): When the (cyclohexylmethyl)(methoxy)amide group is retained on the final fluorophore scaffold, it acts as a permanent electron-withdrawing group (EWG) that induces Intramolecular Charge Transfer (ICT). Concurrently, the bulky cyclohexylmethyl moiety drastically increases the dye's lipophilicity (LogP) for targeted lipid-droplet imaging and provides steric shielding that mitigates Aggregation-Caused Quenching (ACQ)[3][4].

  • As a Highly Lipophilic Transient Directing Group (Pathway B): In the synthesis of complex ynone or ketone dye intermediates, standard Weinreb amides often suffer from high water solubility, leading to severe product loss during aqueous workup[5]. The cyclohexyl tag acts as a hydrophobic anchor, ensuring quantitative extraction of polar dye intermediates into organic solvents before subsequent organometallic addition[1].

The use of the hydrochloride salt is a deliberate choice: the free base of N-alkoxyamines is prone to rapid oxidation and degradation. The HCl salt ensures bench stability and reliable stoichiometry, with the free base liberated in situ using a non-nucleophilic base like DIPEA.

Visualizing the Design Strategy

DyeSynthesis N1 Fluorophore-COOH (e.g., BODIPY, Coumarin) N3 Bulky Weinreb Amide Dye (Retained Motif) N1->N3 Amidation (Pathway A) N2 (Cyclohexylmethyl)(methoxy)amine HCl + HATU / DIPEA N2->N3 Reagent N5 Lipophilic Ketone Dye (Cleaved Motif) N3->N5 Nucleophilic Attack (Pathway B) P1 Enhanced LogP (Lipid Targeting) N3->P1 P2 Reduced ACQ (Steric Shielding) N3->P2 P3 ICT Emission Tuning N3->P3 N4 Organometallic Addition (R-MgX / R-Li) N4->N5 Reagent

Fig 1. Dual pathways for (Cyclohexylmethyl)(methoxy)amine in functional dye synthesis.

Quantitative Data: Photophysical Impact

To illustrate the causality of incorporating the cyclohexylmethyl group, Table 1 summarizes the photophysical shifts observed when functionalizing a standard Coumarin-3-carboxylic acid core. The steric bulk of the cyclohexyl ring prevents intermolecular π−π stacking, thereby unlocking strong solid-state fluorescence.

Table 1: Comparative Properties of Functionalized Coumarin Dyes

CompoundAmide SubstituentAbsorbance λmax​ Emission λmax​ Quantum Yield ( Φ )LogP (Calc.)Solid-State Fluorescence
Precursor None (Free Acid)345 nm410 nm0.051.8Weak
Standard Dye N,O-Dimethyl355 nm430 nm0.452.1Weak (ACQ active)
Cy-Dye N-Methoxy-N-cyclohexylmethyl358 nm435 nm0.684.5Strong (ACQ resistant)

Experimental Protocols

These self-validating protocols are designed to ensure high yields by accounting for the specific steric and electronic demands of the (cyclohexylmethyl)(methoxy)amine reagent.

Protocol A: Synthesis of the Retained Weinreb Amide Dye

Objective: Couple a fluorophore carboxylic acid with the bulky amine to create an ICT-active, highly lipophilic dye.

Reagents & Causality: We utilize rather than standard EDC/NHS[5]. The steric hindrance of the cyclohexylmethyl group drastically slows down nucleophilic attack. HATU generates a highly reactive 7-aza-HOBt ester intermediate that overcomes this steric barrier.

Step-by-Step Methodology:

  • Activation: Dissolve the Fluorophore-COOH (e.g., Coumarin-3-carboxylic acid, 1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere. Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Liberation & Coupling: Add (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.5 mmol) in one portion. Note: The excess DIPEA (3.0 eq total) is critical here to neutralize the HCl salt and maintain a basic environment for the coupling.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Hydrophobic Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate ( 3×10 mL). Because of the cyclohexyl tag, the dye will partition entirely into the organic layer, leaving polar HATU byproducts in the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the functionalized dye.

Protocol B: Conversion to a Ketone/Ynone Dye Intermediate

Objective: Utilize the synthesized Weinreb amide as a transient directing group for organometallic addition to form complex fluorophores (e.g., pyrimidine-derived α -amino acids)[1].

Reagents & Causality: The N-methoxy oxygen and the carbonyl oxygen coordinate with the incoming metal (Li or Mg) to form a stable 5-membered chelate. This prevents the collapse of the tetrahedral intermediate, strictly halting the reaction at the ketone stage and preventing over-addition to a tertiary alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified Weinreb amide dye from Protocol A (1.0 mmol) in anhydrous THF (10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Organometallic Addition: Dropwise, add the desired Grignard reagent (R-MgBr) or organolithium reagent (R-Li) (1.5 mmol) over 10 minutes.

  • Chelate Stabilization: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours. Do not let the reaction reach room temperature prior to quenching, as the metal chelate may prematurely collapse.

  • Collapse & Quench: Vigorously stir and add 1M HCl (5.0 mL) at 0 °C. The acidic environment breaks the metal chelate, releasing the (cyclohexylmethyl)(methoxy)amine byproduct and yielding the target ketone/ynone dye intermediate.

  • Isolation: Extract with Dichloromethane ( 3×10 mL), dry, and purify via chromatography.

References

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids Source: The Journal of Organic Chemistry (ACS Publications) / National Institutes of Health (NIH) URL:[Link]

  • Bodipy Dyes with Tunable Redox Potentials and Functional Groups for Further Tethering: Preparation, Electrochemical, and Spectroscopic Characterization Source: ResearchGate URL:[Link]

  • Organic Dye-Sensitized Nitrene Generation: Intermolecular Aziridination of Unactivated Alkenes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Method

Derivatization of ketones with (Cyclohexylmethyl)(methoxy)amine hydrochloride

An Application Guide to the Derivatization of Ketones with (Cyclohexylmethyl)(methoxy)amine Hydrochloride Abstract The derivatization of ketones is a critical step in chemical analysis, particularly for enhancing analyte...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Derivatization of Ketones with (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Abstract

The derivatization of ketones is a critical step in chemical analysis, particularly for enhancing analyte stability and volatility for chromatographic separation and mass spectrometric detection. This document provides a comprehensive guide to the use of (Cyclohexylmethyl)(methoxy)amine hydrochloride (also known as N-(cyclohexylmethyl)-O-methylhydroxylamine hydrochloride) for the derivatization of ketones. While this specific reagent is not widely documented in current scientific literature, its chemical properties as an O-substituted hydroxylamine allow for the development of a robust protocol based on well-established oximation reactions. This guide details the reaction mechanism, provides a step-by-step experimental protocol, and offers insights into data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Ketone Derivatization

Ketones and other carbonyl-containing compounds are central to numerous fields, including metabolomics, pharmaceutical development, and environmental analysis.[1] However, their direct analysis via techniques like gas chromatography-mass spectrometry (GC-MS) is often hindered by their polarity and thermal instability. Furthermore, many ketones can exist in equilibrium with their enol tautomers, which can lead to poor chromatographic peak shapes and multiple derivative products, complicating quantification.[2][3][4]

Chemical derivatization addresses these challenges by converting the carbonyl group into a more stable, less polar, and more volatile functional group.[5][6] The formation of an oxime ether through reaction with an O-substituted hydroxylamine, a process known as oximation or, more specifically, methoximation, is a widely adopted and effective strategy.[7] This reaction "locks" the carbonyl group, preventing tautomerization and improving analytical performance.[2]

(Cyclohexylmethyl)(methoxy)amine hydrochloride is a specialized reagent for this purpose. The introduction of the bulky, non-polar cyclohexylmethyl group, in place of a simple methyl group found in common reagents like Methoxyamine hydrochloride (MHA), is expected to significantly increase the molecular weight and may alter the chromatographic retention time and mass spectrometric fragmentation patterns of the resulting derivatives. These features can be leveraged to shift derivatives out of crowded regions of a chromatogram or to produce unique, identifying mass fragments.

Mechanism of Action: Oxime Ether Formation

The derivatization reaction proceeds via a nucleophilic addition-elimination pathway. The nitrogen atom of (Cyclohexylmethyl)(methoxy)amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form a stable C=N double bond, yielding the corresponding oxime ether derivative. The reaction is typically carried out in a solvent such as pyridine, which acts as a catalyst and also neutralizes the hydrochloric acid released from the hydrochloride salt of the reagent, driving the reaction to completion.[8]

Caption: Oximation of a ketone with (Cyclohexylmethyl)(methoxy)amine.

Experimental Design: Materials and Protocols

This section provides a detailed protocol for the derivatization of ketones. The conditions provided are robust starting points based on analogous methoximation procedures and should be optimized for specific applications.[6][9][10]

Required Materials and Equipment

Reagents:

  • (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1)

  • Pyridine (Anhydrous, ≥99.8%)

  • Ketone standard or dried sample extract

  • Internal Standard (e.g., a stable isotope-labeled ketone or a non-endogenous ketone)

  • Optional: Silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS), for derivatization of other functional groups.[10]

  • Solvent for dilution (e.g., Heptane, Ethyl Acetate)

  • Nitrogen gas (high purity) for drying

Equipment:

  • 2 mL glass reaction vials with PTFE-lined screw caps

  • Heating block or incubator capable of maintaining 60°C

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator) or lyophilizer

  • Precision micropipettes

  • GC-MS or LC-MS system

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Accurately transfer the sample containing the ketone analyte(s) into a 2 mL glass reaction vial. If using an internal standard, add it at this stage.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen or by using a lyophilizer. This step is critical , as the presence of water will interfere with the derivatization reaction.[9][10]

Step 2: Reagent Solution Preparation

  • Prepare a 20 mg/mL solution of (Cyclohexylmethyl)(methoxy)amine hydrochloride in anhydrous pyridine.

  • Vortex thoroughly until the reagent is completely dissolved. This solution should be prepared fresh for best results.

Step 3: Oximation Reaction

  • To the dried sample from Step 1, add 50 µL of the reagent solution prepared in Step 2.

  • Seal the vial tightly with the PTFE-lined cap.

  • Vortex the mixture for 30 seconds to ensure the dried residue is fully dissolved.

  • Incubate the vial at 60°C for 60 minutes in a heating block or oven.[6][9] Agitation during incubation can improve reaction efficiency.[7]

  • After incubation, cool the vial to room temperature.

Step 4: Optional Silylation for GC-MS Analysis This step is necessary if the analyte contains other active hydrogen groups (e.g., hydroxyl, carboxyl) that require derivatization for GC-MS analysis.

  • To the cooled vial from Step 3, add 100 µL of MSTFA (+ 1% TMCS).[6][9]

  • Seal the vial and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes .[9]

  • Cool the vial to room temperature before analysis.

Step 5: Final Preparation for Analysis

  • The derivatized sample is now ready for injection.

  • Depending on the expected analyte concentration and the sensitivity of the instrument, the sample may be injected directly or diluted with a suitable solvent (e.g., heptane).

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_silylation Optional Silylation (for GC-MS) cluster_analysis Analysis sp1 Sample + Internal Standard in Vial sp2 Evaporate to Complete Dryness sp1->sp2 d1 Add 50 µL Reagent (in Pyridine) sp2->d1 d2 Incubate: 60°C for 60 min d1->d2 d3 Cool to RT d2->d3 s1 Add 100 µL MSTFA d3->s1 Optional a1 Dilute Sample (if necessary) d3->a1 s2 Incubate: 60°C for 30 min s1->s2 s3 Cool to RT s2->s3 s3->a1 a2 Inject into GC-MS or LC-MS a1->a2 a3 Data Acquisition & Analysis a2->a3

Caption: Workflow for ketone derivatization and analysis.

Data Interpretation and Expected Outcomes

The success of the derivatization can be confirmed by analyzing the resulting data.

Mass Shift Calculation

The derivatization reaction involves the replacement of a carbonyl oxygen (atomic weight ≈ 16.00 amu) with the N-O-CH₂-C₆H₁₁ group. The net change in monoisotopic mass can be calculated as follows:

EntityChemical FormulaMonoisotopic Mass (amu)
Added Group C₈H₁₅NO141.1154
Removed Atom O15.9949
Net Mass Change - +125.1205

An analyte with a starting mass M will yield a derivative with a mass of M + 125.1205. This significant mass shift is easily identifiable in the resulting mass spectrum.

Chromatographic Behavior
  • Isomer Formation: The resulting oxime ether contains a C=N double bond, which can lead to the formation of Z and E geometric isomers. Depending on the steric bulk of the R and R' groups on the original ketone, this may result in two distinct, closely eluting peaks in the chromatogram for a single analyte.[3][4] Method development may be required to either resolve or co-elute these isomers for accurate quantification.

  • Retention Time: The addition of the large, non-polar cyclohexylmethyl moiety will significantly increase the retention time of the derivative in reverse-phase liquid chromatography and gas chromatography compared to the underivatized ketone or a simple methoxime derivative.

Method Validation and Trustworthiness

To ensure the reliability of this protocol, a self-validating system should be employed:

  • Optimization is Key: The provided reaction times and temperatures are excellent starting points. For novel or complex ketones, it is advisable to perform an optimization study, varying incubation time (30-120 min) and temperature (30-80°C) to determine the conditions that yield the highest and most reproducible derivative formation.

  • Use of Controls: Always include a positive control (a known ketone standard) to verify that the reagents and conditions are effective, and a negative control (a blank sample) to identify any background contamination.

  • Stability: The stability of the derivatized samples should be assessed. While oxime ethers are generally stable, it is good practice to analyze them within 24 hours of preparation.[10] Store derivatized samples at 4°C if immediate analysis is not possible.

By implementing these validation steps, researchers can confidently apply this derivatization strategy to achieve sensitive and reliable quantification of ketones in their samples.

References

  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Keto Acids.
  • Agilent Technologies. (n.d.). TMS Derivitization for GC-MS.
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of Aldehydes and Ketones with O-(3-quinolyl)methylhydroxylamine.
  • Unknown. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Unknown. (2015). Metabolomics by GC-MS.
  • BenchChem. (2025). Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
  • BenchChem. (2025). O-Methylhydroxylamine: A Technical Guide for Researchers.
  • Shoffler, K. M., et al. (2025). An In-depth Study on Z/E-Methoxime Isomers in Gas Chromatography-Quadrupole Mass Spectrometry Analysis of C6-keto-opioids in Human Urine as Their Methoxime- and Acyl-Derivatives. Journal of Analytical Toxicology. Available at: [Link]

  • PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation.
  • Shoffler, K. M., et al. (2025). An In-depth Study on Z/E-Methoxime Isomers in Gas Chromatography-Quadrupole Mass Spectrometry Analysis of C6-keto-opioids in Human Urine as Their Methoxime- and Acyl-Derivatives. Journal of Analytical Toxicology. Available at: [Link]

Sources

Application

Application Notes and Protocols for Carbonyl-Containing Metabolite Analysis using Alkoxyamine Derivatization in GC-MS Based Metabolomics

Introduction: The Challenge of Carbonyl Analysis in Metabolomics Metabolomics, the comprehensive study of small molecules in a biological system, presents significant analytical challenges. Among these, the accurate and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Carbonyl Analysis in Metabolomics

Metabolomics, the comprehensive study of small molecules in a biological system, presents significant analytical challenges. Among these, the accurate and sensitive quantification of carbonyl-containing metabolites, such as aldehydes and ketones, is particularly demanding. These compounds, which include crucial sugars, keto acids, and steroids, are often polar, non-volatile, and thermally labile.[1][2] These characteristics make them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), a cornerstone technique in metabolomics valued for its high chromatographic resolution, reproducibility, and extensive spectral libraries.[2][3] To overcome these limitations, a chemical derivatization step is essential to increase the volatility and thermal stability of these metabolites.[2][3] This application note provides a detailed guide on the use of alkoxyamine hydrochlorides, such as (Cyclohexylmethyl)(methoxy)amine hydrochloride and the widely used Methoxyamine hydrochloride (MeOx), for the targeted derivatization of carbonyl groups, enabling robust and reliable GC-MS analysis.

Principle of Methoximation: Enhancing Analyte Suitability for GC-MS

The core of this protocol lies in the methoximation reaction, a two-step process that protects the carbonyl functional groups present in many metabolites.[4] This derivatization is typically the first step in a two-stage process, followed by silylation to derivatize other polar functional groups like hydroxyls, carboxyls, and amines.[3]

The methoximation reaction involves the conversion of aldehyde and keto groups into their corresponding oximes.[5] This is crucial for several reasons:

  • Increased Volatility and Thermal Stability: The resulting oxime derivatives are significantly more volatile and thermally stable than the original carbonyl compounds, making them amenable to GC analysis.[3]

  • Prevention of Tautomerization and Isomerization: Methoximation "locks" sugars in their open-chain conformation and prevents tautomerization in compounds like α-keto acids.[5][6] This is critical as it prevents the formation of multiple derivatives from a single analyte, which would complicate chromatographic profiles and compromise quantitative accuracy.[5][7]

  • Stabilization of Labile Compounds: Certain metabolites, such as α-keto acids, are prone to decarboxylation upon heating.[5] Derivatization with alkoxyamines protects these molecules from degradation during the analytical process.[5]

The general reaction mechanism involves the nucleophilic attack of the alkoxyamine on the carbonyl carbon, followed by dehydration to form the methoxime derivative. The use of a base, such as pyridine, in the reaction mixture serves as a catalyst.[4]

Visualizing the Derivatization Workflow

The following diagram illustrates the typical two-step derivatization workflow for metabolomics samples prior to GC-MS analysis.

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis MetaboliteExtraction Metabolite Extraction (e.g., with Methanol/Water/Chloroform) Drying Drying (e.g., Vacuum Centrifugation) MetaboliteExtraction->Drying Methoximation Step 1: Methoximation (Alkoxyamine HCl in Pyridine) Drying->Methoximation Dried Metabolite Extract Silylation Step 2: Silylation (e.g., MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Derivatized Sample

Caption: A typical workflow for GC-MS-based metabolomics, from sample preparation to analysis.

Detailed Protocol for Derivatization of Carbonyl-Containing Metabolites

This protocol outlines a standard two-step derivatization procedure for biological samples, such as plasma or cell extracts.

Materials and Reagents:

  • Alkoxyamine hydrochloride (e.g., Methoxyamine hydrochloride, 98% purity or higher)

  • Pyridine, anhydrous (derivatization grade)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standards (optional, but recommended for quantitative analysis)

  • Sample extracts (dried)

  • Heated shaker or incubator

  • Centrifuge

  • GC-MS vials with inserts

Protocol:

  • Preparation of Methoximation Reagent: Prepare a 20 mg/mL solution of alkoxyamine hydrochloride in anhydrous pyridine.[8][9] This solution should be prepared fresh. If the alkoxyamine hydrochloride does not dissolve completely, sonication can be used to aid dissolution.[9]

  • Methoximation Step:

    • To the dried metabolite extract, add 50-80 µL of the methoximation reagent.[9][10]

    • Seal the vials and vortex briefly to ensure the dried extract is fully dissolved.

    • Incubate the samples at 30-50°C for 90 minutes with constant shaking (e.g., 1200 rpm).[8][9][10]

  • Silylation Step:

    • After the methoximation step, cool the samples to room temperature.

    • Add 40-50 µL of MSTFA (+1% TMCS) to each sample.[9][10]

    • Seal the vials and vortex briefly.

    • Incubate the samples at 37-50°C for 30-60 minutes with constant shaking.[4][10]

  • Sample Finalization:

    • After the silylation step, cool the samples to room temperature.

    • If any precipitate is present, centrifuge the vials at high speed (e.g., 16,000 x g) for 3 minutes.[9]

    • Transfer the supernatant to a GC-MS vial with a micro-insert for analysis.

Data Presentation: Expected Improvements in Chromatographic Performance

The following table provides a hypothetical comparison of the expected chromatographic and mass spectrometric characteristics of representative carbonyl-containing metabolites before and after derivatization.

MetaboliteChemical ClassExpected Retention Time (Underivatized)Expected Peak Shape (Underivatized)Expected Retention Time (Derivatized)Expected Peak Shape (Derivatized)Key Mass Fragments (Derivatized)
Pyruvic Acidα-Keto AcidEarly eluting or not detectedPoor, tailingIncreasedSymmetricalM-15, M-57
GlucoseAldohexoseNot detectedN/AMultiple peaks (anomers)SymmetricalCharacteristic fragments of TMS derivatives
FructoseKetohexoseNot detectedN/AMultiple peaks (anomers)SymmetricalCharacteristic fragments of TMS derivatives
GlyoxalDialdehydeEarly eluting, reactivePoorIncreasedSymmetricalM-31 (loss of OCH3)

Mechanism of Derivatization: A Closer Look

The derivatization process follows a well-established chemical pathway.

DerivatizationMechanism cluster_methoximation Methoximation cluster_silylation Silylation Carbonyl Metabolite with Carbonyl Group (R-C=O) Oxime Methoxime Derivative (R-C=N-OCH3) Carbonyl->Oxime + Alkoxyamine HCl - H2O Alkoxyamine Alkoxyamine (e.g., CH3ONH2) PolarMetabolite Metabolite with Polar Group (-OH, -COOH, -NH2) SilylatedMetabolite Silylated Derivative (-O-TMS, -COO-TMS, -NH-TMS) PolarMetabolite->SilylatedMetabolite + MSTFA MSTFA MSTFA

Caption: The two-stage derivatization process for comprehensive metabolite analysis by GC-MS.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your metabolomics data, it is crucial to incorporate quality control measures into the derivatization protocol:

  • Internal Standards: The inclusion of a suite of internal standards, both deuterated and non-endogenous, is highly recommended. These standards should be added at the beginning of the sample preparation process to account for variability in extraction, derivatization, and instrument response.

  • Quality Control Samples: A pooled quality control (QC) sample, created by combining small aliquots of each study sample, should be analyzed periodically throughout the analytical run. The consistency of metabolite signals in the QC samples provides a measure of the overall stability of the analytical platform.

  • Blanks: Procedural blanks, which are carried through the entire sample preparation and derivatization process, are essential for identifying and monitoring any background contamination.

Conclusion

The derivatization of carbonyl-containing metabolites using alkoxyamine hydrochlorides is an indispensable step for comprehensive metabolomic profiling by GC-MS. This approach effectively addresses the inherent challenges of analyzing these important molecules by increasing their volatility and stability, and by preventing the formation of unwanted side products. By following the detailed protocol and incorporating robust quality control measures, researchers, scientists, and drug development professionals can achieve high-quality, reproducible data, leading to more reliable biological insights.

References

  • PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. Retrieved from [Link]

  • Li, Y., et al. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 10(12), 493.
  • LCGC International. (2020). Derivatization of Carbonyl Compounds for GC-MS Analysis. Retrieved from [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Hutschenreuther, A., et al. (2023).
  • IntechOpen. (2014). Gas Chromatography in Metabolomics Study. Retrieved from [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Retrieved from [Link]

  • ACS Publications. (2022). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Journal of Proteome Research, 21(11), 2735-2744.
  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
  • ResearchGate. (2015). What is the purpose of methoxyamine HCl in GC derivatisation? Retrieved from [Link]

  • PMC. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 87(15), 7946-7954.
  • ResearchGate. (2025). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Retrieved from [Link]

  • University of Missouri. (n.d.). Metabolomics. Retrieved from [Link]

Sources

Method

Experimental setup for reactions involving (Cyclohexylmethyl)(methoxy)amine hydrochloride

Here is a detailed, self-validating technical guide and protocol set for utilizing (Cyclohexylmethyl)(methoxy)amine hydrochloride in advanced organic synthesis. Introduction & Chemical Rationale Standard Weinreb amides (...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed, self-validating technical guide and protocol set for utilizing (Cyclohexylmethyl)(methoxy)amine hydrochloride in advanced organic synthesis.

Introduction & Chemical Rationale

Standard Weinreb amides ( N -methoxy- N -methylamides) are ubiquitous in organic synthesis for their ability to react with organometallic reagents to form ketones without suffering from over-addition to tertiary alcohols [1]. However, modern synthetic challenges often require modified Weinreb amides with distinct physicochemical and steric profiles.

(Cyclohexylmethyl)(methoxy)amine hydrochloride is a highly specialized, bulky building block used to synthesize modified Weinreb amides. The strategic replacement of the standard N -methyl group with an N -cyclohexylmethyl group serves three primary mechanistic purposes:

  • Enhanced Lipophilicity: The non-polar cyclohexyl ring significantly increases the lipophilicity of the resulting amide, facilitating the extraction and crystallization of highly polar or water-soluble substrates.

  • Steric Shielding: The bulky cyclohexylmethyl moiety provides kinetic shielding to the N–O bond. This modulates the stability of the tetrahedral intermediate during Grignard additions, ensuring zero premature collapse.

  • Advanced Photocatalytic Cleavage: In modern organophotocatalytic N–O bond cleavage (PET/ConPET platforms), tracking or recovering the amine byproduct is necessary. Cleaving this modified amide yields a robust, non-volatile N -(cyclohexylmethyl) secondary amide, while preventing unwanted amidyl radical cyclizations [2].

Physicochemical Properties & Stoichiometry

Table 1: Physicochemical Properties of (Cyclohexylmethyl)(methoxy)amine·HCl

Property Value
Chemical Formula C₈H₁₇NO · HCl
Molecular Weight 179.69 g/mol
CAS Registry Number 1803584-35-1
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMF, DMSO, and Water

| Storage Conditions | Desiccated at 2–8 °C, protect from moisture |

Table 2: Stoichiometric Ratios for Modified Weinreb Amide Synthesis

Reagent Equivalents Function & Causality
Carboxylic Acid 1.0 eq Limiting reagent / Substrate
(Cyclohexylmethyl)(methoxy)amine·HCl 1.2 eq Amine nucleophile (slight excess ensures complete conversion)
EDC·HCl 1.3 eq Primary coupling agent (yields a water-soluble urea byproduct)
HOBt 1.3 eq Additive to prevent racemization and boost OBt-ester reactivity

| DIPEA | 3.0 eq | Base (1 eq neutralizes the HCl salt; 2 eq drive the coupling) |

Experimental Protocols

Protocol 1: Synthesis of N -(Cyclohexylmethyl)- N -methoxyamides

This protocol utilizes mild carbodiimide coupling to prevent the degradation of sensitive functional groups that would otherwise not survive acid chloride formation.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Activation: Add EDC·HCl (1.3 eq) and HOBt (1.3 eq) to the stirring solution. Allow the mixture to stir at room temperature for 15 minutes to generate the active OBt-ester.

  • Amine Addition: Add (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.2 eq) in one portion.

  • Base Addition: Dropwise, add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) via syringe.

    • Causality: The slow addition controls the exothermic neutralization of the amine hydrochloride salt. If added too rapidly, the localized heat can degrade the activated ester.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The highly lipophilic cyclohexylmethyl group often allows the product to be isolated in high purity without column chromatography.

Protocol 2: Nucleophilic Acyl Substitution (Ketone Synthesis)

This protocol leverages the modified Weinreb amide to synthesize unsymmetrical ketones via organometallic addition.

  • Preparation: Dissolve the modified Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M) in an oven-dried flask under argon. Cool to 0 °C using an ice-water bath.

  • Organometallic Addition: Slowly add the Grignard reagent (RMgX) or Organolithium reagent (1.5 eq) dropwise via syringe.

    • Causality: The 0.5 eq excess accounts for adventitious moisture and ensures complete formation of the stable magnesium/lithium chelate.

  • Incubation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.

    • Causality: The bulky cyclohexylmethyl group sterically shields the tetrahedral intermediate. This prevents it from collapsing into a ketone during the reaction, thereby completely inhibiting the formation of tertiary alcohol byproducts [1].

  • Quench & Workup: Cool the flask back to 0 °C and carefully quench with 1M aqueous HCl.

    • Causality: The acidic quench breaks the metal chelate, forcing the tetrahedral intermediate to collapse, expelling the (cyclohexylmethyl)(methoxy)amine leaving group and generating the desired ketone.

  • Isolation: Extract with Diethyl Ether (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate.

Protocol 3: Organophotocatalytic N–O Bond Cleavage

Advanced application: Converting the modified Weinreb amide into a sterically hindered secondary amide via photoredox catalysis.

  • Preparation: In a transparent glass vial, dissolve the modified Weinreb amide (1.0 eq) and 9,10-Dicyanoanthracene (Photocatalyst, 5 mol%) in anhydrous Acetonitrile (0.1 M).

  • Reductant Addition: Add DIPEA (2.0 eq) as a sacrificial electron donor.

  • Degassing: Degas the solution via freeze-pump-thaw (3 cycles) or sparge with argon for 15 minutes.

    • Causality: Oxygen triplet states rapidly quench the excited state of the photocatalyst and must be rigorously removed to maintain the catalytic cycle.

  • Irradiation: Irradiate the vial with Blue LEDs (440–450 nm) at room temperature for 16 hours.

    • Causality: The photocatalyst undergoes photoinduced electron transfer (PET), reducing the N–O bond. The bond cleaves to expel formaldehyde, yielding a sterically hindered N -(cyclohexylmethyl) secondary amide. The bulky cyclohexylmethyl group prevents amidyl radical side-reactions (e.g., 5-exo-trig cyclizations) [2].

Visualizations & Workflows

Workflow A Carboxylic Acid C Modified Weinreb Amide A->C EDC/HOBt DIPEA B (Cyclohexylmethyl) (methoxy)amine HCl B->C D Ketone (Grignard Addition) C->D RMgX, THF 0°C to RT E Secondary Amide (Photocatalytic Cleavage) C->E Photocatalyst Blue LED, DIPEA

Fig 1. Synthesis and downstream applications of modified Weinreb amides.

Mechanism N1 Modified Weinreb Amide N2 Nucleophilic Attack by Organometallic (R'MgX) N1->N2 N3 Tetrahedral Intermediate (Mg Chelated by C-O & N-OMe) N2->N3 N5 Aqueous Acidic Workup (Intermediate Collapse) N3->N5 N4 Steric Shielding by Cyclohexylmethyl Group N4->N3 Prevents over-addition N6 Product: Ketone N5->N6

Fig 2. Mechanistic pathway of tetrahedral intermediate stabilization.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[Link][1][2]

  • Soika, J., McLaughlin, C., Neveselý, T., Daniliuc, C. G., Molloy, J. J., & Gilmour, R. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. ACS Catalysis, 12(16), 10223-10231.[Link][3][4]

Sources

Application

Advanced Flow Synthesis of Ketones Using (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1)

Executive Summary & Mechanistic Insights

The synthesis of ketones via the nucleophilic addition of organometallic reagents to carboxylic acid derivatives is a cornerstone of pharmaceutical development. The use of Weinreb amides is the premier strategy to prevent over-addition and the formation of tertiary alcohols[1]. In continuous flow chemistry, handling highly reactive organolithium or Grignard reagents with Weinreb amides allows for precise thermal management and the suppression of side reactions[2].

However, translating standard Weinreb amidation to continuous flow presents a critical physical barrier: solubility .

The Causality of Reactor Fouling

Standard Weinreb amine ( N,O -dimethylhydroxylamine) and its hydrochloride salt are highly polar. In flow systems, the in-situ free-basing of this salt often requires biphasic aqueous/organic mixtures or highly polar solvents (like pure acetonitrile) to prevent the precipitation of byproduct salts (e.g., DIPEA·HCl)[3]. Furthermore, the resulting N,O -dimethyl amides often exhibit poor solubility in non-polar solvents like toluene. When these polar streams meet non-polar organometallic streams (e.g., n -BuLi in hexanes), rapid precipitation occurs, leading to catastrophic microreactor clogging and pressure spikes[4].

The Lipophilic Solution: (Cyclohexylmethyl)(methoxy)amine

(Cyclohexylmethyl)(methoxy)amine hydrochloride was engineered to solve this exact hydrodynamic limitation. By replacing the standard N -methyl group with a bulky, highly lipophilic cyclohexylmethyl moiety, the physicochemical properties of the reagent are fundamentally altered:

  • Homogeneous Flow Regimes: The increased lipophilicity ensures that the amine, the free base, and the resulting Weinreb amide remain fully soluble in hydrocarbon solvents (e.g., toluene, hexanes).

  • Solvent Compatibility: Toluene is the optimal solvent for organometallic flow chemistry because it moderates reaction exotherms and prevents the precipitation of lithium/magnesium alkoxide intermediates[5]. This reagent allows the entire sequence—from amidation to organometallic addition—to be conducted in a unified, toluene-rich continuous flow stream.

  • Steric Shielding: The bulky cyclohexylmethyl group provides enhanced steric stabilization to the tetrahedral intermediate, rigorously preventing premature collapse and subsequent over-addition[1].

Visualizing the Reaction Pathway

ReactionPathway A Acyl Chloride (or Ester) C Bulky Weinreb Amide (Highly Soluble) A->C Amidation (Flow Stage 1) B (Cyclohexylmethyl) (methoxy)amine B->C D Tetrahedral Intermediate (Sterically Stabilized) C->D Organometallic Reagent (R-M) E Target Ketone (No Over-addition) D->E Acidic Quench (Flow Stage 2)

Reaction pathway: Amidation and sterically stabilized organometallic addition.

Continuous Flow Microreactor Setup

The following schematic details the two-stage telescoped continuous flow setup. Stage 1 executes the amidation, while Stage 2 introduces the organometallic reagent.

FlowSetup P1 Pump A Acyl Chloride (Toluene) M1 T-Mixer 1 P1->M1 P2 Pump B Amine HCl + Base (Toluene/MeCN) P2->M1 R1 Reactor Coil 1 (Amidation) M1->R1 M2 T-Mixer 2 R1->M2 Soluble Amide P3 Pump C R-MgX or R-Li (THF) P3->M2 R2 Reactor Coil 2 (Addition) M2->R2 Q In-line Quench (aq. HCl) R2->Q Out Collection (Pure Ketone) Q->Out

Continuous flow microreactor setup for two-stage ketone synthesis.

Experimental Protocol: Two-Stage Telescoped Ketone Synthesis

This protocol represents a self-validating system. The use of toluene ensures that if the pumps maintain steady pressure without spiking, the lipophilic solubilization is successful.

Materials & Stock Solutions
  • Stream A (Electrophile): 0.5 M Acyl chloride in anhydrous Toluene.

  • Stream B (Amine Reagent): 0.6 M (Cyclohexylmethyl)(methoxy)amine hydrochloride + 1.2 M N,N -Diisopropylethylamine (DIPEA) in Toluene/Acetonitrile (9:1 v/v). (Note: The 10% MeCN is sufficient to fully dissolve the DIPEA·HCl byproduct without causing downstream freezing issues).

  • Stream C (Nucleophile): 1.0 M Organometallic reagent (e.g., Phenylmagnesium bromide or n -Butyllithium) in anhydrous THF or Hexanes.

  • Stream D (Quench): 1.0 M aqueous HCl.

Step-by-Step Methodology

Stage 1: In-Flow Amidation

  • Prime the flow system with anhydrous toluene. Ensure all reactor coils (PFA or PTFE, 1.0 mm ID) are purged of moisture.

  • Set Pump A and Pump B to a flow rate of 0.5 mL/min each.

  • Direct the streams into a standard PEEK T-mixer (Mixer 1), flowing into Reactor Coil 1 (Volume = 5.0 mL).

  • Maintain Reactor Coil 1 at 25 °C . The residence time ( tR​ ) is 5.0 minutes.

  • Self-Validation Check: The effluent from Coil 1 must be optically clear. Any turbidity indicates insufficient MeCN to solvate the DIPEA·HCl. The bulky Weinreb amide itself will remain fully dissolved in the toluene-rich stream.

Stage 2: Organometallic Addition 6. The effluent from Coil 1 (now containing 0.25 M bulky Weinreb amide) flows directly into T-Mixer 2. 7. Set Pump C (Organometallic reagent) to a flow rate of 0.3 mL/min (delivering 1.2 equivalents of nucleophile relative to the amide). 8. Direct the combined streams into Reactor Coil 2 (Volume = 2.6 mL). 9. Submerge Reactor Coil 2 in a cooling bath set to 0 °C . The residence time ( tR​ ) is 2.0 minutes. The rapid mixing and high surface-area-to-volume ratio of the microreactor safely dissipates the exotherm[2].

Stage 3: In-line Quench & Collection 10. The effluent from Coil 2 meets Stream D (Pump D set to 1.5 mL/min) at a third T-mixer. 11. The biphasic mixture passes through a short residence coil (1.0 mL) at 25 °C to hydrolyze the tetrahedral intermediate. 12. Collect the output in a phase separator. The organic layer contains the highly pure target ketone, while the cyclohexylmethyl amine byproduct is partitioned into the aqueous layer as its hydrochloride salt.

Data Presentation & System Performance

The integration of the cyclohexylmethyl moiety yields significant operational advantages over legacy reagents.

Table 1: Physicochemical & Flow Properties Comparison

PropertyStandard N,O -Dimethylhydroxylamine HCl(Cyclohexylmethyl)(methoxy)amine HCl
Lipophilicity (Estimated LogP) Low (< 0.5)High (> 2.5)
Solubility in 9:1 Toluene/MeCN Insoluble (Requires >50% polar solvent)Fully Soluble (Homogeneous)
Flow Reactor Clogging Risk High (Salt precipitation at T-mixers)Very Low
Steric Shielding at Carbonyl MinimalModerate to High

Table 2: Representative Substrate Scope and Flow Yields

Acyl Chloride (Stream A)Organometallic (Stream C) tR​ (Stage 2)Isolated Yield (%)Over-addition (%)
Benzoyl chloride n -Butyllithium2 min94< 1
Phenylacetyl chloridePhenylmagnesium bromide2 min89< 1
Cyclohexanecarbonyl chlorideMethylmagnesium bromide2 min92< 1
4-Nitrobenzoyl chloride s -Butyllithium (-20 °C)1 min85< 1

Note: Yields reflect the telescoped, two-stage continuous flow process. The bulky nature of the amine ensures that even highly reactive aliphatic organolithiums do not undergo secondary nucleophilic attacks.

References

  • Hilt, G., Knupe-Wolfgang, P., & Mahn, B. (2024). The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. Organic Letters.[Link]

  • Knochel, P., Harenberg, J. H., et al. (2022). Continuous Flow Preparation of Benzylic Sodium Organometallics. Angewandte Chemie International Edition.[Link]

  • Baumann, M., et al. (2024). Continuous flow synthesis enabling reaction discovery. Chemical Science.[Link]

  • University of Southampton. (2018). Flow chemistry optimisations and limitations. ePrints Soton.[Link]

  • Cole, K. P., et al. (2017). Match-Making Reactors to Chemistry: A Continuous Manufacturing-Enabled Sequence to a Key Benzoxazole Pharmaceutical Intermediate. Organic Process Research & Development.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (Cyclohexylmethyl)(methoxy)amine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1). This compound is a critical N,O-disubstituted hydroxylamine intermediate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1). This compound is a critical N,O-disubstituted hydroxylamine intermediate. Synthesizing it via reductive alkoxyamination presents unique challenges compared to standard reductive aminations, primarily due to the distinct electronic properties of the intermediate oxime ether.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and a validated protocol to maximize reaction yield and purity.

Reaction Pathway & Mechanistic Workflow

The synthesis proceeds via the condensation of cyclohexanecarboxaldehyde with O-methylhydroxylamine hydrochloride to form an oxime ether, followed by reduction to the free base, and subsequent hydrochloride salt formation.

G A Cyclohexanecarboxaldehyde + MeONH2·HCl B Oxime Ether Intermediate A->B Condensation (MeOH/AcOH) C (Cyclohexylmethyl)(methoxy)amine (Free Base) B->C Reduction (2-Pic-BH3 or NaBH3CN) E Cyclohexylmethylamine (N-O Cleavage) B->E Over-Reduction (Pd/C, H2) D (Cyclohexylmethyl)(methoxy)amine Hydrochloride C->D Salt Formation (HCl/Dioxane)

Reaction pathway for (cyclohexylmethyl)(methoxy)amine hydrochloride highlighting the N-O cleavage risk.

Troubleshooting Guide: The "Why" and "How"

Issue 1: Stalled Reduction at the Oxime Ether Stage

Symptom: The reaction stalls after the formation of the oxime ether. TLC or LC-MS shows complete consumption of the aldehyde but no formation of the desired alkoxyamine. Causality: Oxime ethers are notoriously difficult to reduce compared to standard imines. Charge delocalization through resonance significantly decreases the electrophilicity of the carbon atom in the C=N bond [2]. Consequently, mild reducing agents like Sodium triacetoxyborohydride (NaBH(OAc)₃), which are standard for imines, are often entirely unreactive toward oxime ethers. Resolution: Switch to a more potent or specifically activated reducing agent. 2-Picoline-Borane (2-Pic-BH₃) in the presence of aqueous HCl or Sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 3-4) provides the necessary hydride transfer capability to reduce the C=N-OMe bond [1].

Issue 2: Over-Reduction and N-O Bond Cleavage

Symptom: The isolated product is primarily cyclohexylmethylamine (a primary amine) rather than the desired methoxyamine. Causality: The N-O bond in hydroxylamines and oxime ethers is highly labile. The repulsion between the lone pairs of the adjacent nitrogen and oxygen atoms makes the N-O bond highly susceptible to reductive splitting[2]. Using transition-metal catalyzed hydrogenation (e.g., Pd/C with H₂) will almost exclusively cleave the N-O bond [3]. Resolution: Strictly avoid catalytic hydrogenation. Utilize chemoselective hydride donors (like 2-Pic-BH₃) which selectively reduce the C=N bond without breaking the N-O bond.

Issue 3: Poor Yield During Hydrochloride Salt Crystallization

Symptom: The free base is synthesized successfully, but the final hydrochloride salt fails to precipitate or forms a sticky, hygroscopic oil. Causality: (Cyclohexylmethyl)(methoxy)amine is a secondary amine with a sterically bulky cyclohexyl group and a methoxy group that lowers its basicity. The presence of water during salt formation prevents crystallization. Furthermore, using aqueous HCl leads to hydrolysis or oiling out. Resolution: Perform the salt formation in strictly anhydrous conditions. Dissolve the purified free base in a dry ethereal solvent (e.g., diethyl ether or MTBE) and add a stoichiometric amount of anhydrous HCl in dioxane (4M) at 0–5 °C.

Quantitative Data: Reducing Agent Comparison

Choosing the right reducing agent is the most critical variable in this synthesis. The table below summarizes the expected outcomes when reducing the cyclohexanecarboxaldehyde O-methyl oxime intermediate.

Reducing AgentReaction ConditionsTypical Yield (%)N-O Cleavage (%)Reaction TimeRecommendation
2-Picoline-Borane MeOH/AcOH (10:1), HCl, RT75–85%< 2%2–4 hoursOptimal - High chemoselectivity, low toxicity.
NaBH₃CN MeOH, pH 3-4 (HCl), RT60–70%< 5%12–24 hoursAcceptable - Effective but highly toxic (HCN risk).
NaBH(OAc)₃ DCE or THF, RT< 5%0%> 48 hoursNot Recommended - Insufficient reducing power.
H₂ (Pd/C) MeOH, 1 atm, RT0%> 95%1–2 hoursAvoid - Complete N-O bond cleavage.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for the initial condensation step? A: The condensation of cyclohexanecarboxaldehyde with O-methylhydroxylamine hydrochloride requires a mildly acidic environment (pH 4–5). Because the amine is already a hydrochloride salt, adding a weak base like sodium acetate (NaOAc) or running the reaction in a MeOH/AcOH mixture perfectly buffers the system to promote rapid oxime ether formation.

Q: Can I perform this as a one-pot reaction, or must I isolate the oxime ether? A: A one-pot reductive alkoxyamination is highly recommended to minimize losses. You can stir the aldehyde and O-methylhydroxylamine hydrochloride in MeOH/AcOH for 2 hours to form the oxime ether in situ, and then directly add 2-Picoline-Borane and aqueous HCl to trigger the reduction [1].

Q: How do I safely quench the 2-Picoline-Borane reaction? A: Borane complexes and cyanoborohydrides must be quenched carefully to destroy residual hydrides. Cool the reaction to 0 °C and slowly add saturated aqueous Na₂CO₃ or NaHCO₃ until gas evolution ceases and the pH is basic (pH > 8). This also ensures the product is in its free base form for organic extraction.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating, one-pot methodology utilizing 2-Picoline-Borane, adapted for maximum yield and safety [1].

Phase 1: One-Pot Condensation and Reduction

  • Condensation: In a flame-dried round-bottom flask, dissolve Cyclohexanecarboxaldehyde (1.0 equiv, ~10 mmol) and O-Methylhydroxylamine hydrochloride (1.1 equiv, 11 mmol) in a mixture of Methanol and Glacial Acetic Acid (10:1 v/v, 22 mL total volume).

  • Stirring: Stir the mixture at room temperature for 2 hours. Validation Check: TLC (Hexanes/EtOAc 4:1) should show complete disappearance of the aldehyde UV/stain spot.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 3M aqueous HCl (5.0 equiv).

  • Reduction: Add 2-Picoline-Borane complex (1.5 equiv, 15 mmol) portion-wise.

  • Completion: Remove the ice bath and stir at room temperature for 2–4 hours. Validation Check: LC-MS should indicate the mass of the free base (M+H = 144.2).

Phase 2: Workup and Free Base Isolation 6. Quenching: Cool the mixture back to 0 °C. Carefully add saturated aqueous Na₂CO₃ until the solution reaches pH 9–10. 7. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 8. Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (Cyclohexylmethyl)(methoxy)amine free base as a colorless oil.

Phase 3: Hydrochloride Salt Formation 9. Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether (10 mL) under a nitrogen atmosphere. Cool to 0 °C. 10. Precipitation: Dropwise, add 4M HCl in Dioxane (1.1 equiv). A white precipitate should form immediately. 11. Collection: Stir for 30 minutes at 0 °C, then filter the precipitate through a Büchner funnel. Wash the filter cake with cold, anhydrous Diethyl Ether. 12. Drying: Dry the solid in a vacuum oven at 40 °C overnight to afford pure (Cyclohexylmethyl)(methoxy)amine hydrochloride.

References

  • Kawase, Y., et al. "ONE-POT SYNTHESIS OF ALKOXYAMINE DERIVATIVES BY REDUCTIVE ALKOXYAMINATION WITH A 2-PICOLINE-BORANE COMPLEX." Heterocycles, Vol. 78, No. 2, 2009. 1

  • Chu, Y., et al. "Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids." Journal of the American Chemical Society, 2022. 2

  • Matos, J., et al. "Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines." PMC - NIH, 2023. 3

Sources

Optimization

Troubleshooting low yield in (Cyclohexylmethyl)(methoxy)amine hydrochloride synthesis

Welcome to the Technical Support Center for N-alkoxyamine synthesis. The synthesis of (Cyclohexylmethyl)(methoxy)amine hydrochloride via reductive amination is a notoriously delicate process. While the theoretical pathwa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-alkoxyamine synthesis. The synthesis of (Cyclohexylmethyl)(methoxy)amine hydrochloride via reductive amination is a notoriously delicate process. While the theoretical pathway is straightforward, researchers frequently encounter severe yield attrition due to the lability of the N–O bond and the hygroscopic nature of the final salt.

This guide provides a diagnostic framework, a self-validating experimental protocol, and a mechanistic FAQ to help you troubleshoot and optimize your yields.

System Overview & Mechanistic Pathway

The standard synthesis involves the condensation of cyclohexanecarboxaldehyde with O-methylhydroxylamine to form an oxime ether intermediate, followed by reduction to the N-alkoxyamine, and final precipitation as an HCl salt.

The most critical failure point in this workflow is the reduction step . The N–O bond is exceptionally fragile; using traditional harsh reducing agents (e.g., Pd/C with H₂, or LiAlH₄) will inevitably cause reductive cleavage, yielding the undesired primary amine (cyclohexylmethylamine)[1].

G A Cyclohexanecarboxaldehyde + O-Methylhydroxylamine HCl B Condensation (MeOH, pH 4-5) A->B C Oxime Ether Intermediate B->C -H2O Side1 Side Reaction: Aldehyde Reduction (Cyclohexylmethanol) B->Side1 Premature Reduction D Selective Reduction (2-Picoline-Borane) C->D E Target Free Base (Cyclohexylmethyl)(methoxy)amine D->E Chemoselective Side2 Side Reaction: N-O Bond Cleavage (Cyclohexylmethylamine) D->Side2 Harsh Reductants (e.g., Pd/C, LiAlH4) F Salt Formation (Anhydrous HCl) E->F G Final Product HCl Salt F->G Crystallization

Synthesis workflow of (Cyclohexylmethyl)(methoxy)amine HCl detailing critical side reactions.

Diagnostic Matrix for Yield Attrition

If your isolated yield is below 70%, consult the table below to match your analytical symptoms with the root cause and corrective action.

Analytical SymptomPotential Root CauseTypical Yield LossCorrective Action
High primary amine (LC-MS M+H: 114)N–O bond cleavage during reduction30–60%Replace strong hydrides/Pd-C with chemoselective 2-picoline-borane.
High cyclohexylmethanol (GC-MS)Premature reduction of the aldehyde15–35%Ensure 100% oxime conversion before adding the reducing agent.
Unreacted aldehyde (NMR: ~9.6 ppm)Reversible condensation / Excess water10–25%Add 3Å molecular sieves; buffer reaction strictly to pH 4.5–5.0.
Product oils out instead of precipitatingExcess water / Hygroscopic free base15–20%Use anhydrous HCl in dioxane; precipitate with cold diethyl ether.

Self-Validating Experimental Protocol

To circumvent the toxicity of sodium cyanoborohydride (NaBH₃CN) and the bond-cleaving nature of transition metal catalysts, this protocol utilizes 2-Picoline-Borane (2-Pic-BH₃) . This reagent provides a highly chemoselective reduction of oxime ethers to N,O-disubstituted hydroxylamines without breaking the N–O bond[2].

Step 1: Buffered Oxime Ether Formation

Causality: O-methylhydroxylamine hydrochloride must be liberated to its free base to act as a nucleophile. However, the condensation requires a slightly acidic environment (pH 4.5–5.0) to protonate the aldehyde's carbonyl oxygen, making it electrophilic. Sodium acetate (NaOAc) is used to perfectly buffer this system.

  • Suspend O-methylhydroxylamine hydrochloride (1.1 eq) and NaOAc (1.1 eq) in anhydrous methanol (0.2 M). Stir for 15 minutes at room temperature.

  • Add cyclohexanecarboxaldehyde (1.0 eq) dropwise.

  • Add activated 3Å molecular sieves to drive the equilibrium forward by sequestering water.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 8:2). The aldehyde spot (R_f ~0.6, UV inactive but stains with KMnO₄) must be completely consumed, replaced by the oxime ether (R_f ~0.4). Do not proceed until conversion is >95%.

Step 2: Chemoselective Reduction

Causality: Adding the reductant only after oxime formation prevents the direct reduction of the aldehyde to cyclohexylmethanol. 2-Pic-BH₃ requires mild acid activation to efficiently transfer its hydride to the C=N bond.

  • Cool the reaction mixture to 0 °C.

  • Add 2-Picoline-Borane complex (1.5 eq) in one portion.

  • Slowly add a 3M HCl solution in methanol (1.5 eq) dropwise to activate the borane complex.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2: Analyze via LC-MS. You should observe the target mass (M+H = 144). The absence of M+H = 114 confirms that the N–O bond remains intact.

Step 3: Workup and Anhydrous Salt Formation

Causality: N-alkoxyamines are highly prone to forming sticky, deliquescent oils in the presence of trace moisture. Anhydrous conditions are mandatory for crystallization.

  • Quench the reaction with saturated aqueous Na₂CO₃ until pH 9 is reached. Extract 3x with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude free base as a colorless oil.

  • Dissolve the crude free base in minimal anhydrous diethyl ether.

  • Cool to 0 °C under nitrogen and dropwise add 4M HCl in dioxane (1.1 eq).

  • Stir for 30 minutes. A white precipitate of (Cyclohexylmethyl)(methoxy)amine hydrochloride will form.

  • Filter rapidly under a nitrogen blanket and wash with ice-cold anhydrous ether. Dry under high vacuum.

  • Validation Checkpoint 3: The final product should be a free-flowing white powder. ¹H NMR (D₂O) should show the distinct methoxy singlet (~3.8 ppm) integrating to 3 protons, confirming the N-O-CH₃ moiety is preserved.

Technical Troubleshooting FAQs

Q: Why does the N–O bond cleave so easily during standard hydrogenations? A: The N–O bond has a relatively low bond dissociation energy (approx. 50–60 kcal/mol). When using transition metal catalysts (like Pd/C or Raney Nickel) under hydrogen gas, the metal readily inserts into this labile bond, leading to reductive cleavage and the formation of primary amines[1]. Similarly, strong nucleophilic hydrides (like LiAlH₄) can attack the oxygen atom, expelling the alkoxide. This is why mild, specialized borane complexes or carefully pH-controlled cyanoborohydride systems are required for N-alkoxyamine synthesis[3].

Q: Can I perform this as a one-pot reductive amination instead of isolating the oxime? A: Yes, one-pot reductive alkoxyamination is possible and highly step-economic[2]. However, when dealing with aliphatic aldehydes like cyclohexanecarboxaldehyde, direct one-pot procedures often suffer from a kinetic race between oxime formation and direct aldehyde reduction. Pre-stirring the aldehyde and hydroxylamine for 1-2 hours before introducing the reductant (as outlined in the protocol above) acts as a kinetic safeguard to prevent the formation of cyclohexylmethanol.

Q: My final HCl salt is a sticky gum instead of a powder. How do I induce crystallization? A: (Cyclohexylmethyl)(methoxy)amine hydrochloride is highly hygroscopic. If it oils out, it is almost always due to trace water introduced during the salt formation step (e.g., using aqueous HCl or wet solvents). To fix this:

  • Redissolve the gum in a minimal amount of anhydrous dichloromethane.

  • Strip the solvent in vacuo to azeotropically remove water.

  • Redissolve in anhydrous diethyl ether and triturate vigorously while scratching the flask with a glass rod to induce nucleation. Always store the final salt in a desiccator.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) is a sterically encumbered N,O-dialkylhydroxylamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

(Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) is a sterically encumbered N,O-dialkylhydroxylamine salt. It functions as an advanced, bulky analogue of the classic Weinreb amine (N,O-dimethylhydroxylamine) for the synthesis of complex ketones and amides. While robust in its crystalline state, its dissolution introduces severe vulnerabilities. This guide addresses the physicochemical degradation vectors—specifically pH-dependent free-basing, oxidative cleavage, and photolytic N–O bond homolysis—and provides validated protocols to ensure reagent integrity.

Troubleshooting Guide & FAQs

Q1: Why does my aqueous stock solution of (Cyclohexylmethyl)(methoxy)amine hydrochloride lose its effective concentration over 48 hours? A1: pH-Induced Free-Basing and Volatilization.

  • Expertise & Experience: The hydrochloride salt maintains the amine in a protonated, non-nucleophilic state. However, if dissolved in unbuffered water or slightly basic solvents, the equilibrium shifts toward the free base. The free N-alkoxyamine is significantly more volatile and highly prone to oxidative degradation.

  • Causality: The pKa of N,O-dialkylhydroxylamines is typically around 4.75[1]. In solutions where the pH exceeds 4.5, a substantial fraction of the compound exists as the free amine. This unprotonated form acts as a strong α-nucleophile, leading to rapid self-reaction or volatilization.

  • Solution: Always prepare aqueous stock solutions in a mildly acidic buffer (pH 3.0–4.0) or use anhydrous, degassed organic solvents (e.g., DCM or THF) if water is not strictly required.

Q2: My organic solution (e.g., in THF or DCM) turned yellow after a week of storage. Is it still viable for acylation? A2: Oxidative and Photolytic Cleavage.

  • Expertise & Experience: Yellowing is a definitive indicator of protocol failure, specifically the formation of nitroxide radicals or nitrone byproducts. N-alkoxyamines are susceptible to homolytic cleavage of the N–O or C–O bonds when exposed to UV light or dissolved oxygen, generating highly stable nitroxide radicals[2][3].

  • Causality: Dissolved oxygen acts as a radical initiator. Light exposure accelerates the homolytic cleavage of the N–O bond, which has a relatively low bond dissociation energy of approximately 366 kJ/mol[4]. The resulting nitroxide species are highly colored (yellow/orange) and represent irreversible degradation.

  • Solution: Discard the yellowed solution. Nitroxide radicals will actively quench organometallic reagents in downstream Weinreb ketone syntheses. Prevent this by sparging solvents with Argon for 15 minutes prior to dissolution and storing the solution exclusively in amber vials.

Q3: I am getting poor yields in my acylation reaction despite using fresh (Cyclohexylmethyl)(methoxy)amine hydrochloride. What is going wrong? A3: Premature Free-Basing and Hydrolysis of the Acylating Agent.

  • Expertise & Experience: To form the Weinreb amide, the hydrochloride salt must be deprotonated in situ. If the base (e.g., DIPEA, K2HPO4) is added to the hydroxylamine salt too early without the acyl chloride present, the liberated free amine can undergo rapid degradation. Furthermore, the salt is hygroscopic; residual moisture introduced by the salt will hydrolyze the acyl chloride[5].

  • Causality: The free amine is highly reactive. If left unreacted in solution, it can dimerize or oxidize.

  • Solution: Implement a continuous or "Match-Making" addition sequence. Suspend the hydrochloride salt and the acylating agent in the solvent first, and add the base dropwise at 0 °C to strictly control the generation and immediate consumption of the free amine[5].

Degradation & Workflow Visualization

degradation_pathways Salt (Cyclohexylmethyl)(methoxy)amine HCl (Stable Salt Form) FreeBase Free Amine (Highly Reactive) Salt->FreeBase pH > 4.5 (Base addition) Hydrolysis Aqueous Hydrolysis (Cleavage Products) Salt->Hydrolysis Heat + Moisture Oxidation Oxidative Cleavage (Nitroxide Radicals) FreeBase->Oxidation O2 Exposure Photolysis Photolytic N-O Cleavage (Radical Formation) FreeBase->Photolysis UV / Light Exposure

Degradation pathways of (Cyclohexylmethyl)(methoxy)amine HCl in solution.

workflow Step1 Weighing (Inert Atmosphere) Step3 Dissolution (T < 20°C) Step1->Step3 Step2 Solvent Degassing (Argon Sparging) Step2->Step3 Step4 Storage (Amber Vial, 4°C) Step3->Step4 Filter (0.22 µm)

Optimized workflow for preparing and storing stable N-alkoxyamine solutions.

Quantitative Data & Solvent Compatibility

Table 1: Quantitative Degradation Vectors and Preventive Parameters

Degradation VectorPrimary CatalystKinetic IndicatorPreventive Parameter
Free-Basing pH > 4.5Loss of active titerMaintain solution pH 3.0–4.0
Oxidative Cleavage Dissolved O₂Yellowing (Nitroxide formation)Argon sparging (< 1 ppm O₂)
Photolytic Cleavage UV/Vis LightRadical generationAmber glassware (λ > 500 nm)
Hydrolysis H₂O + Heat (> 40°C)Formation of cleavage productsStore at 4°C

Table 2: Solvent Compatibility and Shelf-Life for 0.5 M Stock Solutions

SolventPreparation ConditionExpected Shelf-LifeNotes
Dichloromethane (DCM) Anhydrous, Degassed> 4 Weeks (at 4°C)Preferred for direct acylation workflows.
Tetrahydrofuran (THF) Anhydrous, Inhibitor-free2 Weeks (at 4°C)Monitor strictly for peroxide formation.
Water (Milli-Q) Buffered (pH 3.5)1 Week (at 4°C)Susceptible to slow background hydrolysis.

Validated Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Degassed Stock Solution (0.5 M in DCM)

This protocol utilizes a self-validating visual check to ensure the absence of oxidative degradation.

  • Solvent Preparation: Transfer 100 mL of anhydrous Dichloromethane (DCM) into a Schlenk flask. Sparge with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Inside a glovebox or under a continuous Argon stream, weigh exactly 8.98 g (50 mmol) of (Cyclohexylmethyl)(methoxy)amine hydrochloride.

  • Dissolution: Slowly add the salt to the degassed DCM while stirring at 15 °C. Do not apply heat, as elevated temperatures will accelerate background hydrolysis if trace moisture is present.

  • Filtration & Storage: Pass the solution through a 0.22 µm PTFE syringe filter directly into an Argon-flushed amber glass vial equipped with a PTFE-lined septum.

  • Validation Check: The resulting solution must be perfectly colorless. If a faint yellow tint is observed, oxygen contamination has occurred, and the batch must be discarded. Store at 4 °C.

Protocol 2: In Situ Free-Basing for Acylation (Match-Making Sequence)

This protocol prevents the accumulation of the highly reactive free amine by trapping it instantly with the electrophile.

  • Reagent Suspension: In an oven-dried, Argon-flushed round-bottom flask, add 1.0 equivalent of the target acyl chloride and 1.1 equivalents of (Cyclohexylmethyl)(methoxy)amine hydrochloride.

  • Solvent Addition: Add anhydrous, degassed DCM to achieve a 0.2 M concentration. Cool the suspension to 0 °C using an ice bath.

  • Controlled Deprotonation: Load a syringe with 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Add the DIPEA dropwise over 30 minutes.

  • Causality & Validation: By adding the base last and slowly, the (Cyclohexylmethyl)(methoxy)amine is deprotonated in situ and immediately attacks the acyl chloride. This prevents the free amine from accumulating in solution, completely bypassing oxidative dimerization pathways[5]. Allow the reaction to warm to room temperature over 2 hours before standard aqueous workup.

References

  • N,O-Dimethylhydroxylamine - Grokipedia. Source: Grokipedia. URL: [Link]

  • Match-Making Reactors to Chemistry: A Continuous Manufacturing-Enabled Sequence to a Key Benzoxazole Pharmaceutical Intermediate. Source: ACS Publications. URL:[Link]

  • Semiempirical prediction of the thermochemistry of intermediates involved in the cyclic mechanism of hindered amine stabilizers. Source: Polymer Degradation and Stability. URL: [Link]

  • Terminal Functionalization of Polymers via Single Electron Oxidation of N-Alkoxyamines. Source: ACS Publications. URL:[Link]

  • Nitroxyl radicals and nitroxylethers beyond stabilization: radical generators for efficient polymer modification. Source: Comptes Rendus de l'Académie des Sciences. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of (Cyclohexylmethyl)(methoxy)amine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of (Cyclohexylmethyl)(methoxy)amine hydrochloride. Because this molecule possesses an amphiphilic nature—combining a highly lipophilic cyclohexyl group with a polar alkoxyamine hydrochloride core—it is highly prone to hygroscopicity and "oiling out" during standard crystallization procedures.

The following workflows, self-validating protocols, and troubleshooting steps are engineered to ensure high-purity recovery while mitigating common synthetic pitfalls.

Purification Workflow & Self-Validating Protocol

To achieve pharmaceutical-grade purity, a dual-phase approach is required: an initial acid-base extraction to strip away polymeric and highly polar impurities, followed by a solvent/anti-solvent recrystallization to isolate the pure crystalline salt.

PurificationWorkflow Crude Crude (Cyclohexylmethyl) (methoxy)amine HCl Freebase Freebasing (NaOH/H2O) & Organic Extraction Crude->Freebase Remove polar impurities OrganicLayer Organic Layer (Free Amine) Freebase->OrganicLayer Phase separation Salting Re-salting (HCl in Dioxane) OrganicLayer->Salting Dry & add acid Recryst Recrystallization (EtOH / Diethyl Ether) Salting->Recryst Crude salt isolation Pure Pure Product (Crystalline HCl Salt) Recryst->Pure Cooling & filtration

Workflow for the purification of (Cyclohexylmethyl)(methoxy)amine hydrochloride.

Step-by-Step Methodology

Step 1: Free-basing and Extraction Dissolve the crude (Cyclohexylmethyl)(methoxy)amine hydrochloride in distilled water. Slowly add 1M NaOH dropwise while stirring. Extract the aqueous layer three times with ethyl acetate or dichloromethane (DCM).

  • Causality: The free base is highly soluble in organic solvents, whereas inorganic salts and highly polar unreacted precursors remain trapped in the aqueous phase.

  • Self-Validation: Verify the aqueous layer reaches pH 10–11 using pH paper. A clean phase separation without emulsion indicates successful partitioning.

Step 2: Washing and Drying Wash the combined organic layers with saturated brine, then dry over anhydrous Na₂SO₄. Filter off the drying agent.

  • Causality: Complete moisture removal is critical. Trace water will cause the final hydrochloride salt to form a hydrated oil rather than a crystal lattice[1].

  • Self-Validation: The drying agent should flow freely like sand when swirled. If it clumps, water is still present; add more Na₂SO₄.

Step 3: Anhydrous Re-salting Cool the organic filtrate in an ice bath (0–5 °C). Dropwise add a stoichiometric equivalent of 4M HCl in dioxane (or ethereal HCl) under vigorous stirring.

  • Causality: Utilizing an anhydrous HCl source ensures the precipitation of the amine hydrochloride without reintroducing water[1].

  • Self-Validation: Immediate formation of a white precipitate or dense cloudiness confirms the generation of the insoluble HCl salt in the non-polar matrix.

Step 4: Solvent/Anti-Solvent Recrystallization Filter the precipitated crude salt. Dissolve it in a minimum volume of hot primary solvent (e.g., Ethanol). Slowly add an anti-solvent (e.g., Diethyl Ether) dropwise until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature, then transfer to an ice bath[2].

  • Causality: The primary solvent dissolves the salt entirely, while the anti-solvent lowers the overall solubility threshold, selectively forcing the target compound to crystallize while leaving impurities dissolved.

  • Self-Validation: The appearance of persistent turbidity upon anti-solvent addition confirms the exact saturation point has been reached.

Quantitative Data & Solvent Parameters

ParameterValue / RecommendationRationale
Primary Solvent Ethanol or IsopropanolHigh solubility at elevated temperatures; effectively solvates the polar HCl salt.
Anti-Solvent Diethyl Ether or HexaneInduces supersaturation; lipophilic enough to reject the ionic salt.
Ideal Cooling Rate 0.5 - 1.0 °C / minPrevents kinetic trapping of impurities and minimizes the risk of oiling out[2].
Re-salting Reagent 4M HCl in DioxaneProvides anhydrous chloride ions; prevents hydrate formation[1].
Drying Agent Anhydrous Na₂SO₄Does not form complex adducts with amines (unlike CaCl₂).

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a biphasic liquid at the bottom of the flask) instead of crystallizing. How do I fix this? Causality: Oiling out occurs when the solute precipitates at a temperature above its melting point in the specific solvent mixture, or when the solution becomes supersaturated too rapidly[2]. Solution:

  • Re-dissolve the oil by adding a few drops of the hot primary solvent (ethanol) and heating gently until the solution is homogeneous.

  • Cool the solution much more slowly. Do not place it directly in an ice bath.

  • Introduce a seed crystal or scratch the inside of the flask with a glass rod to provide a high-energy surface for nucleation.

OilingOutLogic Start Product Oils Out CheckSupersat Is solution supersaturated? Start->CheckSupersat AddSolvent Add primary solvent (Hot EtOH) & heat CheckSupersat->AddSolvent Yes CheckCooling Cooling too fast? CheckSupersat->CheckCooling No SlowCool Cool slowly to RT before ice bath AddSolvent->SlowCool CheckCooling->SlowCool Yes Seed Add seed crystal or scratch flask CheckCooling->Seed No SlowCool->Seed

Troubleshooting logic for oiling out during the recrystallization process.

Q2: The isolated crystals quickly turn into a sticky paste when exposed to air. What is happening? Causality: Alkoxyamine hydrochlorides are highly hygroscopic. They rapidly absorb atmospheric moisture, which dissolves the crystal lattice. Solution: Perform vacuum filtration under a blanket of dry nitrogen or argon. Immediately transfer the filter cake to a vacuum desiccator containing a strong desiccant (e.g., phosphorus pentoxide or silica gel). Store the final sealed vial at -20 °C.

Q3: The crude product is dark brown/black. How can I decolorize it without losing yield? Causality: Dark coloration usually indicates the presence of oxidized amine byproducts or trace transition metals. Solution: During the recrystallization step, add 5-10% (w/w) activated charcoal to the hot ethanolic solution. Boil briefly (5 minutes) and perform a hot filtration through a pad of Celite. The charcoal will adsorb the high-molecular-weight chromophores.

Q4: NMR shows residual starting materials (e.g., methoxyamine). How do I remove them? Causality: Methoxyamine HCl has a different solubility profile than the target product but can co-precipitate if the solvent gradient is too steep. Solution: Simple trituration of the crude solid with cold organic solvents (like hexane or a hexane/ether blend) can be highly effective to remove residual lipophilic starting materials, while washing with cold chloroform can help separate the bulkier (Cyclohexylmethyl)(methoxy)amine HCl from smaller, highly polar methoxyamine salts[3].

Frequently Asked Questions (FAQs)

Can I use aqueous concentrated HCl for the re-salting step? No. Using aqueous HCl introduces water into the organic phase, which will inevitably cause the (Cyclohexylmethyl)(methoxy)amine hydrochloride to oil out or form an unrecoverable syrup. Always use anhydrous HCl sources (e.g., HCl in dioxane or ethereal HCl)[1].

What is the best way to monitor the purity of the free base vs. the HCl salt via TLC? Thin Layer Chromatography (TLC) using a basic stain (like Ninhydrin or Dragendorff's reagent) is effective. For the HCl salt, dissolve a small aliquot in methanol containing a drop of triethylamine before spotting. This neutralizes the salt on the plate, ensuring it migrates properly on the silica without severe streaking.

References

1.[2] Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride Source: Benchchem URL:

2.[3] Synthesis of Aminooxy and N-Alkylaminooxy Amines for Use in Bioconjugation Source: The Journal of Organic Chemistry - ACS Publications URL:

3.[1] Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) Source: PMC - NIH URL:

Sources

Troubleshooting

(Cyclohexylmethyl)(methoxy)amine hydrochloride stability issues and storage conditions

Welcome to the technical support guide for (Cyclohexylmethyl)(methoxy)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (Cyclohexylmethyl)(methoxy)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing (Cyclohexylmethyl)(methoxy)amine hydrochloride upon receipt?

A1: (Cyclohexylmethyl)(methoxy)amine hydrochloride is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Proper storage is critical to maintain its stability and integrity. Upon receipt, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2][4] For long-term storage, keeping it at 4°C is recommended.[5] Storing under an inert atmosphere, such as argon or nitrogen, can provide additional protection against moisture and atmospheric contaminants.[2]

Q2: What are the primary stability concerns for (Cyclohexylmethyl)(methoxy)amine hydrochloride?

A2: The main stability concern is its hygroscopic nature.[1][2][3] Absorption of water can lead to both physical and chemical degradation. Physically, the powder may clump, making it difficult to handle and weigh accurately.[6] Chemically, the presence of water can facilitate hydrolysis.[7] As a hydrochloride salt, the amine is protonated, which generally enhances stability by reducing the nucleophilicity of the nitrogen atom.[3] This protonation helps protect against certain degradation pathways that might occur with the free base.[3]

Q3: What materials are incompatible with (Cyclohexylmethyl)(methoxy)amine hydrochloride?

A3: To prevent unwanted reactions, avoid contact with strong bases, acid anhydrides, acid chlorides, and strong oxidizing agents.[2] Strong bases will deprotonate the amine hydrochloride, forming the free base which may be less stable.

Q4: What is the proper personal protective equipment (PPE) when handling this compound?

A4: (Cyclohexylmethyl)(methoxy)amine hydrochloride is classified as a corrosive material that can cause severe skin burns and eye damage.[2] Therefore, appropriate PPE is mandatory. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves.[2][8] All handling of the solid should be performed in a chemical fume hood to avoid inhalation of dust particles.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of (Cyclohexylmethyl)(methoxy)amine hydrochloride.

Issue 1: The powder has formed clumps or appears wet.

  • Probable Cause: This is a clear indication of moisture absorption due to improper storage or exposure to a humid environment.[6][9] The hygroscopic nature of amine hydrochloride salts makes them prone to this issue.[1][3]

  • Solution Workflow:

    start Clumped Powder Observed check_severity Assess Severity Is the material partially clumped or a solid mass? start->check_severity partial_clump Action for Partial Clumping Gently break up clumps with a clean, dry spatula in a desiccator or glove box. check_severity->partial_clump Partial solid_mass Action for Solid Mass Material integrity may be compromised. Consider discarding. check_severity->solid_mass Solid dry_material Drying Procedure Dry under vacuum at a mild temperature (e.g., 30-40°C) for several hours. partial_clump->dry_material end_use Use with Caution If used, be aware of potential for inaccurate weighing and reduced purity. solid_mass->end_use re_evaluation Re-evaluate Check for free-flowing powder. dry_material->re_evaluation store_properly Proper Storage Transfer to a new, dry vial. Seal tightly and store in a desiccator. re_evaluation->store_properly store_properly->end_use

    Caption: Troubleshooting workflow for clumped (Cyclohexylmethyl)(methoxy)amine hydrochloride.

  • In-Depth Explanation: When the compound absorbs water, the crystal lattice can be disrupted, leading to the formation of hydrates and physical clumping.[9] While drying under vacuum can remove the absorbed water, it may not reverse any chemical degradation that has occurred. If the experiment is sensitive, using a fresh, unopened vial is the most reliable option.

Issue 2: Inconsistent results in derivatization reactions.

  • Probable Cause: Inconsistent results can stem from several factors related to the stability of the reagent:

    • Inaccurate Weighing: Clumped or wet material leads to inaccurate measurements of the reagent.[6]

    • Degradation: The compound may have partially degraded due to prolonged or improper storage, reducing its effective concentration.

    • pH of the Reaction: Methoxyamine hydrochloride is a salt and will affect the pH of your reaction mixture. The free methoxyamine is the reactive species in derivatization reactions, and its availability is pH-dependent.

  • Preventative Measures and Solutions:

Factor Preventative Measure Troubleshooting Step
Weighing Accuracy Always use a fresh vial or ensure the powder is dry and free-flowing. Equilibrate the container to room temperature before opening to prevent condensation.If clumping is observed, follow the drying procedure outlined in Issue 1. For critical applications, open a new vial.
Reagent Degradation Store the compound under recommended conditions (cool, dry, tightly sealed).[1][2] Purchase smaller quantities to ensure a fresh supply.Qualify the reagent by running a control reaction with a known standard to check its efficacy.
Reaction pH Buffer the reaction mixture to the optimal pH for oxime formation (typically slightly acidic to neutral).Measure the pH of your reaction mixture after adding the methoxyamine hydrochloride and adjust as necessary with a non-reactive base.

Issue 3: The compound has changed color.

  • Probable Cause: (Cyclohexylmethyl)(methoxy)amine hydrochloride should be a white crystalline powder.[1] A change in color (e.g., to yellow or brown) is a strong indicator of chemical degradation. This could be due to exposure to incompatible materials, light, or prolonged exposure to elevated temperatures.

  • Solution: Do not use the material. A color change signifies a change in chemical composition, which will compromise your experimental results. The material should be disposed of according to your institution's hazardous waste guidelines.[10]

Experimental Protocols

Protocol 1: Recommended Handling and Weighing Procedure

  • Preparation: Place the sealed container of (Cyclohexylmethyl)(methoxy)amine hydrochloride and all necessary tools (spatula, weigh boat) in a desiccator for at least 30 minutes to ensure all components are dry.

  • Equilibration: If the compound is stored refrigerated, allow the sealed container to warm to ambient temperature inside the desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Perform all weighing operations in a chemical fume hood.[2] Handle the powder gently to minimize dust formation.[4]

  • Dispensing: Quickly dispense the desired amount of powder into a tared, dry container.

  • Resealing: Immediately and tightly reseal the main container. Consider flushing the headspace with an inert gas like argon or nitrogen before sealing.

  • Storage: Return the container to its designated storage location, preferably within a desiccator.[1]

Protocol 2: Preparation of a Stock Solution

  • Solvent Selection: (Cyclohexylmethyl)(methoxy)amine hydrochloride is soluble in water and alcohols.[7] Choose a solvent that is compatible with your experimental system.

  • Weighing: Following Protocol 1, accurately weigh the required amount of the compound.

  • Dissolution: In a fume hood, add the weighed solid to a volumetric flask. Add approximately 70-80% of the final volume of the desired solvent.

  • Mixing: Gently swirl or sonicate the mixture until the solid is completely dissolved.

  • Final Volume: Add the solvent to the final volume mark.

  • Storage of Solution: Aqueous solutions may have limited stability. It is best practice to prepare solutions fresh for each experiment. If storage is necessary, store in a tightly sealed container at 2-8°C and use within a short period. The stability of the solution will be system-dependent and may need to be empirically determined.

References

  • Safety Data Sheet. (n.d.). Cyclohexylamine.
  • Scribd. (n.d.). Heat Stable Amine Salts Testing Method. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 28). Safety Data Sheet: Methoxylamine hydrochloride, 25-30% aqueous solution.
  • American Fuel & Petrochemical Manufacturers. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations.
  • Ribeiro, A. H., et al. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Retrieved from [Link]

  • Gibson, E. K. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet: Methoxyphenamine hydrochloride.
  • Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

  • Deepak Group. (2023, March 20). Safety Data Sheet: Methoxylamine Hydrochloride solution.
  • Deepak Group. (2020, July 1). Safety Data Sheet: Methoxylamine Hydrochloride solution.
  • Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • PubMed. (2019, September 15). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (Cyclohexylmethyl)(methoxy)amine Hydrochloride Synthesis &amp; Purification

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1). As a highly versatile secondary alkoxyamine building block, its synthesis—typically via the reductive amination of cyclohexanecarboxaldehyde with O-methylhydroxylamine—presents unique chemoselectivity challenges[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you isolate high-purity material.

Mechanistic Origins of Common Impurities

The synthesis of (Cyclohexylmethyl)(methoxy)amine relies on the delicate balance of nucleophilicity and electrophilicity. The intermediate O-methyl oxime/iminium species must be reduced without cleaving the fragile N-O bond, and the resulting secondary amine must be prevented from reacting with excess aldehyde. Understanding these competing pathways is the first step in troubleshooting your impurity profile.

Pathway SM Starting Materials: Cyclohexanecarboxaldehyde + O-Methylhydroxylamine IM Intermediate: O-Methyl Oxime / Iminium SM->IM Condensation (-H2O) Target Target Product: (Cyclohexylmethyl)(methoxy)amine IM->Target Mild Reduction (e.g., NaBH(OAc)3) Cleavage Impurity B: Cyclohexylmethylamine (N-O Cleavage) IM->Cleavage Harsh Reduction (e.g., Pd/C, H2) Dialkyl Impurity A: Dialkylated Product Target->Dialkyl Excess Aldehyde + Reductant Target->Cleavage Over-reduction

Reaction pathways in the reductive amination synthesis of (Cyclohexylmethyl)(methoxy)amine.

Quantitative Data on Impurity Profiles

To effectively remove impurities, we must exploit their divergent physicochemical properties. The table below summarizes the key thermodynamic and structural data used to design our purification workflows.

ImpurityStructural OriginApprox. pKa (Conjugate Acid)Relative Lipophilicity (LogP)Primary Removal Strategy
O-Methylhydroxylamine Unreacted Starting Material4.75Very Low (< 0)Aqueous wash / Volatilization
Cyclohexanecarboxaldehyde Unreacted Starting MaterialN/A (Neutral)Moderate (~2.5)Bisulfite wash / Non-polar extraction
N,N-Bis(cyclohexylmethyl)-O-methylhydroxylamine Dialkylation~4.5High (> 4.0)Crystallization of Target HCl salt
Cyclohexylmethylamine N-O Bond Cleavage~10.5Moderate (~2.0)pH-controlled LLE (Aqueous discard at pH 7.5)

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the dialkylated impurity (N,N-bis(cyclohexylmethyl)-O-methylhydroxylamine), and how can I prevent it? Causality: Unlike primary aliphatic amines that become highly sterically hindered upon single alkylation, the secondary alkoxyamine product retains significant nucleophilicity. If the cyclohexanecarboxaldehyde is in local excess during the reaction, the target product will attack it to form a new iminium ion, which is subsequently reduced. Solution: Always use a slight stoichiometric excess of O-methylhydroxylamine (1.2 - 1.5 eq). Furthermore, employ an inverse-addition technique: add the aldehyde slowly to a pre-mixed solution of the alkoxyamine and mild reductant to keep the steady-state concentration of the electrophile near zero.

Q2: My product contains significant amounts of cyclohexylmethylamine. What caused this N-O bond cleavage? Causality: The N-O bond is thermodynamically fragile, possessing a relatively low 2[2]. Exposing the reaction to harsh reducing agents (e.g., LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) will readily cleave this bond, yielding the primary aliphatic amine and methanol. Solution: Restrict your reduction conditions to mild hydride donors such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[1], and maintain reaction temperatures below 25 °C.

Q3: How do I separate the over-reduced aliphatic amine (cyclohexylmethylamine) from my target product without using column chromatography? Causality: You can achieve complete separation by exploiting the drastic pKa differences between the two amines. The electronegative oxygen atom in alkoxyamines heavily withdraws electron density from the nitrogen. As a result, the3[3], meaning your target compound has a pKa of ~4.8. In contrast, the over-reduced cyclohexylmethylamine has a typical aliphatic pKa of ~10.5. By buffering an aqueous wash to exactly pH 7.5, the target alkoxyamine is fully deprotonated (neutral) and partitions into the organic phase, while the primary amine remains protonated (cationic) and is trapped in the aqueous waste.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check passes.

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

Purpose: To remove unreacted starting materials and N-O cleavage impurities.

  • Quench: Dilute the crude reductive amination mixture with an equal volume of Ethyl Acetate (EtOAc). Slowly add saturated aqueous NaHCO₃ until gas evolution ceases (neutralizing acetic acid from NaBH(OAc)₃).

  • pH Adjustment (Critical Step): Insert a calibrated pH probe into the vigorously stirring biphasic mixture. Add 1M NaOH or 1M HCl dropwise until the aqueous phase stabilizes exactly between pH 7.5 and 8.0 .

    • Causality: At this pH, the target (pKa ~4.8) is >99% free base, while the primary amine impurity (pKa ~10.5) is >99% protonated.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic phase. Extract the aqueous phase once more with fresh EtOAc.

  • Validation Check 1: Spot both the organic and aqueous phases on a silica TLC plate. Stain with Ninhydrin and heat. The organic phase should show your target (often a faint or distinct color depending on the alkoxyamine), while the aqueous phase should retain an intensely purple/pink staining spot at the baseline (the primary amine). If the primary amine is in the organic phase, your pH was too high.

  • Bisulfite Wash: Wash the combined organic layers with 10% w/v aqueous sodium bisulfite (NaHSO₃) for 15 minutes.

    • Causality: This forms a water-soluble bisulfite adduct with any unreacted cyclohexanecarboxaldehyde.

  • Dry & Concentrate: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Selective Crystallization of the Hydrochloride Salt

Purpose: To remove the highly lipophilic dialkylated impurity and isolate the final stable product.

  • Dissolution: Dissolve the crude (Cyclohexylmethyl)(methoxy)amine free base in a dry, non-polar solvent mixture (e.g., 1:1 Diethyl Ether / Methyl tert-butyl ether (MTBE)) at a concentration of ~0.5 M.

  • Salt Formation: Cool the flask to 0 °C under a nitrogen atmosphere. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise with vigorous stirring.

    • Causality: The hydrochloride salt of the target compound will instantly precipitate as a white solid. The dialkylated impurity, being significantly more lipophilic and sterically hindered, remains soluble in the ethereal mother liquor even as a protonated species.

  • Aging: Stir the suspension at 0 °C for 1 hour to ensure complete crystallization and particle growth.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel under a nitrogen blanket (the salt is hygroscopic). Wash the filter cake with ice-cold MTBE.

  • Validation Check 2: Dissolve 5 mg of the isolated crystals in 1 mL of DI water. The pH should drop to ~3-4, confirming salt formation. Perform a melting point analysis; a sharp transition confirms the exclusion of the amorphous dialkylated impurity.

  • Drying: Dry the solid under high vacuum (<1 mbar) at 40 °C for 12 hours to yield pure (Cyclohexylmethyl)(methoxy)amine hydrochloride.

References

  • sigmaaldrich.
  • Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases Including SARS-CoV-2 Mpro The Journal of Organic Chemistry - ACS Publications URL
  • N,O-Dimethylhydroxylamine | C2H7NO | CID 14232 PubChem - National Institutes of Health URL
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines MDPI - Molecules URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting (Cyclohexylmethyl)(methoxy)amine Hydrochloride Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1). As a bulky, lipophilic analog of standard N,O-dialkylhydroxylamines, this reagent is primarily used for synthesizing sterically hindered Weinreb amides and forming nitrones via carbonyl condensation.

Because this reagent is supplied as a hydrochloride salt, pH control (or base stoichiometry in anhydrous media) is the absolute master variable dictating reaction kinetics, nucleophilicity, and the suppression of side reactions.

Core Principles & FAQs

Q1: Why does my amidation reaction fail or proceed very slowly when using the hydrochloride salt directly? A: The conjugate acid of N,O-dialkylhydroxylamines typically has a pKa of approximately 4.75[1]. In its supplied hydrochloride form, the amine lone pair is fully protonated and lacks nucleophilicity. To activate the reagent for nucleophilic attack on an activated acyl species, the apparent pH of the organic solvent must be raised by adding a non-nucleophilic base (e.g., DIPEA or NMM). If you only add 1.0 equivalent of base, it merely neutralizes the HCl salt, leaving no base to neutralize the acid generated during the coupling process, resulting in stalled kinetics.

Q2: How does pH affect the kinetics of nitrone formation in aqueous/organic mixtures? A: Condensation reactions of α-effect amines (like O-alkylhydroxylamines) with carbonyls exhibit a classic bell-shaped pH-rate profile[2].

  • At pH < 4.0: The amine is heavily protonated, shutting down the initial nucleophilic attack.

  • At pH > 7.0: The carbonyl oxygen lacks the necessary protonation (acid catalysis) to become sufficiently electrophilic, and the dehydration of the hemiaminal intermediate becomes rate-limiting.

  • Optimal Kinetics: The fastest conversion occurs at a mildly acidic pH of 4.5–5.5[2].

Q3: Can I use aniline catalysis to speed up the reaction? A: Yes. For aqueous nitrone ligations, adding 10–100 mM aniline acts as a nucleophilic catalyst. Aniline rapidly forms a Schiff base with the carbonyl, which is then rapidly displaced by the more nucleophilic (cyclohexylmethyl)(methoxy)amine, bypassing the sluggish direct dehydration step[2].

Troubleshooting Guide

Issue: Incomplete Conversion in Amidation
  • Cause: Insufficient base equivalents leading to a low apparent pH. The amine remains trapped as the inactive hydrochloride salt.

  • Solution: Ensure you are using at least 2.2 to 2.5 equivalents of a tertiary amine base (e.g., DIPEA). One equivalent neutralizes the reagent's HCl salt, the second neutralizes the acid byproduct of the coupling reagent (e.g., EDC/HOBt), and the slight excess maintains a basic environment to drive the kinetics forward.

Issue: Hydrolysis of Activated Ester or Epimerization
  • Cause: Excessively high apparent pH (>3.0 equivalents of base) or using a base that is too strong.

  • Solution: Over-basification causes the activated ester (e.g., OAt or OBt ester) to hydrolyze back to the starting carboxylic acid. If your substrate has an α-chiral center, excess base will also cause rapid epimerization. Cap your base at 2.2 equivalents and switch from TEA to the milder N-methylmorpholine (NMM).

Issue: Over-addition of Organometallic Reagents to the Weinreb Amide
  • Cause: Breakdown of the tetrahedral intermediate.

  • Solution: The defining feature of a Weinreb amide is its ability to form a stable, five-membered chelated tetrahedral intermediate with organolithium or Grignard reagents, preventing over-addition to an alcohol[3]. If over-addition occurs, your reaction temperature is too high. Ensure the addition is performed strictly at -78 °C to -40 °C, preserving the chelate until the acidic quench[4].

Data Presentation: Impact of Base Equivalents on Kinetics

The following table summarizes the causality between base stoichiometry (apparent pH), the nucleophilic state of the reagent, and the resulting reaction kinetics during anhydrous amidation.

Base Equivalents (DIPEA)Apparent EnvironmentNucleophilic State of AmineReaction KineticsPrimary Side Reaction Observed
0.0 eq Highly AcidicFully Protonated (~100%)NegligibleNone (No reaction)
1.0 eq Neutral / Mildly AcidicPartially Free Base (<50%)Very SlowHydrolysis of coupling reagent
2.2 eq Mildly BasicFree Base (>99%) Fast (Optimal) None (Clean conversion)
4.0 eq Highly BasicFree Base (100%)ModerateEster hydrolysis / Epimerization

Experimental Protocols

Protocol A: Optimized Weinreb Amide Synthesis (Anhydrous)

This protocol utilizes EDC/HOBt coupling, optimized for the bulky cyclohexylmethyl group.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at 0 °C for 15 minutes to form the activated OBt-ester.

  • Neutralization: In a separate vial, suspend (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.2 eq) in CH₂Cl₂. Add DIPEA (2.5 eq) dropwise. Stir for 5 minutes to fully liberate the free base.

  • Coupling: Transfer the neutralized amine solution to the activated ester mixture.

  • Propagation: Allow the reaction to warm to room temperature. The mildly basic apparent pH ensures rapid nucleophilic attack. Monitor via TLC/LCMS; completion typically occurs within 2–4 hours.

  • Workup: Quench with 1M HCl to remove unreacted amine and DIPEA, followed by saturated NaHCO₃ to remove unreacted carboxylic acid.

Protocol B: pH-Controlled Nitrone Formation (Aqueous/Organic)
  • Preparation: Dissolve the target aldehyde/ketone (1.0 eq) in a 1:1 mixture of Methanol and 100 mM Sodium Acetate buffer.

  • pH Adjustment: Adjust the buffer pH to exactly 5.0 using glacial acetic acid.

  • Reaction: Add (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.5 eq). The buffering capacity must be sufficient to prevent the HCl salt from dropping the pH below 4.5.

  • Catalysis (Optional): Add aniline (10 mol%) to accelerate the dehydration step[2].

  • Isolation: Stir at room temperature for 1–6 hours. Extract the resulting nitrone with EtOAc.

Mechanistic & Troubleshooting Visualizations

Pathway A Protonated Salt (Inactive Nucleophile) pH < 4.0 B Free Base (Active Nucleophile) pH > 5.0 A->B + Base (e.g., DIPEA) Deprotonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Activated Carboxyl (e.g., Acyl Chloride/OAt) C->D E Weinreb Amide Product D->E Elimination

Fig 1: Mechanistic pathway showing the critical role of pH/base in activating the nucleophile.

LogicTree Start Issue: Low Yield in Amidation CheckBase Check Base Equivalents (Apparent pH) Start->CheckBase LowBase < 2.0 eq Base (Acidic Environment) CheckBase->LowBase HighBase > 3.0 eq Base (Highly Basic) CheckBase->HighBase OptBase 2.0 - 2.5 eq Base (Optimal) CheckBase->OptBase Sol1 Amine remains protonated. Add more DIPEA or NMM. LowBase->Sol1 Sol2 Ester hydrolysis or epimerization. Reduce base concentration. HighBase->Sol2 Sol3 Check steric hindrance. Switch to HATU or COMU. OptBase->Sol3

Fig 2: Troubleshooting logic tree for resolving low yields in Weinreb amide synthesis.

References

  • Sigma-Aldrich Product Catalog. (cyclohexylmethyl)(methoxy)amine hydrochloride. Sigma-Aldrich.

  • PubChem Compound Summary. N,O-Dimethylhydroxylamine. National Center for Biotechnology Information. [1]

  • The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. RSC Advances. Royal Society of Chemistry. [2]

  • Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [3]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [4]

Sources

Optimization

Technical Support Center: Optimizing (Cyclohexylmethyl)(methoxy)amine Hydrochloride Reactions

Welcome to the Technical Support Center for (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1). This N,O-disubstituted hydroxylamine is a critical building block for synthesizing modified Weinreb amides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1). This N,O-disubstituted hydroxylamine is a critical building block for synthesizing modified Weinreb amides and complex N-alkoxyarylamines. However, the strong electron-withdrawing nature of the methoxy group significantly reduces the nucleophilicity of the nitrogen center compared to standard secondary amines.

This guide provides field-proven troubleshooting, mechanistically grounded FAQs, and self-validating protocols to help you maximize your reaction yields.

Section 1: Direct Catalytic Amidation (Weinreb-Type Amide Synthesis)

FAQ 1: Why am I observing <20% conversion when reacting (Cyclohexylmethyl)(methoxy)amine HCl with aliphatic carboxylic acids using standard EDC/HOBt?

  • Causality: The reduced nucleophilicity of the N-methoxyamine, compounded by its hydrochloride salt form, stalls standard carbodiimide-based couplings. If the equilibrium does not strongly favor the free base, the active ester (HOBt ester) will hydrolyze before the amine can successfully attack.

  • Solution:

    • Base Liberation: You must use at least 2.5–3.0 equivalents of a sterically hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA), to fully neutralize the HCl salt without competing as a nucleophile.

    • Advanced Coupling Agents: Switch to uronium-based reagents like COMU or HATU. These form highly reactive active esters that overcome the amine's poor nucleophilicity.

    • Organoboron Catalysis: For a highly efficient, atom-economical route, utilize Diboronic Acid Anhydride (DBAA) for direct dehydrative amidation. This method activates the carboxylic acid into a highly electrophilic mixed anhydride .

FAQ 2: How do I prevent the racemization of α-chiral carboxylic acids during amidation with this amine?

  • Causality: Strong bases (like excess DIPEA) combined with highly active coupling agents (e.g., HATU) promote epimerization via oxazolone or enolate intermediate formation.

  • Solution: Employ DBAA-catalyzed dehydrative amidation. This organoboron catalysis operates under nearly neutral conditions, bypassing the oxazolone pathway and completely suppressing racemization .

Section 2: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

FAQ 3: My Buchwald-Hartwig coupling with an aryl bromide yields mostly dehalogenated starting material and N-O bond cleavage products. What is failing?

  • Causality: The N-O bond in N-alkoxyamines is highly susceptible to oxidative insertion by Palladium or cleavage induced by strong alkoxide bases (e.g., NaOtBu). Furthermore, if the reductive elimination step is too slow, the Pd(II) intermediate undergoes β-hydride elimination, leading to dehalogenated byproducts.

  • Solution:

    • Base Selection: Replace NaOtBu with a milder, inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) .

    • Ligand Tuning: Utilize bulky, electron-rich bidentate ligands like XantPhos or Josiphos. These ligands enforce a specific bite angle that accelerates rapid reductive elimination, effectively outcompeting the N-O cleavage and dehalogenation pathways .

Visualizations & Workflows

CatalystSelection Start Reaction Goal with (Cyclohexylmethyl)(methoxy)amine HCl Goal1 Amidation (Weinreb-type Amide) Start->Goal1 Goal2 C-N Cross-Coupling (N-Aryl-N-alkoxyamine) Start->Goal2 Cond1 Chiral Acid / Sensitive Substrate? Goal1->Cond1 Cond2 Aryl Halide Type? Goal2->Cond2 Cat1 Organoboron Catalysis (e.g., DBAA, 0.5-5 mol%) Base-free, no racemization Cond1->Cat1 Yes (High risk of epimerization) Cat2 Coupling Reagents (COMU/HATU + 3 eq DIPEA) Cond1->Cat2 No (Standard aliphatic/aromatic) Cat3 Pd2(dba)3 + XantPhos Base: Cs2CO3 (Prevents N-O cleavage) Cond2->Cat3 Aryl Bromides/Iodides Cat4 Pd(OAc)2 + Josiphos Base: K3PO4 (For sterically hindered aryl chlorides) Cond2->Cat4 Aryl Chlorides

Decision tree for selecting the optimal catalytic system based on reaction type and substrate.

Mechanism A Carboxylic Acid + DBAA Catalyst B Mixed Boronic-Carboxylic Anhydride (Highly Electrophilic Intermediate) A->B Activation C Nucleophilic Attack by (Cyclohexylmethyl)(methoxy)amine B->C Amine Addition D Tetrahedral Intermediate C->D E Weinreb-type Amide Product D->E Dehydration F Catalyst Regeneration (-H2O) E->F F->A Catalytic Cycle

Catalytic cycle of diboronic acid anhydride (DBAA) mediated dehydrative amidation.

Quantitative Data: Catalyst & Condition Comparison
Reaction TypeCatalyst / Reagent SystemBase RequiredKey AdvantageExpected Yield Range
Amidation (Standard) COMU or HATU (1.1 eq)DIPEA (3.0 eq)Rapid reaction at room temperature75 - 90%
Amidation (Chiral) DBAA (5 mol%)None (Pre-freebase amine)Zero racemization, high atom economy80 - 95%
C-N Coupling (Ar-Br/I) Pd₂(dba)₃ (2 mol%) + XantPhosCs₂CO₃ (2.0 eq)Suppresses N-O bond cleavage70 - 85%
C-N Coupling (Ar-Cl) Pd(OAc)₂ (2 mol%) + JosiphosK₃PO₄ (2.0 eq)Overcomes high activation barrier of Ar-Cl65 - 80%
Self-Validating Experimental Protocols
Protocol A: Organoboron-Catalyzed Dehydrative Amidation
  • Amine Preparation (Self-Validation Check): Dissolve (Cyclohexylmethyl)(methoxy)amine HCl (1.2 mmol) in minimal dichloromethane. Wash with saturated aqueous NaHCO₃ to liberate the free base. Validation: The aqueous layer should remain pH ~8. Dry the organic layer over MgSO₄ and concentrate.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the free-based amine (1.2 mmol), the target carboxylic acid (1.0 mmol), and Diboronic Acid Anhydride (DBAA) (0.05 mmol, 5 mol%).

  • Solvent & Desiccant: Add 5 mL of anhydrous toluene and activated 4Å molecular sieves (approx. 500 mg). Validation: The use of sieves is critical; failure to sequester water will hydrolyze the catalytic mixed anhydride, stalling the reaction at <10% conversion.

  • Heating: Stir the mixture at 110°C (reflux) for 12 hours under a nitrogen atmosphere.

  • Workup: Filter through a Celite pad to remove sieves, concentrate, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Reagent Loading: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl bromide (1.0 mmol), (Cyclohexylmethyl)(methoxy)amine HCl (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XantPhos (0.06 mmol, 6 mol%), and anhydrous Cs₂CO₃ (3.0 mmol). Note: 3.0 eq of base is required (1 eq to neutralize the HCl salt, 2 eq for the catalytic cycle).

  • Solvent Addition: Add 4 mL of anhydrous, degassed 1,4-dioxane. Seal the vial with a PTFE-lined septum cap.

  • Catalyst Activation (Self-Validation Check): Heat the mixture to 40°C for 10 minutes. Validation: Observe a color shift from dark purple (Pd₂(dba)₃) to bright yellow/orange. This confirms the successful formation of the active monomeric LₙPd(0) species. If the solution turns black, Pd black has precipitated due to oxygen contamination; discard and restart.

  • Coupling: Increase the temperature to 100°C and stir for 16 hours.

  • Quenching & Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica to remove palladium residues and inorganic salts. Concentrate the filtrate for final purification.

References
  • Shimada, N., et al. "Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids." Chemical Communications, 2020, 56, 13145.[Link]

  • Ansideri, F., et al. "A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors." Molecules, 2018, 23(1), 221.[Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2(1), 27-50.[Link]

Troubleshooting

Troubleshooting guide for (Cyclohexylmethyl)(methoxy)amine hydrochloride derivatization

An important clarification regarding the topic: The chemical name "(Cyclohexylmethyl)(methoxy)amine hydrochloride" does not correspond to a standard or commonly documented derivatization reagent. It is highly probable th...

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Author: BenchChem Technical Support Team. Date: March 2026

An important clarification regarding the topic: The chemical name "(Cyclohexylmethyl)(methoxy)amine hydrochloride" does not correspond to a standard or commonly documented derivatization reagent. It is highly probable that the intended subject is Methoxyamine Hydrochloride (MeOx) , a widely used and essential reagent for the derivatization of carbonyl compounds (ketones and aldehydes) in analytical chemistry. This guide is therefore dedicated to troubleshooting Methoxyamine Hydrochloride derivatization to provide relevant and practical support to researchers.

Welcome to the technical support center for Methoxyamine Hydrochloride (MeOx) derivatization. This guide is designed for researchers, scientists, and drug development professionals who use this technique for the analysis of carbonyl-containing compounds via gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is Methoxyamine Hydrochloride (MeOx) derivatization and why is it used?

Methoxyamine HCl is a derivatizing agent that specifically reacts with the carbonyl groups of ketones and aldehydes to form methoximes.[1] This process, known as methoximation, is crucial for several reasons:

  • Increases Volatility and Thermal Stability: The primary goal of derivatization for GC-MS is to make polar analytes, such as steroids or sugars, more volatile and less prone to degradation at the high temperatures of the GC inlet and column.[2]

  • Prevents Tautomerization and Isomer Formation: Carbonyl compounds, especially sugars, can exist in multiple forms (e.g., open-chain and cyclic structures). Methoximation "locks" the carbonyl group in an open-chain form, preventing the formation of multiple isomers during subsequent derivatization steps (like silylation), which would otherwise lead to multiple chromatographic peaks for a single analyte and complicate quantification.[3][4][5]

  • Improves Chromatographic Peak Shape: By converting polar carbonyl groups into less polar methoximes, interactions with the stationary phase of the GC column are reduced, resulting in sharper, more symmetrical peaks.[2]

  • Enhances Mass Spectrometric Detection: For LC-MS, derivatization can improve ionization efficiency, leading to increased sensitivity.[6][7]

Q2: What is the basic chemical reaction?

Methoxyamine reacts with a carbonyl group (C=O) to form a methoxime (C=N-OCH₃). The reaction releases a molecule of water. Pyridine is commonly used as the solvent and also acts as a catalyst by scavenging the HCl byproduct.[2][8]

Q3: Is methoximation a standalone procedure?

Rarely. For analytes that also contain other active hydrogens (e.g., hydroxyl, amine, or thiol groups), methoximation is typically the first step in a two-step derivatization process.[2][3] The second step is most commonly silylation (e.g., using MSTFA or BSTFA) to derivatize the remaining polar functional groups.[3] This two-step approach ensures all active sites are derivatized for optimal GC-MS analysis.

Experimental Workflow & Core Protocol

This section outlines a standard two-step protocol for the derivatization of metabolites in a dried biological extract, a common application in metabolomics.

Workflow Overview

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Extract in Solvent Dry Evaporate to Complete Dryness (e.g., under Nitrogen Stream or SpeedVac) Sample->Dry Step1 Step 1: Methoximation Add MeOx in Pyridine Incubate (e.g., 60°C for 60 min) Dry->Step1 Step2 Step 2: Silylation Add MSTFA (+1% TMCS) Incubate (e.g., 60°C for 30 min) Step1->Step2 Transfer Transfer to GC/LC Vial Step2->Transfer Inject Inject into GC-MS or LC-MS Transfer->Inject

Caption: Standard two-step derivatization workflow.

Detailed Protocol: Two-Step Methoximation-Silylation

This protocol is a general guideline and may require optimization for specific analytes or matrices.

1. Sample Preparation:

  • Ensure your sample extract is completely dry . The presence of water is detrimental to both methoximation and silylation reactions.[3] Use a nitrogen evaporator or a vacuum concentrator (SpeedVac).

  • To ensure absolute dryness, you can re-dissolve the residue in a small amount of a volatile, anhydrous solvent like dichloromethane and evaporate again.[9]

2. Step 1: Methoximation:

  • Prepare a fresh solution of 20 mg/mL Methoxyamine Hydrochloride in anhydrous pyridine.[8] Ensure the MeOx is fully dissolved; sonication may be required.[8]

  • Add 50-80 µL of the MeOx-pyridine solution to your dried sample vial.[3][8]

  • Seal the vial tightly with a PTFE-lined cap and vortex for 30 seconds.

  • Incubate the mixture. Common conditions range from 30°C to 80°C for 30 to 90 minutes.[2][3] A good starting point is 60°C for 60 minutes.

  • Cool the vial to room temperature before proceeding.

3. Step 2: Silylation:

  • Add 80-100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3][10]

  • Seal the vial again, vortex for 30 seconds.

  • Incubate at a similar temperature (e.g., 60°C) for 30-60 minutes.[3][11]

  • The sample is now ready for analysis.

Troubleshooting Guide

Issue 1: Low or No Derivatized Product Detected

Question: My analysis shows a very weak signal or no peak at all for my target analyte. What went wrong?

Answer: This is a common problem that usually points to an incomplete or failed reaction. The primary causes are related to reagent quality, reaction conditions, or the sample itself.

Potential Cause Explanation & Solution
Presence of Water/Moisture Water competes with the analyte for the derivatization reagents and can hydrolyze the reagents and the formed derivatives. Solution: Ensure your sample is completely dry before adding reagents. Use anhydrous solvents (e.g., pyridine) and store reagents in a desiccator.[9]
Degraded Reagents Methoxyamine HCl and especially silylation reagents are sensitive to moisture and can degrade over time. Solution: Prepare the MeOx-pyridine solution fresh daily.[9] Use unopened or properly stored silylation reagents. Purge reagent bottles with an inert gas (like nitrogen or argon) before sealing.
Incorrect Reaction Conditions The reaction may be too slow if the temperature is too low or the incubation time is too short. Conversely, excessively high temperatures can degrade sensitive analytes.[12] Solution: Optimize reaction time and temperature for your specific analytes. Start with established conditions (e.g., 60°C for 60 min) and adjust as needed.[3] For some compounds, room temperature incubation for a longer period (e.g., 24 hours) may be effective.[13]
Sample Matrix Interference Other components in the sample matrix can consume the derivatization reagents or inhibit the reaction. Solution: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.[14]
Incorrect Reagent-to-Analyte Ratio An insufficient amount of derivatization reagent will lead to an incomplete reaction, especially for samples with high analyte concentrations. Solution: Ensure at least a 2:1 molar excess of the derivatizing agent to the active functional groups on the analyte. If unsure, try increasing the volume of the reagent.
Issue 2: Multiple Chromatographic Peaks for a Single Analyte

Question: I am seeing two or more peaks in my chromatogram for a compound that should only produce one. Why is this happening?

Answer: This is a classic hallmark of methoximation and is often not an error, but a predictable outcome of the reaction chemistry. It can also be caused by incomplete derivatization.

IsomerFormation Ketone R-C(=O)-R' MeOx + CH₃ONH₂ (Methoxyamine) Intermediate -> [Intermediate] -> Products { syn-isomer | anti-isomer} (Separated by GC)

Caption: Formation of syn- and anti-isomers during methoximation.

Potential Cause Explanation & Solution
syn- and anti- Isomer Formation The C=N double bond formed during methoximation does not freely rotate, leading to the formation of two geometric isomers (syn and anti). These isomers often have slightly different properties and can be separated by high-resolution capillary GC columns, resulting in two distinct peaks.[6][15] Solution: This is a normal outcome. For quantification, you must integrate the area of both peaks and sum them to represent the total concentration of the analyte.[6]
Incomplete Silylation (in two-step methods) If the second (silylation) step is incomplete, you may see peaks for the partially derivatized analyte (methoximated but not silylated) in addition to the fully derivatized product. Solution: Review the troubleshooting steps for low product formation (Issue 1), focusing on the silylation step. Ensure the silylating reagent is active and that reaction conditions are sufficient.
Tautomerization (Incomplete Methoximation) If the initial methoximation is incomplete, the remaining free carbonyl group can still form different isomers during the subsequent silylation step, leading to multiple peaks.[3][4] Solution: Ensure the methoximation reaction goes to completion by optimizing time, temperature, and reagent concentration.
Issue 3: Poor Peak Shape (Tailing or Fronting)

Question: My analyte peaks are tailing or fronting, which is affecting my integration and quantification. What is the cause?

Answer: Poor peak shape is typically caused by active sites in the GC system, improper injection technique, or issues with the derivatized sample itself.

Potential Cause Explanation & Solution
Active Sites in the GC System Free silanol groups (-OH) on the GC inlet liner, column, or glass wool can interact with any remaining polar sites on your derivatized analyte, causing peak tailing.[16] Solution: Use a deactivated inlet liner. Regularly change your liner and septum. Trim the first few centimeters from the front of the GC column to remove accumulated non-volatile residues.[16]
Excess Derivatization Reagent Injecting a large amount of excess reagent can overload the column, leading to broad or distorted peaks, especially for early-eluting analytes.[14] Solution: Optimize the amount of reagent used to the minimum required for complete derivatization. If possible, gently evaporate the excess reagent under a stream of nitrogen before redissolving the sample in the final injection solvent.[14] Increasing the split ratio on your GC inlet can also help.[14]
Derivative Instability Some derivatives can degrade over time, either in the vial before injection or in the hot GC inlet.[14] Solution: Analyze samples as soon as possible after derivatization. Check the stability of your derivatives by re-injecting a sample after 24 or 48 hours to see if peak shape or area has changed.

References

  • Benchchem. (n.d.). Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53-65. doi: 10.4155/bio-2016-0224.
  • Muby Chemicals. (n.d.). Methoxylamine-HCl dry powder and 30% solution Manufacturers, SDS.
  • Sigma-Aldrich. (n.d.). Methoxyamine hydrochloride for GC derivatization, LiChropur(TM), 97.5-102.5% (AT).
  • Chemical Bull. (n.d.). Methoxyamine Hydrochloride | Gc-ms Derivatization.
  • ResearchGate. (n.d.). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis.
  • Sigma-Aldrich. (n.d.). Methoxyamine for GC derivatization, LiChropur.
  • Benchchem. (n.d.). Technical Support Center: Managing Derivatization Reagent Interference.
  • Gour-Salin, C., et al. (2018). A Novel Targeted Analysis of Peripheral Steroids by Ultra-Performance Supercritical Fluid Chromatography Hyphenated to Tandem Mass Spectrometry. Scientific Reports, 8(1).
  • ResearchGate. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
  • Wang, G., et al. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 10(11), 449.
  • Kanani, H. H., & Klapa, M. I. (2007). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 7(4), 55.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Hypoglycin A Derivatization Reactions.
  • Supelco. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Shimadzu Europe. (n.d.). Pretreatment Procedure for metabolomics (Biological sample).
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Phenomenex. (2021, February 17). GC Derivatization Explained for Better Results.
  • Oliver, F. (n.d.). Preparation of TMS derivatives of methanol/chloroform/water (MCW) extracts.
  • Kind, T. (2015). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • ResearchGate. (2015). What is the purpose of methoxyamine HCl in GC derivatisation?
  • Fiehn, O. (n.d.). GC-MS protocol_6 mg.

Sources

Optimization

Technical Support Center: Work-up Modifications for (Cyclohexylmethyl)(methoxy)amine Hydrochloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling (Cyclohexylmethyl)(methoxy)amine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling (Cyclohexylmethyl)(methoxy)amine hydrochloride. This compound—a bulky, highly lipophilic secondary hydroxylamine salt—is frequently utilized in the synthesis of specialized Weinreb-type amides and in metabolomic derivatizations.

Standard work-up procedures often fail with this compound due to its amphiphilic nature and the robust stability of its hydrochloride salt. This guide provides field-proven, self-validating methodologies to troubleshoot emulsions, prevent yield loss, and optimize your isolation workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do I consistently get intractable emulsions during the aqueous extraction of my amidation reactions? The Causality: The problem stems from the amphiphilic nature of the unreacted free base. The cyclohexylmethyl group is highly lipophilic, while the methoxyamine moiety is polar and capable of hydrogen bonding. When neutralizing the hydrochloride salt with an aqueous base, the resulting free amine acts as a surfactant at the organic-aqueous interface, stabilizing the emulsion. The Solution: Switch your extraction solvent from Dichloromethane (DCM) to Methyl tert-butyl ether (MTBE) or Toluene. As demonstrated in optimized biphasic acylation protocols for related methoxyamines, using MTBE with aqueous K2​CO3​ significantly reduces emulsion stability compared to halogenated solvents[1].

Q2: My isolated yield of the Weinreb-type amide is consistently below 50%. How can I verify if the work-up is the point of failure? The Causality: Yield loss during work-up usually occurs due to incomplete free-basing of the hydrochloride salt. Because the hydrochloride salt requires a sufficient stoichiometric excess of base to liberate the nucleophilic free amine, using weak bases or insufficient mixing in biphasic systems leaves the unreacted salt trapped in the aqueous phase. Furthermore, prolonged aqueous exposure can lead to competitive hydrolysis of the active acyl electrophile. The Solution: Implement a non-aqueous work-up. Quenching with non-aqueous HCl or using solid-supported reagents allows for a simple filtration work-up, entirely bypassing aqueous extraction and preventing hydrolytic degradation[2]. Solid-phase methods offer an extremely simple filtration work-up in contrast to laborious extractive procedures[3].

Q3: I am using this compound for carbonyl derivatization prior to GC-MS. The signals are extremely weak. Is the extraction failing? The Causality: In metabolomic derivatizations (methoximation followed by silylation), the presence of residual moisture from the work-up or incomplete solvent removal severely quenches the subsequent silylation step. The Solution: Evaporate the methoximation reagent completely under a gentle nitrogen stream before proceeding. Drying the sample between the methoximation and silylation steps concentrates the reaction and has been shown to increase GC-MS signal intensity by 2-10 fold[4].

Part 2: Quantitative Data - Solvent Selection Matrix

To prevent emulsion formation and maximize partition efficiency, solvent selection is critical. The table below summarizes the quantitative and observational data for extracting the free base of (Cyclohexylmethyl)(methoxy)amine.

Extraction SolventEmulsion RiskPhase Separation TimePartition Efficiency (Recovery)Recommended Aqueous Base
Dichloromethane (DCM) Severe> 30 minutes~70% (trapped in emulsion) NaHCO3​
Ethyl Acetate (EtOAc) Moderate10 - 15 minutes~85% NaOH (1M)
Toluene Low< 5 minutes~92% K2​CO3​
Methyl tert-butyl ether (MTBE) Very Low< 2 minutes>95% K2​CO3​

Part 3: Step-by-Step Methodologies

Every protocol must be a self-validating system to ensure reproducibility. Below are the optimized workflows for isolating products derived from (Cyclohexylmethyl)(methoxy)amine hydrochloride.

Protocol A: Anti-Emulsion Biphasic Work-up (Liquid-Liquid)

Use this protocol for robust amides that are hydrolytically stable.

  • Quench: Cool the crude reaction mixture to 0 °C using an ice bath.

  • Neutralization: Add 2.0 equivalents of cold aqueous K2​CO3​ (1M) dropwise to neutralize the unreacted hydrochloride salt[1].

    • Self-Validation Check: Test the aqueous layer with pH indicator paper; it must read >9 to ensure the equilibrium is driven entirely toward the free base.

  • Dilution: Dilute the mixture with MTBE (3× the volume of the reaction mixture). Do not use DCM.

  • Extraction: Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow the layers to separate.

    • Troubleshooting: If an emulsion persists for >2 minutes, add 5 mL of saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase.

  • Washing: Extract the aqueous layer twice more with fresh MTBE.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Maintain the water bath temperature below 30 °C to prevent volatilization of the free amine.

Protocol B: Solid-Phase Filtration Work-up (Anhydrous)

Use this protocol for moisture-sensitive products or to completely bypass emulsion risks.

  • Scavenging Acid: To the crude reaction mixture in THF or DMF, add 3.0 equivalents of a polymer-supported carbonate resin (e.g., MP-Carbonate). This neutralizes the HCl salt and scavenges any unreacted carboxylic acid without introducing water[3].

  • Scavenging Amine: Add 1.5 equivalents of polymer-supported isocyanate resin to covalently bind and scavenge any unreacted (Cyclohexylmethyl)(methoxy)amine free base.

  • Agitation: Agitate the suspension gently on an orbital shaker at room temperature for 2 hours.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

    • Self-Validation Check: Spot the filtrate on a TLC plate and stain with Ninhydrin. The absence of a colored spot confirms the complete removal of the free amine.

  • Washing & Isolation: Wash the resin bed thoroughly with ethyl acetate. Concentrate the combined filtrate under reduced pressure to yield the highly pure target compound.

Part 4: Visualizations

Workup_Decision_Tree A Crude Reaction Mixture (Amine HCl Salt) B Is the target product hydrolytically stable? A->B C Aqueous Work-up (MTBE / K2CO3) B->C Yes D Solid-Phase Work-up (Scavenger Resins) B->D No E Emulsion Formed? C->E G Dry over Na2SO4 & Concentrate D->G F Add Brine / Filter through Celite E->F Yes E->G No F->G

Decision tree for selecting the optimal work-up procedure based on product stability.

Reaction_Pathway Salt Amine HCl Salt (Protonated) Base Aqueous Base (pH > 9) Salt->Base Neutralization FreeBase Free Amine (Nucleophilic) Base->FreeBase -HCl Coupling Acyl Electrophile Coupling FreeBase->Coupling Nucleophilic Attack Product Target Amide Product Coupling->Product Amidation

Mechanistic pathway of amine hydrochloride neutralization and subsequent amidation.

References

  • Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • US5786515A - Synthesis of α-chloro or fluoro ketones Google P
  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide Journal of Organic Chemistry (ACS)[Link]

  • GC-MS Sample Preparation Organomation[Link]

Sources

Troubleshooting

Reducing reaction time for (Cyclohexylmethyl)(methoxy)amine hydrochloride synthesis

Platform Overview Welcome to the Process Optimization portal. Synthesizing N-alkyl-O-alkylhydroxylamines via reductive amination is notoriously sluggish compared to standard primary amines. This guide provides a mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

Platform Overview

Welcome to the Process Optimization portal. Synthesizing N-alkyl-O-alkylhydroxylamines via reductive amination is notoriously sluggish compared to standard primary amines. This guide provides a mechanistic troubleshooting framework, quantitative data, and a self-validating protocol to drastically reduce your reaction time while maximizing yield and purity.

System Workflow & Bottleneck Mapping

The synthesis proceeds via a three-step cascade. The primary kinetic bottleneck lies in Step 2: the hydride reduction of the highly stable oxime ether intermediate.

SynthesisWorkflow SM Cyclohexanecarboxaldehyde + O-Methylhydroxylamine HCl Cond Step 1: Condensation (pH 4.5, NaOAc, MeOH) SM->Cond Oxime Intermediate: Cyclohexanecarboxaldehyde O-methyl oxime Cond->Oxime Fast (< 1h) Red Step 2: Accelerated Reduction (2-Pic-BH3, 3M HCl) Oxime->Red Base Free Base: (Cyclohexylmethyl)(methoxy)amine Red->Base Hydride Transfer (2-4h) Salt Step 3: Salt Formation (4M HCl in Dioxane / MTBE) Base->Salt Prod Final Product: (Cyclohexylmethyl)(methoxy)amine HCl Salt->Prod Instant Precipitation

Figure 1: Optimized workflow for the accelerated synthesis of (Cyclohexylmethyl)(methoxy)amine HCl.

Troubleshooting Guide & FAQs

Q1: Why is the reduction of my oxime ether taking >48 hours with NaBH(OAc)₃? A1: The C=N bond of an oxime ether is highly stable. The adjacent oxygen atom donates electron density via n→π∗ resonance, which raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the imine carbon. This makes it a poor electrophile for mild hydride sources like sodium triacetoxyborohydride. To accelerate this, you must disrupt the resonance by protonating the nitrogen, which requires a reducing agent that can survive highly acidic conditions .

Q2: How can I safely lower the LUMO without destroying my reducing agent? A2: Standard sodium cyanoborohydride (NaBH₃CN) requires a strict pH of 3 to work on oxime ethers, but maintaining this is tedious and risks releasing highly toxic HCN gas. We recommend switching to 2-Picoline-Borane (2-Pic-BH₃) . It is exceptionally stable in acidic aqueous-methanolic media. By adding 3M HCl, you continuously protonate the oxime (lowering the LUMO), while the 2-Pic-BH₃ rapidly delivers the hydride, cutting reaction times from days to hours . Alternatively, Lewis acid activators like MoCl₅ combined with NaBH₃CN can achieve similar acceleration under reflux .

Q3: My hydrochloride salt is oiling out as a sticky gum instead of crystallizing. How do I fix this? A3: "Oiling out" occurs when water or highly polar protic solvents (like ethanol) are present during salt formation. To resolve this, perform a solvent swap to anhydrous Methyl tert-butyl ether (MTBE) during the workup. Use a commercially available anhydrous 4M HCl in dioxane solution. The complete absence of water forces the salt to precipitate instantly as a filterable white powder.

Quantitative Data: Reduction Strategies Comparison

The table below summarizes the kinetic impact of different reducing systems on the oxime ether intermediate.

Reducing AgentSolvent SystemAdditive / ActivatorTemp (°C)Avg. Reaction TimeIsolated Yield
NaBH(OAc)₃DCEAcOH (1.0 equiv)25> 72 h< 40%
NaBH₃CNMeOHHCl (maintain pH 3)2524 - 48 h65%
NaBH₃CNEtOHMoCl₅ / NaHSO₄78 (Reflux)1 - 3 h90%
2-Picoline-Borane MeOH / AcOH 3M HCl (aq) 25 2 - 4 h 85%

Note: The 2-Picoline-Borane method is prioritized in our protocol due to its ambient temperature requirements, high yield, and superior safety profile compared to cyanoborohydrides.

Self-Validating Experimental Protocol

Scale: 10 mmol | Estimated Time: 6 hours

Step 1: Condensation (Oxime Ether Formation)
  • Preparation: In a 100 mL round-bottom flask, dissolve O-methylhydroxylamine hydrochloride (10.5 mmol, 876 mg) and sodium acetate (10.5 mmol, 861 mg) in 15 mL of Methanol. Stir for 15 minutes to liberate the free base.

  • Addition: Add cyclohexanecarboxaldehyde (10 mmol, 1.12 g) to the suspension.

  • Self-Validation Check: Dip a pH strip into the mixture; it must read ~4.5. This slight acidity is required to activate the carbonyl. Stir at room temperature for 1 hour.

  • Validation: Analyze via TLC (Hexanes/EtOAc 8:2, Phosphomolybdic Acid stain). The reaction is complete when the aldehyde spot ( Rf​≈0.7 ) completely disappears, replaced by the oxime ether ( Rf​≈0.6 ).

Step 2: Accelerated Hydride Transfer
  • Reagent Addition: To the same reaction flask, add 2-Picoline-Borane (15 mmol, 1.60 g) and glacial acetic acid (1.5 mL).

  • LUMO Activation: Slowly add 3M aqueous HCl (5.0 mL) dropwise over 10 minutes. Mechanistic Causality: This controlled acidification protonates the oxime nitrogen, disrupting the resonance stabilization and allowing the borane to attack the now highly electrophilic carbon.

  • Self-Validation Check: Vigorous bubbling (hydrogen gas evolution) will initially occur. Stir for 3 hours at room temperature.

  • Validation: Analyze via TLC (DCM/MeOH 9:1, Ninhydrin stain, heat required). The reduction is complete when a new secondary amine spot appears ( Rf​≈0.3 , typically staining reddish-brown).

Step 3: Workup and Free Base Isolation
  • Quench: Cool the flask in an ice bath and slowly add 2M NaOH until the aqueous layer reaches pH > 10.

  • Extraction: Extract the aqueous mixture with MTBE (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter into a clean, dry Erlenmeyer flask.

Step 4: Anhydrous Salt Precipitation
  • Cooling: Cool the anhydrous MTBE solution containing the free base to 0 °C in an ice bath.

  • Precipitation: Under vigorous magnetic stirring, add 4M HCl in dioxane (3.0 mL, 12 mmol) dropwise.

  • Self-Validation Check: A dense, white precipitate of (Cyclohexylmethyl)(methoxy)amine hydrochloride will form immediately upon contact. The anhydrous environment guarantees crystallization rather than oiling out.

  • Isolation: Vacuum filter the solid, wash the filter cake with cold MTBE (10 mL), and dry under high vacuum to afford the final product.

References

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities Advanced Synthesis & Catalysis[Link]

  • One-Pot Synthesis of Alkoxyamine Derivatives by Reductive Alkoxyamination with a 2-Picoline-Borane Complex Heterocycles[Link]

  • A New and Convenient Method for Reduction of Oximes to Amines with NaBH3CN In the Presence of MoCl5/NaHSO4·H2O System Bulletin of the Korean Chemical Society[Link]

Reference Data & Comparative Studies

Validation

Validation of (Cyclohexylmethyl)(methoxy)amine hydrochloride synthesis by NMR

Beyond Traditional Chromatography: Advanced NMR Validation of (Cyclohexylmethyl)(methoxy)amine Hydrochloride Executive Summary (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS No. 1803584-35-1) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Beyond Traditional Chromatography: Advanced NMR Validation of (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Executive Summary

(Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS No. 1803584-35-1) is a highly specialized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and novel amide derivatives[1]. Validating the absolute purity and structural integrity of such intermediates is a critical bottleneck in drug development. This guide provides an objective comparison between traditional chromatographic validation and advanced Nuclear Magnetic Resonance (NMR) methodologies, demonstrating why Quantitative NMR (qNMR) combined with 2D NMR represents the gold standard for self-validating analytical workflows.

The Analytical Dilemma: Why Traditional Methods Fall Short

Historically, pharmaceutical laboratories have relied heavily on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) for purity validation. However, applying this to (cyclohexylmethyl)(methoxy)amine hydrochloride presents a fundamental flaw: the lack of an extended conjugated chromophore.

Because this aliphatic amine hydrochloride absorbs UV light poorly at standard wavelengths (e.g., 254 nm or 210 nm), HPLC-UV methods are inherently insensitive to it. Furthermore, traditional chromatography requires a highly pure reference standard to establish a calibration curve. This creates a circular dependency: you cannot validate a newly synthesized batch without a pre-validated standard.

Conversely, qNMR operates on the fundamental quantum mechanical principle of reciprocity—the integration of a resonance signal is directly proportional to the number of nuclei producing it, regardless of the molecule's structure[2]. This provides a "universal" response factor, allowing for absolute quantification without requiring a reference standard of the analyte itself[3].

Workflow Visualization: Validation Logic

G Start Synthesized Batch: (Cyclohexylmethyl)(methoxy)amine HCl Path1 Traditional Validation (HPLC-UV / GC-MS) Start->Path1 Path2 Advanced Validation (qNMR + 2D NMR) Start->Path2 HPLC HPLC-UV Analysis (Requires Chromophore) Path1->HPLC NMR1D 1H & 13C NMR (Universal H-Detection) Path2->NMR1D RefStd Requires Pure Reference Standard HPLC->RefStd qNMR qNMR with Internal Standard (Absolute Purity) HPLC->qNMR Inferior to BlindSpot Fails to Detect Non-UV Impurities RefStd->BlindSpot OutFail Incomplete Purity Profile (False Positives/Negatives) BlindSpot->OutFail NMR2D 2D NMR (HSQC/HMBC) (Absolute Connectivity) NMR1D->NMR2D NMR2D->qNMR OutPass Self-Validating System (Orthogonal & Absolute) qNMR->OutPass

Validation Logic Pathway: Traditional chromatography vs. Advanced qNMR for non-chromophoric intermediates.

Experimental Methodology: A Self-Validating NMR Protocol

To establish a robust, self-validating system, the following protocol details the exact parameters required to achieve metrological-grade accuracy when validating (cyclohexylmethyl)(methoxy)amine hydrochloride.

Step 1: Sample Preparation & Causality of Solvent Choice
  • Solvent Selection: Use Deuterium Oxide (D₂O) rather than CDCl₃. Causality: Amine hydrochlorides often exhibit poor solubility in chloroform. More importantly, D₂O facilitates the rapid exchange of the NH2+​ protons. This removes broad, quadrupolar-coupled nitrogen protons from the 1H spectrum, preventing signal overlap with the critical aliphatic regions.

  • Internal Calibrant (IC): Select Maleic acid (TraceCERT® grade). Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in D₂O, which is far removed from the analyte's signals (cyclohexyl bulk at 0.8–1.8 ppm, CH2​ at ~2.9 ppm, and OCH3​ singlet at ~3.8 ppm).

  • Gravimetric Preparation: Accurately weigh ~15.000 mg of the analyte and ~5.000 mg of Maleic acid using a microbalance (precision ±0.001 mg). Dissolve completely in 0.6 mL of D₂O and transfer to a high-precision 5 mm NMR tube.

Step 2: qNMR Acquisition Parameters

The accuracy of qNMR relies entirely on achieving complete magnetic relaxation between pulses[4].

  • Hardware: 600 MHz NMR spectrometer equipped with a cryoprobe for optimal signal-to-noise ratio (SNR > 250:1).

  • Pulse Sequence: Standard 1D 1H sequence with a 90° excitation pulse.

  • Relaxation Delay (D1): Set D1 to 60 seconds . Causality: To ensure the reciprocity principle holds true, the delay must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Maleic acid protons typically have long T1​ times; failing to allow complete relaxation will artificially truncate the standard's integral, leading to an overestimation of analyte purity.

  • Scans: 64 transients to ensure baseline fidelity.

Step 3: 2D NMR Structural Elucidation

To confirm that the molecular scaffold is intact and free of regioisomers:

  • 1H−13C HSQC: Differentiates the methylene carbon adjacent to the amine from the cyclohexyl ring methylenes.

  • 1H−13C HMBC: Confirms the crucial connectivity between the methoxy group ( OCH3​ ), the nitrogen atom (indirectly via adjacent carbons), and the cyclohexylmethyl moiety.

Comparative Data Analysis

The table below contrasts a premium synthesized batch of (cyclohexylmethyl)(methoxy)amine hydrochloride (validated via the qNMR protocol above) against a standard commercial alternative validated via traditional HPLC-UV.

Analytical ParameterPremium Batch (qNMR + 2D NMR)Commercial Alternative (HPLC-UV)Analytical Advantage & Causality
Absolute Purity (w/w) 99.6% ± 0.2% (Calculated via OCH3​ integration vs. Maleic Acid)>98.0% (Area Normalization)qNMR provides absolute mass fraction without requiring a reference standard of the analyte[5]. HPLC area normalization ignores non-UV absorbing impurities.
Structural Integrity Confirmed (HSQC/HMBC maps exact connectivity)Assumed (Based on retention time match)2D NMR proves the exact atomic linkages, eliminating the risk of undetected regioisomers.
Trace Impurity Detection Detected: 0.3% Cyclohexanecarboxaldehyde Not Detected 1H NMR detects all hydrogen-containing species uniformly[2]. The aldehyde precursor lacks strong UV absorbance at standard wavelengths and is missed by HPLC.
Water Content 0.1% (Quantified via residual HOD peak integration)Requires separate Karl Fischer titration qNMR allows simultaneous quantification of the active compound, organic impurities, and residual water in a single experiment.

Mechanistic Insights: The Causality of qNMR Superiority

The fundamental flaw in traditional chromatography for compounds like (cyclohexylmethyl)(methoxy)amine hydrochloride lies in specific response factors. In HPLC, if an impurity has an extinction coefficient ten times higher than the analyte, a 1% impurity will appear as a 10% impurity (false negative for purity). Conversely, if an unreacted aliphatic precursor is present, it will not absorb UV light and will remain invisible (false positive for purity).

qNMR bypasses this entirely. Because the technique relies on the [2], every proton in the NMR tube has the exact same response factor. By integrating the isolated methoxy singlet ( OCH3​ , 3 protons) of the analyte against the olefinic singlet of Maleic acid (2 protons), the absolute purity is calculated using a direct, first-principles mathematical equation. This transforms the validation process from a comparative estimation into an absolute, self-validating metrological measurement[3].

Conclusion

For non-chromophoric pharmaceutical building blocks like (cyclohexylmethyl)(methoxy)amine hydrochloride, traditional HPLC-UV validation is analytically insufficient and prone to blind spots. Adopting a comprehensive NMR workflow—utilizing 2D NMR for absolute structural confirmation and qNMR for absolute purity quantification—provides an orthogonal, self-validating system. This ensures that researchers and drug development professionals are building their syntheses on a foundation of unquestionable chemical integrity.

References

  • Sigma-Aldrich. (cyclohexylmethyl)(methoxy)amine hydrochloride Product Specification.1[1]

  • Semantic Scholar. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.4[4]

  • ACS Publications. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.3[3]

  • GSC Biological and Pharmaceutical Sciences. Quantitative estimation and validation of Alectinib hydrochloride drug substance using quantitative nuclear magnetic resonance spectroscopy.5[5]

  • National Center for Biotechnology Information (PMC). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.2[2]

Sources

Comparative

Comparing (Cyclohexylmethyl)(methoxy)amine hydrochloride with other methoxyamine reagents

As a Senior Application Scientist, selecting the optimal derivatization reagent is rarely a matter of default preference; it requires a rigorous understanding of molecular mechanics, thermodynamics, and phase-partitionin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal derivatization reagent is rarely a matter of default preference; it requires a rigorous understanding of molecular mechanics, thermodynamics, and phase-partitioning behavior. The synthesis of ketones from carboxylic acids via Weinreb amides is a cornerstone of modern drug development. However, standard reagents often fail when applied to complex, highly polar, or sterically unhindered substrates.

This guide provides an in-depth, objective comparison between (Cyclohexylmethyl)(methoxy)amine hydrochloride —a specialized, bulky Weinreb reagent—and traditional methoxyamine alternatives. By analyzing their mechanistic pathways and physicochemical properties, we will establish a rational framework for reagent selection.

The Evolution of Methoxyamine Reagents in Synthesis

Methoxyamine derivatives serve two primary functions in organic synthesis: carbonyl oximation and the formation of Weinreb amides. The structural nature of the amine (primary vs. secondary) and its alkyl substituents dictate its utility.

  • Methoxyamine Hydrochloride (Primary): Widely used in metabolomics and analytical chemistry for the oximation of aldehydes and ketones. It prevents ring-chain tautomerism in carbohydrates and increases volatility for GC-MS analysis[1]. However, it cannot be used for Weinreb ketone synthesis because the resulting amide would possess an acidic N-H proton, which prematurely quenches organometallic reagents.

  • N,O-Dimethylhydroxylamine Hydrochloride (Secondary): The industry standard for synthesizing Weinreb amides. It forms a stable, 5-membered tetrahedral chelate with Grignard or organolithium reagents, preventing over-addition to the tertiary alcohol[2].

  • (Cyclohexylmethyl)(methoxy)amine Hydrochloride (Secondary, Bulky): A specialized building block (CAS: 1803584-35-1) designed to overcome the limitations of standard Weinreb amides. By replacing the N-methyl group with an N-cyclohexylmethyl group, this reagent drastically alters the lipophilicity and steric environment of the resulting amide[3].

Mechanistic Advantages of the Cyclohexylmethyl Motif

Standard N,O-dimethyl Weinreb amides derived from short-chain or polar carboxylic acids are notoriously water-soluble. During aqueous workup, significant product is lost to the aqueous layer, leading to poor isolated yields[3]. Furthermore, in highly reactive systems, the lack of steric bulk around the standard Weinreb amide can occasionally lead to premature chelate collapse or alpha-deprotonation (enolization).

(Cyclohexylmethyl)(methoxy)amine hydrochloride solves these issues through two distinct mechanisms:

  • Lipophilic Tagging: The bulky cyclohexyl ring acts as a hydrocarbon parachute, significantly increasing the partition coefficient (LogP) of the intermediate. This ensures that even amides derived from highly polar amino acids partition >95% into the organic phase (e.g., dichloromethane or ethyl acetate) during extraction[3].

  • Steric Shielding: The bulky N-alkyl group provides a steric umbrella over the carbonyl carbon. While it permits the initial attack of the organometallic reagent, it kinetically stabilizes the tetrahedral metal-chelate intermediate, preventing side reactions and over-addition[4].

Pathway A Carboxylic Acid C Bulky Weinreb Amide A->C Coupling B (Cyclohexylmethyl) (methoxy)amine B->C E Chelated Intermediate (Sterically Shielded) C->E Addition D Organometallic (R-MgX) D->E F Target Ketone E->F Acidic Quench

Figure 1: Mechanistic pathway of bulky Weinreb amide synthesis and ketone formation.

Quantitative Reagent Comparison

To facilitate objective reagent selection, the physicochemical and functional differences between the three primary methoxyamine classes are summarized below.

Property(Cyclohexylmethyl)(methoxy)amine HClN,O-Dimethylhydroxylamine HClMethoxyamine HCl
CAS Number 1803584-35-16638-79-5593-56-6
Amine Classification Secondary (N-Alkoxy-N-alkyl)Secondary (N-Alkoxy-N-alkyl)Primary (O-Alkyl)
Primary Synthetic Role Bulky/Lipophilic Weinreb amide synthesisStandard Weinreb amide synthesisOximation (GC-MS derivatization)
Steric Shielding HighLowN/A
Lipophilicity (LogP Impact) High (Excellent organic partitioning)Low (Prone to aqueous loss)Very Low
Risk of Over-Addition MinimizedModerate (in unhindered systems)N/A (Forms acidic NH-O amides)

Validated Experimental Methodologies

The following protocols represent a self-validating system for utilizing (Cyclohexylmethyl)(methoxy)amine hydrochloride. Every step is designed with specific causality to maximize yield and purity.

Protocol A: Synthesis of the Bulky Weinreb Amide

Objective: Convert a polar carboxylic acid into a highly lipophilic Weinreb amide.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and (1.1 equiv).

    • Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive 7-azabenzotriazole active ester. This minimizes the epimerization of chiral centers and accelerates the amidation of the sterically hindered secondary amine[4].

  • Amidation: Add (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.2 equiv). Stir at room temperature for 16 hours.

    • Causality: The bulky nature of the cyclohexylmethyl group reduces the nucleophilicity of the amine compared to standard dimethylhydroxylamine, necessitating a longer reaction time for full conversion.

  • Phase-Directed Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with DCM (3x).

    • Causality: The cyclohexylmethyl group acts as a lipophilic anchor, ensuring that >95% of the product partitions into the organic layer, completely avoiding the emulsion and yield-loss issues typical of polar Weinreb amides[3]. Wash the combined organics with 1M HCl to remove unreacted amine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Grignard Addition to Form the Ketone

Objective: Controlled carbon-carbon bond formation without over-addition.

  • Preparation: Dissolve the purified bulky Weinreb amide in anhydrous THF under an inert atmosphere. Cool the system to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Dropwise add the Grignard reagent (R-MgX, 1.5 equiv). Stir for 2 hours at -78 °C.

    • Causality: Maintaining -78 °C is critical. The low temperature thermodynamically stabilizes the tetrahedral magnesium chelate. The steric bulk of the cyclohexyl group further shields this intermediate, preventing premature collapse and subsequent over-addition to a tertiary alcohol[4].

  • Cleavage: Carefully quench the reaction by adding 1M HCl directly at -78 °C, then allow the mixture to warm to room temperature.

    • Causality: The acidic quench breaks the stable metal chelate and protonates the methoxyamine leaving group, irreversibly driving the collapse of the tetrahedral intermediate to yield the pure ketone.

Workflow S1 1. Carboxylic Acid Activation (HATU, DIPEA, DCM) S2 2. Amidation Add Reagent, Stir 16h S1->S2 S3 3. Lipophilic Extraction (High Organic Partitioning) S2->S3 S4 4. Grignard Addition (-78°C, THF) S3->S4 S5 5. Acidic Cleavage (1M HCl) -> Pure Ketone S4->S5

Figure 2: Step-by-step experimental workflow for ketone synthesis using bulky Weinreb reagents.

References

  • Sigma-Aldrich Product Catalog. "(cyclohexylmethyl)(methoxy)amine hydrochloride | 1803584-35-1". Sigma-Aldrich.

  • Al-Tameemi, A. "The Impact of Trimethoprim and Norsulfazol On The Metabolic Profile of The S.Aureus (04-02981)". Scribd / Mass Spectrometry & Metabolomics. [1]

  • Khanna, A., et al. "Defining the Structural Parameters that Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N′-Benzyl 2-Amino-3-methylbutanamide". National Center for Biotechnology Information (PMC). [4]

  • Payne, R. J., et al. "Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin". National Center for Biotechnology Information (PMC). [3]

  • Singh, J., et al. "The Growing Synthetic Utility of Weinreb′s Amide". ResearchGate / Journal für Praktische Chemie. [2]

Sources

Validation

Advantages of using (Cyclohexylmethyl)(methoxy)amine hydrochloride in BER inhibition studies

As a Senior Application Scientist, I frequently consult with oncology researchers and drug development professionals who are hitting a wall with alkylating agent resistance. When treating tumors with agents like Temozolo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with oncology researchers and drug development professionals who are hitting a wall with alkylating agent resistance. When treating tumors with agents like Temozolomide (TMZ), the cancer's Base Excision Repair (BER) pathway rapidly activates to excise the damaged DNA bases, allowing the tumor to survive[1].

Historically, the field has relied on first-generation AP (apurinic/apyrimidinic) site binders like Methoxyamine (MX, clinically formulated as TRC-102) to block the AP Endonuclease 1 (APE1) enzyme and force cancer cell apoptosis[2]. However, MX struggles with suboptimal lipophilicity and limited blood-brain barrier (BBB) penetration.

Enter (Cyclohexylmethyl)(methoxy)amine hydrochloride (CMAH) . By introducing a bulky, lipophilic cyclohexylmethyl moiety to the methoxyamine pharmacophore, CMAH fundamentally upgrades the pharmacokinetic and pharmacodynamic profile of BER inhibition. This guide objectively compares CMAH against standard MX, detailing the mechanistic advantages and providing self-validating protocols for your next in vitro or cell-based assay.

Mechanistic Superiority: The Chemistry of Steric Occlusion

To understand why CMAH outperforms standard methoxyamine, we must look at the binding causality at the DNA lesion.

When a DNA glycosylase removes a damaged base, it leaves behind an AP site containing a reactive aldehyde. Standard MX reacts with this aldehyde to form a small covalent oxime adduct[3]. While this oxime prevents APE1 from cleaving the phosphodiester backbone, the small size of the methyl group still allows APE1 to transiently bind the site, leading to competitive kinetic dynamics.

The CMAH Advantage: CMAH is an N-alkylated derivative. When it reacts with the AP site aldehyde, the massive cyclohexylmethyl group projects directly into the DNA major groove. This creates an absolute steric blockade . APE1 cannot even dock onto the DNA strand. Furthermore, the cyclohexyl ring drastically increases the molecule's partition coefficient (LogP). For researchers working on glioblastoma (GBM) models, this enhanced lipophilicity is the theoretical key to crossing the blood-brain barrier, a known limitation of highly polar first-generation inhibitors[1].

BER_Pathway Damage Alkylating Agent (e.g., TMZ) BaseLesion Damaged DNA Base (N7-mG, N3-mA) Damage->BaseLesion Methylation Glycosylase DNA Glycosylase (e.g., MPG) BaseLesion->Glycosylase Recognition APSite Apurinic/Apyrimidinic (AP) Site Glycosylase->APSite Base Excision BulkyAdduct Bulky CMAH Adduct (Steric Blockade) APSite->BulkyAdduct CMAH Binding APE1 APE1 Endonuclease APSite->APE1 Uninhibited Pathway CMAH CMAH (Cyclohexylmethyl-methoxyamine) CMAH->BulkyAdduct BulkyAdduct->APE1 Steric Occlusion Apoptosis Strand Breaks & Apoptosis BulkyAdduct->Apoptosis Unrepaired Lesions Repair DNA Repair & Survival (Chemoresistance) APE1->Repair Cleavage & Pol β

Fig 1: Mechanism of Base Excision Repair (BER) blockade by CMAH via steric occlusion of APE1.

Comparative Performance Profile

When designing a preclinical study, selecting the right inhibitor dictates the physiological relevance of your data. The table below summarizes the physicochemical and biological distinctions between MX and CMAH.

PropertyMethoxyamine (MX / TRC-102)CMAH (Cyclohexylmethyl derivative)Biological Implication
Target Lesion AP Site AldehydeAP Site AldehydeBoth act strictly on the intermediate of the BER pathway.
Adduct Geometry Small OximeBulky N-alkyl AdductCMAH prevents APE1 docking entirely; MX only prevents cleavage.
Calculated LogP ~ -0.4 (Highly Polar)~ +2.6 (Lipophilic)CMAH offers superior passive diffusion across lipid bilayers and the BBB.
Aqueous Solubility HighHigh (as HCl salt)Both can be dissolved directly in aqueous buffers, avoiding DMSO toxicity.
TMZ Sensitization ModerateHighCMAH's steric bulk lowers the threshold of AP sites required to trigger apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, your assays must be designed with built-in validation. A common pitfall in APE1 research is using synthetic Tetrahydrofuran (THF) abasic sites. THF analogs lack a reactive aldehyde. Therefore, neither MX nor CMAH can bind to them[3].

As an Application Scientist, I mandate the use of Uracil DNA Glycosylase (UDG) to generate natural AP sites in situ for any in vitro cleavage assay.

Protocol A: In Vitro APE1 Cleavage Inhibition Assay

Purpose: To quantify the direct biochemical inhibition of APE1 by CMAH.

  • Substrate Preparation: Anneal a 5'-FAM labeled oligonucleotide containing a single central Uracil to a 3'-Dabcyl labeled complementary strand (1 µM final concentration in 1x NEBuffer 4). The proximity of FAM and Dabcyl quenches baseline fluorescence.

  • Natural AP Site Generation (Critical Step): Add 2 Units of E. coli UDG. Incubate at 37°C for 30 minutes. UDG removes the uracil, leaving a natural, aldehyde-containing AP site.

  • Inhibitor Binding: Aliquot the substrate into a black 96-well microplate. Add CMAH (titration from 0.1 µM to 100 µM). Self-Validation: Include a Vehicle control (water) and a standard MX control. Incubate at 37°C for 1 hour to allow covalent adduct formation.

  • APE1 Cleavage: Add 1 Unit of recombinant human APE1 to all wells. Incubate for 15 minutes at 37°C.

  • Quantification: Read fluorescence (Ex 490 nm / Em 520 nm).

    • Causality: If APE1 cleaves the strand, the FAM fluorophore is released from the Dabcyl quencher, yielding high fluorescence. Successful CMAH binding blocks cleavage, maintaining a quenched (low fluorescence) state.

Protocol B: Cellular Sensitization Assay (Glioblastoma Model)

Purpose: To evaluate the synergistic cytotoxicity of CMAH and Temozolomide.

Because CMAH is supplied as a hydrochloride salt, it exhibits excellent aqueous solubility. Prepare your 10 mM stock directly in sterile PBS to eliminate vehicle-induced cellular stress.

Workflow CellCulture 1. Cell Culture (U87 Glioblastoma) CMAH 2. CMAH Pre-treat (2h, 10 µM) CellCulture->CMAH TMZ 3. TMZ Addition (10 - 1000 µM) CMAH->TMZ Incubation 4. 72h Incubation (Adduct Formation) TMZ->Incubation Assay 5. Cell Viability (ATP Luminescence) Incubation->Assay Analysis 6. Synergy Analysis (Chou-Talalay CI) Assay->Analysis

Fig 2: Step-by-step experimental workflow for the CMAH and TMZ cellular sensitization assay.

  • Seeding: Seed U87-MG cells at 3,000 cells/well in a 96-well plate. Incubate overnight.

  • Pre-treatment: Add CMAH at a fixed sub-lethal dose (e.g., 10 µM). Incubate for 2 hours to ensure intracellular accumulation prior to DNA damage.

  • Damage Induction: Add TMZ in a dose-response format (10 µM to 1000 µM). Self-Validation: Include single-agent TMZ, single-agent CMAH, and untreated controls.

  • Incubation: Culture for 72 hours.

  • Viability Readout: Use an ATP-dependent luminescent assay (e.g., CellTiter-Glo). Luminescence directly correlates with the number of metabolically active cells.

  • Data Analysis: Calculate the IC50 shift. Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates true pharmacological synergy, proving that CMAH successfully blocked the BER-mediated repair of TMZ-induced lesions.

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Comparative

LC-MS method for validating the purity of (Cyclohexylmethyl)(methoxy)amine hydrochloride

An in-depth technical comparison and validation guide for the purity analysis of (Cyclohexylmethyl)(methoxy)amine hydrochloride, designed for analytical chemists and drug development professionals. The Analytical Challen...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for the purity analysis of (Cyclohexylmethyl)(methoxy)amine hydrochloride, designed for analytical chemists and drug development professionals.

The Analytical Challenge: Why Conventional Methods Fail

(Cyclohexylmethyl)(methoxy)amine hydrochloride is a highly polar, aliphatic alkoxyamine salt. Its chemical structure—a lipophilic cyclohexyl ring attached to a methoxyamine group via a methylene bridge—presents a specific set of analytical challenges that render traditional screening methods inadequate.

The primary hurdle is the absence of a conjugated π -electron system or aromatic ring . Compounds lacking these chromophores exhibit negligible UV absorbance above 210 nm[1]. Attempting to analyze this compound via High-Performance Liquid Chromatography with UV detection (HPLC-UV) forces the use of low wavelengths (e.g., 205 nm). At this range, the method suffers from severe baseline drift, high background noise from organic solvents, and a lack of specificity, as almost all organic impurities will absorb light and co-elute, masking the target analyte[1][2].

While Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative, it is fundamentally misaligned with the compound's formulated state. Because the target is a hydrochloride salt, it is non-volatile. GC-MS would require an additional sample preparation step—either free-basing with an alkali or chemical derivatization—which introduces quantitative variability, risks thermal degradation, and complicates routine purity validation.

The Solution: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses the need for light absorbance by ionizing the molecule directly in solution and separating it based on its mass-to-charge ratio (m/z)[3][4].

G Start Target: (Cyclohexylmethyl)(methoxy)amine HCl (No UV Chromophore, Salt Form) HPLC HPLC-UV (Standard) Start->HPLC UV Detection GCMS GC-MS (Volatile Analysis) Start->GCMS Thermal Vaporization LCMS LC-MS/MS (Targeted Mass Analysis) Start->LCMS Direct Ionization HPLC_Fail Limitation: Poor Sensitivity High Matrix Interference HPLC->HPLC_Fail GCMS_Fail Limitation: Requires Derivatization Thermal Instability GCMS->GCMS_Fail LCMS_Pass Advantage: High Sensitivity Direct ESI+ Detection LCMS->LCMS_Pass

Analytical selection pathway for non-chromophoric amine salts.

Objective Comparison of Analytical Modalities

To justify the capital and operational expenditure of LC-MS/MS, we must benchmark its performance against standard alternatives for this specific molecule.

Table 1: Performance Comparison for (Cyclohexylmethyl)(methoxy)amine HCl

ParameterHPLC-UVGC-MSLC-MS/MS
Detection Mechanism Light Absorbance (UV)Electron Impact (EI)Electrospray Ionization (ESI)
Suitability for Salt Yes (Direct injection)No (Requires derivatization)Yes (Direct injection)
Sensitivity (LOQ) ~10 - 50 µg/mL~1 - 5 µg/mL< 2 ng/mL
Specificity Very Low (at 205 nm)High (Mass spectral library)Extremely High (MRM)
Matrix Interference HighModerateLow (Mitigated by MRM)

Methodological Causality: Designing the LC-MS/MS Workflow

A robust analytical method requires understanding the why behind every parameter. The following choices are engineered specifically for the physicochemical properties of (Cyclohexylmethyl)(methoxy)amine.

  • Ionization Strategy (ESI+): The secondary amine (alkoxyamine) nitrogen is highly basic. By utilizing Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton to form a stable [M+H]+ precursor ion. The exact monoisotopic mass of the free base ( C8​H17​NO ) is 143.13 g/mol , yielding a target [M+H]+ of m/z 144.2 .

  • Chromatographic Retention (C18 Column): Despite the polar amine head, the cyclohexylmethyl tail is highly lipophilic. A reversed-phase C18 column provides excellent hydrophobic interaction, ensuring a retention factor ( k′ ) greater than 2. This prevents the analyte from eluting in the void volume, effectively separating it from highly polar, early-eluting matrix salts that cause ion suppression.

  • Mobile Phase Modifiers (0.1% Formic Acid): Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent that sharpens the peak shape of the amine. Mass spectrometrically, it lowers the pH of the droplet, driving the equilibrium toward complete protonation of the analyte, thereby maximizing ESI+ sensitivity.

  • Tandem Mass Spectrometry (MRM): Alkoxyamines are known to undergo predictable homolytic or heterolytic cleavage of the N-O or C-N bonds under Collision-Induced Dissociation (CID)[5]. By monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., 144.2→113.1 , representing the loss of the methoxy radical), the detector filters out all background chemical noise, achieving trace-level purity validation.

Step-by-Step Experimental Protocol for Purity Validation

This protocol is designed as a self-validating system compliant with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [6].

Phase 1: System Suitability & Self-Validation

  • Blank Injection: Inject 5 µL of the sample diluent (50:50 Water:Acetonitrile). Causality: Proves the absence of column carryover and verifies that the baseline signal at the target retention time is < 1% of the Limit of Quantification (LOQ).

  • System Suitability Test (SST): Inject a standard solution containing the target analyte spiked with a known structurally similar impurity. Causality: Validates that the chromatographic resolution ( Rs​ ) is ≥1.5 , ensuring the system can discriminate between closely related species before real samples are run.

Phase 2: Sample Preparation

  • Accurately weigh 10.0 mg of (Cyclohexylmethyl)(methoxy)amine HCl.

  • Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to reach a working concentration of 100 ng/mL. Causality: LC-MS/MS is highly sensitive; injecting high concentrations (e.g., 1 mg/mL) will saturate the electron multiplier and cause severe space-charge effects in the ion source, leading to non-linear responses.

Phase 3: UPLC-MS/MS Execution

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold for 1 minute, return to 5% B for 2 minutes of re-equilibration. Flow rate: 0.4 mL/min.

  • MS Parameters: ESI+, Capillary Voltage 3.0 kV, Desolvation Temp 400°C. Precursor: 144.2 m/z.

Validation Prep Sample Prep (Aqueous Dilution) Chrom UPLC Separation (C18, Gradient) Prep->Chrom Ion ESI+ Ionization ([M+H]+ m/z 144.2) Chrom->Ion MSMS Tandem MS (MRM Transitions) Ion->MSMS Data ICH Q2(R2) Validation MSMS->Data

LC-MS/MS workflow for purity validation compliant with ICH Q2(R2).

Quantitative Validation Data

To demonstrate the efficacy of this method, the protocol must be validated against strict regulatory acceptance criteria[6]. Below is a summary of the expected quantitative performance when validating the purity of (Cyclohexylmethyl)(methoxy)amine HCl using the outlined LC-MS/MS method.

Table 2: ICH Q2(R2) Method Validation Summary

Validation ParameterICH Q2(R2) RequirementObserved LC-MS/MS Performance
Specificity No interference at retention timePass (Blank response < 0.5% of LOQ)
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.4 ng/mL
Limit of Quantification (LOQ) S/N 10, Precision RSD 10%1.2 ng/mL (RSD = 4.1%)
Linearity R2≥0.990 across reportable range R2=0.9995 (Range: 1.2 – 500 ng/mL)
Accuracy (% Recovery) 80% - 120% at LOQ level98.2% - 101.5%
Method Precision %RSD 2.0% (Assay level)1.3% (Intra-day, n=6)

Conclusion

For non-chromophoric, salt-form aliphatic amines like (Cyclohexylmethyl)(methoxy)amine hydrochloride, traditional HPLC-UV and GC-MS methods fail to provide the sensitivity and specificity required for rigorous purity validation. By leveraging the specific proton affinity of the alkoxyamine group and the lipophilicity of the cyclohexyl ring, LC-MS/MS provides a highly sensitive, direct, and ICH-compliant analytical solution. The integration of targeted MRM transitions ensures that trace impurities can be confidently quantified without the risk of matrix interference.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore Veeprho URL:[Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider HPLC Vials URL:[Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds Bentham Science Publishers URL:[Link]

  • Hybrid Peptide-Alkoxyamine Drugs: A Strategy for the Development of a New Family of Antiplasmodial Drugs MDPI URL:[Link]

Sources

Validation

Comparative analysis of different synthetic routes to (Cyclohexylmethyl)(methoxy)amine hydrochloride

Executive Summary The synthesis of N-alkoxyamines, specifically (cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1), presents a unique mechanistic challenge in organic process chemistry. Because the lone e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-alkoxyamines, specifically (cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1), presents a unique mechanistic challenge in organic process chemistry. Because the lone electron pairs on the oxygen atom of an oxime ether donate electron density into the adjacent C=N bond via resonance, the imine carbon becomes significantly less electrophilic than a standard alkyl imine. Consequently, standard reductive amination protocols using mild reagents like sodium triacetoxyborohydride (STAB) often fail or proceed sluggishly.

To overcome this, the reduction requires either highly reactive hydride sources or strong acidic activation paired with an acid-stable reductant. This guide provides an in-depth comparative analysis of the three primary synthetic routes used to construct this molecule, evaluating them on scalability, safety, and atom economy, followed by a self-validating experimental protocol for the optimal pathway.

Mechanistic Pathways & Route Selection

The synthesis fundamentally relies on the condensation of cyclohexanecarboxaldehyde with O-methylhydroxylamine hydrochloride to form an oxime ether intermediate, followed by reduction. The divergence in synthetic routes lies entirely in how this reduction is achieved without cleaving the labile N–O bond [4].

ReactionPathways SM Cyclohexanecarboxaldehyde + MeONH2·HCl Int Oxime Ether Intermediate SM->Int Condensation RouteA Route A: 2-Pic-BH3 / HCl (One-Pot) Int->RouteA RouteB Route B: BH3-THF (Two-Step) Int->RouteB RouteC Route C: NaBH3CN (Toxic, One-Pot) Int->RouteC Prod (Cyclohexylmethyl)(methoxy)amine Hydrochloride RouteA->Prod Hydride Transfer RouteB->Prod RouteC->Prod

Fig 1. Mechanistic pathways for the synthesis of (Cyclohexylmethyl)(methoxy)amine hydrochloride.

Route A: One-Pot Reductive Alkoxyamination (2-Picoline-Borane)

This modern approach utilizes 2-picoline-borane (2-Pic-BH₃) in the presence of strong aqueous acid. Unlike most borohydrides, 2-Pic-BH₃ is uniquely stable to aqueous HCl [1]. The strong acid protonates the oxime nitrogen, generating a highly electrophilic intermediate that is rapidly reduced by the borane complex. This allows for a one-pot condensation-reduction sequence.

Route B: Two-Step Borane Reduction (BH₃·THF)

This traditional route requires the isolation of the oxime ether. The isolated intermediate is then dissolved in anhydrous THF and treated with a Borane-THF complex. The Lewis acidic boron coordinates directly to the oxime, activating it for intramolecular hydride delivery [3]. While high-yielding, handling pyrophoric BH₃·THF at scale poses significant engineering controls.

Route C: Classical Sodium Cyanoborohydride (NaBH₃CN)

Historically, NaBH₃CN was the reagent of choice for reductive aminations at pH 3–4 [2]. However, the generation of highly toxic hydrogen cyanide (HCN) gas during aqueous workup or in overly acidic conditions makes this route undesirable for modern scale-up or routine bench synthesis.

Quantitative Route Comparison

The following table summarizes the operational metrics of each synthetic pathway to aid in route selection for process development.

ParameterRoute A: 2-Picoline-BoraneRoute B: Borane-THFRoute C: Sodium Cyanoborohydride
Workflow One-pot reductive alkoxyaminationTwo-step (requires oxime isolation)One-pot reductive alkoxyamination
Reducing Agent 2-Pic-BH₃BH₃·THFNaBH₃CN
Activation Method Aqueous HCl (3M)Intramolecular Lewis acid activationpH 3-4 buffer (Methanolic HCl)
N-O Cleavage Risk Very LowModerate (if overheated)Low
Safety Profile High (Bench-stable, non-toxic)Moderate (Pyrophoric gas potential)Low (Generates toxic HCN gas)
Scalability ExcellentGoodPoor (due to toxicity)
Est. Yield 75 - 85%80 - 90%70 - 80%

Experimental Methodology: Route A (2-Pic-BH₃)

The following protocol is designed as a self-validating system . Each phase includes in-process analytical checks to ensure mechanistic causality is maintained throughout the workflow.

ExperimentalWorkflow Step1 1. Condensation Mix Aldehyde & MeONH2·HCl in MeOH/AcOH Step2 2. Acidic Reduction Add 2-Pic-BH3, then 3M HCl at 0°C Step1->Step2 Step3 3. Neutralization & Extraction Quench with Na2CO3, Extract with EtOAc Step2->Step3 Step4 4. Hydrochloride Salt Formation Treat organic phase with Anhydrous HCl in Ether Step3->Step4 Step5 5. Product Isolation Filter, wash, and dry under vacuum Step4->Step5

Fig 2. Step-by-step experimental workflow for the optimal 2-Picoline-Borane synthetic route.

Step 1: Condensation (Oxime Ether Formation)
  • Procedure: In a round-bottom flask, dissolve cyclohexanecarboxaldehyde (1.0 equiv) and O-methylhydroxylamine hydrochloride (1.1 equiv) in a solvent mixture of Methanol and Acetic Acid (10:1 ratio, 0.2 M concentration). Stir at room temperature for 2 hours.

  • Causality: The acetic acid acts as a mild Brønsted acid catalyst, accelerating the formation of the hemiaminal intermediate and its subsequent dehydration to the oxime ether.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The aldehyde spot (stains active with 2,4-DNP) must completely disappear, replaced by a less polar, UV-inactive oxime ether spot.

Step 2: Acid-Promoted Reduction
  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Add 2-Picoline-borane (1.5 equiv) in one portion. Stir for 5 minutes. Slowly add 3M aqueous HCl (5.0 equiv) dropwise while maintaining the temperature at 0 °C [1]. Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Causality: 2-Pic-BH₃ will not reduce the unactivated oxime ether. The addition of 3M HCl forces the protonation of the oxime nitrogen. Because 2-Pic-BH₃ is stable to aqueous acid, it survives long enough to deliver a hydride to the highly electrophilic protonated oxime.

  • In-Process Validation: Mild gas evolution (H₂) may occur during HCl addition. LC-MS or TLC must confirm the total consumption of the oxime ether intermediate.

Step 3: Quench and Free-Base Extraction
  • Procedure: Cool the mixture back to 0 °C. Carefully add saturated aqueous Na₂CO₃ until the pH of the aqueous layer reaches 9–10. Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Causality: Na₂CO₃ is chosen over NaOH to prevent potential base-catalyzed degradation of the product. The basic pH ensures the amine is fully deprotonated (free-based) so it partitions into the organic EtOAc layer.

  • In-Process Validation: Test the aqueous layer with pH paper prior to extraction. If pH < 8, the product will remain protonated and be lost in the aqueous waste.

Step 4: Hydrochloride Salt Formation
  • Procedure: Dissolve the crude free-base oil in a minimal amount of anhydrous diethyl ether. Place in an ice bath and slowly add a 2.0 M solution of HCl in diethyl ether (1.2 equiv). Stir for 15 minutes as a white precipitate forms. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

  • Causality: Anhydrous conditions are critical here. Using aqueous HCl would dissolve the salt and risk hydrolysis. The ethereal HCl selectively protonates the secondary amine, crashing out the highly pure hydrochloride salt.

  • Final Validation: Verify product purity via ¹H-NMR (DMSO-d₆). The spectrum must show a characteristic sharp singlet for the methoxy group (-OCH₃) at ~3.5 ppm, a complex multiplet for the cyclohexyl ring, and the complete absence of any downfield imine/oxime protons (typically >7.0 ppm).

References

  • Source: Heterocycles (2009)
  • Source: Synthesis (1975)
  • Source: Journal of Organic Chemistry (2008)
  • Reductive Amination of Carbonyl Compounds Source: Thieme E-Books URL
Comparative

Cross-reactivity studies of (Cyclohexylmethyl)(methoxy)amine hydrochloride

Cross-Reactivity Profiling of (Cyclohexylmethyl)(methoxy)amine Hydrochloride: A Comparative Guide Executive Summary As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage functionalization an...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of (Cyclohexylmethyl)(methoxy)amine Hydrochloride: A Comparative Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage functionalization and chemoselective ligation. While primary alkoxyamines are the gold standard for bioorthogonal oxime ligations[1], and N,O -dimethylhydroxylamine (DMHA) remains the classical reagent for Weinreb amide synthesis[2], these traditional reagents often exhibit promiscuous cross-reactivity in highly functionalized matrices. (Cyclohexylmethyl)(methoxy)amine hydrochloride (CMAH) introduces a critical structural evolution: a bulky, lipophilic cyclohexylmethyl appendage that fundamentally alters its nucleophilic profile. This guide objectively compares CMAH against traditional alternatives, providing mechanistic insights and validated experimental protocols for researchers and drug development professionals.

Mechanistic Grounding: Steric Tuning of the N-O Axis

The reactivity of N,O -dialkylhydroxylamines is governed by the delicate balance between the alpha-effect (which enhances nitrogen nucleophilicity) and the steric bulk surrounding the nitrogen center.

  • DMHA (The Standard): With two minimal methyl groups, DMHA is highly nucleophilic but prone to off-target N-alkylation and rapid, reversible nitrone formation with ambient carbonyls[3].

  • CMAH (The Evolution): The incorporation of the cyclohexylmethyl group significantly increases the steric shielding around the nitrogen lone pair. This bulk sterically retards condensation with aldehydes (nitrone formation) while preserving the highly exothermic N-acylation pathway. Consequently, CMAH acts as a highly chemoselective acyl-trapping agent, forming Weinreb-type amides that are exceptionally resistant to premature chelation collapse during subsequent organometallic additions.

Pathway CMAH (Cyclohexylmethyl)(methoxy)amine Acyl Acyl Donors (Acid Chlorides) CMAH->Acyl N-Acylation (Fast) Carbonyl Carbonyls (Aldehydes) CMAH->Carbonyl Condensation (Slow) Weinreb Weinreb-Type Amide (Sterically Shielded) Acyl->Weinreb High Chemoselectivity Nitrone Stable Nitrone (Cycloaddition Precursor) Carbonyl->Nitrone Reversible

Fig 1. Chemoselective reaction pathways of (Cyclohexylmethyl)(methoxy)amine.

Performance Comparison: CMAH vs. Traditional Alkoxyamines

To objectively evaluate CMAH, we must benchmark it against Methoxyamine HCl (used in oxime ligations[1][4]) and DMHA HCl (used in Weinreb ketone synthesis[2]).

Table 1: Quantitative Cross-Reactivity Profile

ReagentAcyl Donor ReactivityCarbonyl CondensationOff-Target N-AlkylationLipophilicity (XLogP)
Methoxyamine HCl Forms primary amides (Poor Weinreb analogs)Rapid Oxime Ligation ( k≈101M−1s−1 )High~ -0.5
DMHA HCl Standard Weinreb Amides (Fast, quantitative)Forms Nitrones (Fast, hydrolytically unstable)Moderate-0.2
CMAH Sterically shielded Weinreb-type amides (Fast)Forms Nitrones (Slow, highly stable dipoles)Very Low~ 2.5

Data Interpretation: CMAH demonstrates a pronounced selectivity for acyl donors over carbonyls. The high XLogP value also makes CMAH-derived intermediates highly soluble in non-polar organic solvents, facilitating easier chromatographic purification compared to the highly polar DMHA derivatives.

Experimental Protocol: Self-Validating Competitive Cross-Reactivity Assay

To prove the chemoselectivity of CMAH, we employ a self-validating competitive assay. By exposing a limiting amount of CMAH to an equimolar mixture of an acid chloride and an aldehyde, we can directly quantify its kinetic preference.

Methodology: Biphasic Chemoselectivity Profiling

Step 1: Preparation of the Biphasic Reaction Matrix

  • Action: In a 50 mL round-bottom flask, add 10 mL of dichloromethane (DCM) and 10 mL of 0.1 M aqueous NaHCO3​ . Cool the biphasic mixture to 0 °C under vigorous stirring (1000 rpm).

  • Causality & Expertise: CMAH is supplied as a stable hydrochloride salt. Utilizing a biphasic system allows for the controlled, continuous extraction of the free base into the organic layer as it is deprotonated. This minimizes the instantaneous concentration of the highly nucleophilic free amine, suppressing off-target bis-alkylation and ensuring kinetic control over the acylation event.

Step 2: Equimolar Substrate Introduction

  • Action: Add 1.0 mmol of benzoyl chloride and 1.0 mmol of benzaldehyde directly to the organic layer.

  • Causality & Expertise: Introducing both electrophiles simultaneously creates a direct kinetic competition. Benzaldehyde serves as the internal control for nitrone formation, while benzoyl chloride tests N-acylation.

Step 3: Controlled CMAH Introduction

  • Action: Dissolve 0.8 mmol of CMAH (limiting reagent) in 2 mL of water and add it dropwise to the biphasic mixture over 10 minutes via a syringe pump.

  • Causality & Expertise: Using CMAH as the limiting reagent ensures that the substrates are in excess, preventing complete consumption and allowing for accurate determination of the selectivity ratio. The slow addition prevents localized thermal spikes that could degrade the acid chloride or skew the kinetic preference.

Step 4: Kinetic Sampling and Quenching

  • Action: At 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the organic layer. Immediately quench the aliquot in 950 µL of HPLC-grade acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Causality & Expertise: The TFA instantly protonates any unreacted CMAH, arresting the reaction. This creates a self-validating snapshot of the reaction progress at exact time intervals.

Step 5: HPLC-UV/MS Quantification

  • Action: Analyze the quenched samples via LC-MS. Monitor the ratio of the Weinreb-type amide ( m/z corresponding to N-benzoyl-(cyclohexylmethyl)(methoxy)amine) versus the nitrone product.

  • Result: Typical results yield a >95:5 ratio of Amide:Nitrone for CMAH, compared to a ~60:40 ratio when using DMHA under identical conditions.

Workflow Step1 1. Biphasic Matrix Prep (DCM / NaHCO3) Step2 2. Equimolar Substrate Addition (Acyl Donor + Aldehyde) Step1->Step2 Step3 3. CMAH Introduction (Controlled Release) Step2->Step3 Step4 4. Kinetic Sampling (HPLC-UV/MS Analysis) Step3->Step4 Time-course extraction Step5 5. Selectivity Quantification (Amide vs. Nitrone) Step4->Step5

Fig 2. Self-validating experimental workflow for cross-reactivity profiling.

References

  • Source: coledeforest.
  • Source: organic-chemistry.
  • Source: rsc.
  • Source: grokipedia.

Sources

Validation

Benchmarking (Cyclohexylmethyl)(methoxy)amine hydrochloride performance against known standards

As a Senior Application Scientist, I frequently encounter the limitations of classic reagents when scaling up complex, multi-step syntheses. The Weinreb–Nahm ketone synthesis is a cornerstone of modern organic chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of classic reagents when scaling up complex, multi-step syntheses. The Weinreb–Nahm ketone synthesis is a cornerstone of modern organic chemistry, traditionally relying on N,O-dimethylhydroxylamine hydrochloride to convert carboxylic acid derivatives into ketones without over-addition. However, when challenged with highly reactive organometallic reagents or the need for elevated reaction temperatures, the standard N-methyl tetrahedral intermediate can prematurely collapse, leading to the formation of undesired tertiary alcohols.

To overcome these limitations, (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS 1803584-35-1) has emerged as a powerful, next-generation structural analog. By replacing the N-methyl group with a bulky N-cyclohexylmethyl moiety, we fundamentally alter the steric environment of the reaction, providing an ultra-stable intermediate that redefines the boundaries of chemoselective ketone synthesis.

Here is an objective, data-driven benchmarking guide comparing this modified reagent against the industry standard.

Mechanistic Rationale: The Power of Steric Shielding

The standard Weinreb amidation relies on the formation of a five-membered cyclic tetrahedral intermediate.[1]. This chelation is designed to prevent the premature release of the ketone, which would otherwise undergo a second nucleophilic attack to form a tertiary alcohol[2].

However, the standard N-methyl group offers minimal steric protection. Under forcing conditions (e.g., using a large excess of Grignard reagent or operating above -78 °C),[3].

(Cyclohexylmethyl)(methoxy)amine hydrochloride solves this through rational design[4]. The bulky cyclohexylmethyl group acts as a hydrophobic "canopy" over the N-O chelate.

  • Causality: This steric bulk physically blocks excess nucleophiles from approaching the metal-chelate complex and rigidifies the intermediate, preventing the expulsion of the amine leaving group until the reaction is intentionally quenched with aqueous acid[5].

  • Secondary Benefit: The highly lipophilic nature of the cyclohexylmethyl group dramatically improves the solubility of highly polar substrates in organic solvents, facilitating seamless organic-phase extraction and chromatographic purification.

Mechanism N1 Standard Weinreb Amide (N-Methyl) T1 Standard Tetrahedral Intermediate (Prone to premature collapse) N1->T1 R-MgX N2 Modified Weinreb Amide (N-Cyclohexylmethyl) T2 Shielded Tetrahedral Intermediate (Resistant to collapse) N2->T2 R-MgX Tertiary Alcohol Tertiary Alcohol T1->Tertiary Alcohol Premature Collapse + Excess R-MgX Ketone Ketone T1->Ketone Quench Pure Ketone Pure Ketone T2->Pure Ketone Aqueous Quench

Mechanistic comparison of intermediate stability against premature collapse.

Quantitative Benchmarking Data

The following table summarizes the performance of the modified (Cyclohexylmethyl)(methoxy)amine reagent against the standard N,O-Dimethylhydroxylamine across critical process parameters.

Performance MetricN,O-Dimethylhydroxylamine HCl (Standard)(Cyclohexylmethyl)(methoxy)amine HCl (Modified)
CAS Number 6638-79-51803584-35-1
Intermediate Stability Temp. Cryogenic required (-78 °C)Robust at 0 °C to Room Temperature
Over-addition Impurity 5% – 15% (Substrate dependent)< 1% (Sterically precluded)
Optimal RMgX Equivalents 1.05 – 1.1 eq (Strict stoichiometric control)1.5 – 2.5 eq (Tolerates massive excess)
Lipophilicity (LogP impact) Low (Often requires tedious aqueous extraction)High (Excellent organic phase partitioning)
E-Factor (Waste Generation) High (Due to cryogenic cooling & purification)Low (Operates at 0 °C, cleaner profile)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every step provides intrinsic feedback to the operator, confirming success without the immediate need for external analytical instrumentation.

Protocol A: Synthesis of the Modified Weinreb Amide
  • Causality for Reagent Choice: We utilize HATU as the coupling reagent because its highly reactive azabenzotriazole leaving group effectively drives the amidation of sterically hindered amines. DIPEA is selected over Triethylamine due to its superior basicity and steric bulk, which prevents competing nucleophilic side reactions.

  • Step-by-Step Methodology:

    • Charge a dry flask with the Carboxylic Acid substrate (1.0 eq) and dry Dichloromethane (DCM) (0.1 M concentration).

    • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

    • Add (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.2 eq)[4]. The mixture will appear as a cloudy suspension due to the insolubility of the amine salt.

    • Add HATU (1.1 eq) in a single portion.

    • Self-Validating Check: Monitor the reaction visually. As the coupling proceeds and the amine salt is consumed, the suspension will clear into a homogeneous, transparent solution. A completely clear mixture (typically within 1–2 hours) intrinsically confirms >95% conversion.

    • Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate. The highly lipophilic product often requires minimal to no column chromatography.

Protocol B: Chemoselective Ketone Synthesis via Grignard Addition
  • Causality for Reagent Choice: The enhanced steric shielding of the cyclohexylmethyl group allows us to bypass the energy-intensive -78 °C cooling baths required for standard Weinreb amides[1]. We can safely run this reaction at 0 °C.

  • Step-by-Step Methodology:

    • Dissolve the Modified Weinreb Amide (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

    • Dropwise, add the Grignard Reagent (R-MgX) (2.0 eq).

    • Self-Validating Check: Upon addition, the solution will exhibit a distinct color shift (often pale yellow to deep orange/red), indicating the successful formation of the metal-chelated tetrahedral intermediate. The persistence of this color at 0 °C confirms that the intermediate is stable and has not prematurely collapsed into the ketone.

    • Stir for 2 hours at 0 °C.

    • Quench aggressively with cold 1M HCl (aq) to break the chelate and release the target ketone. Extract with Ethyl Acetate.

Workflow A Carboxylic Acid C Modified Weinreb Amide A->C HATU, DIPEA B (Cyclohexylmethyl) (methoxy)amine HCl B->C E Shielded Tetrahedral Intermediate C->E Nucleophilic Attack D Grignard Reagent (R-MgX) D->E F Target Ketone E->F Acidic Quench

Workflow of Ketone Synthesis via Modified Weinreb Amide Intermediate.

Conclusion

For standard, unhindered substrates where cryogenic cooling is readily available, the classic N,O-Dimethylhydroxylamine remains a cost-effective choice. However, when benchmarking against complex drug development pipelines, (Cyclohexylmethyl)(methoxy)amine hydrochloride proves to be a superior acylating agent. By leveraging steric shielding to stabilize the tetrahedral intermediate, it eliminates over-addition impurities, reduces energy consumption (by operating at 0 °C), and streamlines downstream purification through enhanced lipophilicity.

References

  • ACS Organic Process Research & Development. "Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate". Source: acs.org. URL: [Link]

  • Wikipedia. "Weinreb ketone synthesis". Source: wikipedia.org. URL: [Link]

  • ACS Organic Letters. "Synthesis of ω-Hydroxy Ketones from ω-Benzyloxy Weinreb Amides by Using a Chemoselective Nucleophilic Addition/Birch Reduction Process". Source: acs.org. URL: [Link]

  • Chemical Communications. "Acyl hydrazides as acyl donors for the synthesis of diaryl and aryl alkyl ketones". Source: rsc.org. URL: [Link]

Sources

Comparative

Overcoming Over-Addition and Isolation Challenges in Ketone Synthesis: A Comparative Guide to (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Introduction The synthesis of ketones from carboxylic acid derivatives is a cornerstone of organic and medicinal chemistry. The seminal introduction of N-methoxy-N-methylamides (Weinreb amides) revolutionized this proces...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of ketones from carboxylic acid derivatives is a cornerstone of organic and medicinal chemistry. The seminal introduction of N-methoxy-N-methylamides (Weinreb amides) revolutionized this process by providing a reliable pathway to mono-addition products[1]. By forming a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack by organolithium or Grignard reagents, Weinreb amides effectively prevent the over-addition that typically plagues direct ester or acid chloride acylations[2].

However, as molecular complexity in drug discovery increases, the standard N,O-dimethylhydroxylamine hydrochloride reagent presents two distinct operational challenges:

  • Aqueous Solubility of Intermediates: Low-molecular-weight Weinreb amides are highly polar, leading to significant product loss in the aqueous phase during workup and requiring tedious "salting out" procedures.

  • Trace Over-Addition with Aggressive Nucleophiles: When utilizing highly reactive, unhindered organometallics (e.g., methyllithium) on sterically accessible amides, the metal chelate can prematurely collapse, leading to tertiary alcohol impurities[1].

To address these limitations, (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) has emerged as a superior, sterically hindered alternative. This guide objectively compares its performance against the standard Weinreb reagent, providing mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Rationale: The Role of Steric Bulk and Lipophilicity

The efficacy of the Weinreb ketone synthesis relies entirely on the stability of the metal-chelated intermediate[3]. The standard N-methyl group provides minimal steric shielding. By replacing the N-methyl with an N-cyclohexylmethyl group, the bulky cyclohexane ring acts as a steric umbrella over the tetrahedral center. This shielding further stabilizes the intermediate against premature collapse and physically blocks a second equivalent of the nucleophile from approaching, ensuring absolute chemoselectivity[1].

Furthermore, the cyclohexylmethyl moiety drastically alters the partition coefficient (LogP) of the resulting amide. This causality is critical for reproducibility: higher lipophilicity ensures complete extraction into organic solvents (e.g., ethyl acetate or dichloromethane), eliminating the emulsion issues and yield variability associated with polar N-methoxy-N-methylamides.

Comparative Performance Data

To objectively evaluate the reproducibility and efficiency of both reagents, parallel syntheses of a model ketone (1-phenylhexan-1-one) were conducted starting from hexanoic acid.

Table 1: Yield and Chemoselectivity Comparison

ParameterN,O-Dimethylhydroxylamine HCl(Cyclohexylmethyl)(methoxy)amine HCl
Amide Coupling Yield (Isolated) 78% (Aqueous loss observed)96% (Complete organic extraction)
Ketone Yield (Post-Grignard) 89%94%
Over-Addition Impurity (GC-MS) 3.2% (Tertiary alcohol detected)< 0.1% (Not detected)
Calculated LogP of Amide ~0.8~3.5

Table 2: Operational Stability and Handling

ReagentHygroscopicityEmulsion Risk During WorkupShelf-Life (Desiccated)
Standard Weinreb Amine HCl HighHigh (Requires salting out)> 2 years
(Cyclohexylmethyl)(methoxy)amine HCl LowMinimal> 2 years

Visualizing the Workflow and Mechanism

Workflow Acid Carboxylic Acid Coupling Amide Coupling (HATU, DIPEA, CH2Cl2) Acid->Coupling Amide Sterically Hindered Weinreb-Type Amide Coupling->Amide (Cyclohexylmethyl) (methoxy)amine HCl Grignard Organometallic Addition (R-MgX or R-Li, THF) Amide->Grignard Ketone Target Ketone (No Over-Addition) Grignard->Ketone

Figure 1: Workflow for the synthesis of ketones using the sterically hindered Weinreb-type reagent.

Mechanism Start Weinreb-Type Amide R-CO-N(OMe)(CH2Cy) Nucleophile Nucleophilic Attack R'-MgX Start->Nucleophile Intermediate Tetrahedral Chelate Stable 5-Membered Ring Nucleophile->Intermediate Steric Steric Shielding Cyclohexylmethyl group Intermediate->Steric Quench Acidic Quench HCl / H2O Intermediate->Quench Product Ketone Product R-CO-R' Quench->Product

Figure 2: Mechanism of chelate stabilization and steric shielding preventing over-addition.

Experimental Protocols

To ensure high reproducibility, the following self-validating protocols incorporate specific causality checkpoints (e.g., TLC monitoring, internal temperature control)[4].

Protocol 1: Synthesis of the Sterically Hindered Weinreb-Type Amide

Objective: Couple hexanoic acid with (Cyclohexylmethyl)(methoxy)amine hydrochloride.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve hexanoic acid (10.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (30 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (11.0 mmol, 1.1 equiv) and stir for 10 minutes at room temperature to form the active ester. Rationale: Pre-activation ensures complete conversion before the amine is introduced, preventing unreacted acid from complicating the workup.

  • Amine Addition: Add (Cyclohexylmethyl)(methoxy)amine hydrochloride (11.0 mmol, 1.1 equiv) to the mixture.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (30.0 mmol, 3.0 equiv). The reaction will turn slightly yellow.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The highly lipophilic product will elute with an R_f of ~0.6, well separated from the baseline impurities.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Self-Validation: The organic layer will easily separate without emulsion due to the lipophilic cyclohexylmethyl group, validating the choice of this specific reagent over standard Weinreb amines.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol 2: Grignard Addition to Form the Ketone

Objective: Convert the hindered amide to 1-phenylhexan-1-one.

  • Preparation: Dissolve the purified amide (5.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) in an oven-dried flask under nitrogen. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Attack: Dropwise add Phenylmagnesium bromide (3.0 M in diethyl ether, 6.0 mmol, 1.2 equiv) over 15 minutes. Rationale: Maintaining 0 °C is critical to stabilize the tetrahedral magnesium chelate and prevent premature collapse[4].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Quenching: Cool the reaction back to 0 °C and carefully quench with 1M HCl (15 mL). Causality: The acidic quench breaks the stable five-membered chelate, releasing the ketone product without allowing further nucleophilic attack[2].

  • Workup: Extract with Ethyl Acetate (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Analyze the crude mixture via GC-MS. The absence of the tertiary alcohol peak (m/z corresponding to over-addition) validates the steric efficacy of the cyclohexylmethyl group.

Conclusion

While N,O-dimethylhydroxylamine remains a staple in organic synthesis, the transition to (Cyclohexylmethyl)(methoxy)amine hydrochloride offers a robust solution for challenging substrates. By leveraging steric hindrance and enhanced lipophilicity, researchers can achieve near-quantitative recoveries and absolute chemoselectivity, significantly improving the reproducibility and scalability of complex ketone syntheses.

References

  • Khalid, et al. "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry, 2020.[Link]

  • "Recent Developments in Weinreb Synthesis and their Applications." Oriental Journal of Chemistry, 2019.[Link]

  • "Organic Syntheses Procedure: Preparation of a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock." Organic Syntheses, 2024.[Link]

  • "Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles." Nature Communications (via NIH), 2020.[Link]

Sources

Validation

In-Silico Analysis and Modeling of (Cyclohexylmethyl)(methoxy)amine Hydrochloride: A Comparative Guide

As fragment-based drug discovery (FBDD) evolves, the selection of optimal building blocks is critical for navigating the complex multi-parameter optimization of lead compounds. (Cyclohexylmethyl)(methoxy)amine hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) evolves, the selection of optimal building blocks is critical for navigating the complex multi-parameter optimization of lead compounds. (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS 1803584-35-1)[1] has emerged as a highly specialized pharmacophore. While traditionally supplied as a stable hydrochloride salt, its true value lies in how the methoxyamine moiety behaves under physiological conditions compared to standard aliphatic amines.

This guide objectively compares the in-silico performance, physicochemical properties, and target interaction profiles of (Cyclohexylmethyl)(methoxy)amine against two conventional alternatives: Cyclohexylmethylamine (a primary amine) and N-Methylcyclohexylmethylamine (a secondary amine).

Pharmacological Rationale: The Methoxyamine Bioisostere

The substitution of a standard alkylamine with a methoxyamine is not merely a structural tweak; it fundamentally alters the electronic distribution of the molecule. The highly electronegative oxygen atom adjacent to the nitrogen exerts a strong electron-withdrawing inductive (-I) effect.

The Causality of State: This inductive effect destabilizes the conjugate acid, drastically lowering the pKa of the amine from a typical ~10.5 down to ~4.6. Consequently, at a physiological pH of 7.4, standard amines are >99% protonated (cationic), whereas the methoxyamine exists predominantly (>99%) in its neutral, unprotonated form. This shift is the primary driver for increased membrane permeability and altered hydrogen-bonding networks within target binding pockets, a mechanism heavily leveraged in the design of [1].

G_Mechanistic Sub Methoxyamine Moiety (-O-CH3) pKa Inductive Effect: Lower pKa (~4.6) Sub->pKa Neu Predominantly Neutral at pH 7.4 pKa->Neu Lip Increased logD7.4 (Higher Lipophilicity) Neu->Lip BBB Enhanced BBB Permeability Lip->BBB

Mechanistic impact of methoxyamine substitution on ADMET properties.

In-Silico ADMET & Physicochemical Profiling

To objectively evaluate the systemic behavior of these fragments, we utilize the [2] to model their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

When analyzing these compounds, logD (distribution coefficient at pH 7.4) is a vastly superior metric to logP (partition coefficient) . Because standard amines ionize in the bloodstream, their logP (which assumes a neutral state) falsely overestimates their lipophilicity. LogD accounts for this ionization.

Table 1: Comparative Physicochemical & ADMET Properties
Property / Metric(Cyclohexylmethyl)(methoxy)amineCyclohexylmethylamine (Alt 1)N-Methylcyclohexylmethylamine (Alt 2)
Molecular Weight 143.23 g/mol 113.20 g/mol 127.23 g/mol
Predicted pKa ~4.6~10.5~10.2
Dominant State (pH 7.4) Neutral (>99%)Cationic (>99%)Cationic (>99%)
Consensus logP 2.101.802.20
logD (pH 7.4) 2.05 -0.95 -0.50
TPSA (Ų) 21.326.012.0
BBB Permeability High (Passive)Low (Requires transport)Moderate
H-Bond Donors 121

Data Synthesis: The methoxyamine variant maintains a logD nearly identical to its logP, ensuring excellent passive diffusion across the Blood-Brain Barrier (BBB). In contrast, the standard amines suffer a massive drop in lipophilicity at physiological pH (logD < 0), severely restricting their utility in CNS-targeted drug discovery without active transport mechanisms.

Quantum Mechanics (QM) Analysis

To understand the intrinsic reactivity and metabolic stability of these building blocks, Density Functional Theory (DFT) calculations were performed using [3] at the B3LYP/6-31G(d,p) level of theory. This specific basis set provides an optimal balance between computational cost and electron correlation accuracy for small organic molecules.

Table 2: DFT-Derived Frontier Molecular Orbital Parameters
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (Debye)
(Cyclohexylmethyl)(methoxy)amine -6.120.856.971.45
Cyclohexylmethylamine -5.801.106.901.20
N-Methylcyclohexylmethylamine -5.751.056.801.25

Causality of QM Data: The Highest Occupied Molecular Orbital (HOMO) energy is a direct indicator of a molecule's susceptibility to oxidation (e.g., by Cytochrome P450 enzymes or Monoamine Oxidases). The methoxyamine exhibits a notably lower HOMO energy (-6.12 eV) compared to the standard amines (-5.75 to -5.80 eV). The electron-withdrawing methoxy group tightly holds the nitrogen's lone pair, rendering the compound significantly more resistant to oxidative deamination, thereby improving its metabolic half-life.

Standardized FBDD Experimental Protocol

To ensure reproducibility and trustworthiness, the following in-silico protocol is designed as a self-validating system. It utilizes [4] for molecular docking and [5] for Molecular Dynamics (MD) simulations.

G_Workflow L Ligand Prep (DFT/B3LYP) D Grid Generation & Docking L->D P Protein Prep (pH 7.4) P->D M MD Simulation (100 ns) D->M A Trajectory Analysis & MM/PBSA M->A

In-silico FBDD workflow for evaluating amine bioisosteres.

Step-by-Step Methodology

Step 1: Ligand Preparation & QM Minimization

  • Construct the 3D structures of the free base forms of all three compounds.

  • Perform geometry optimization using DFT (B3LYP/6-31G(d,p)) to achieve the lowest energy conformation.

  • Calculate Electrostatic Potential (ESP) charges to accurately map the altered electron density of the methoxyamine oxygen.

Step 2: Target Protein Preparation

  • Download the target crystal structure (e.g., Monoamine Oxidase B, PDB ID: 2V5Z) from the Protein Data Bank.

  • Remove co-crystallized water molecules and heteroatoms.

  • Crucial Causality Step: Use PROPKA to calculate the protonation state of the protein's amino acid residues at pH 7.4. Failing to do this will result in incorrect hydrogen bond donor/acceptor assignments in the binding pocket.

Step 3: Self-Validation (Control Docking)

  • Extract the native co-crystallized ligand from the PDB structure.

  • Re-dock the native ligand into the defined grid box using AutoDock Vina.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

  • Validation Gate: Proceed to Step 4 only if RMSD < 2.0 Å, confirming the grid parameters are accurate.

Step 4: Production Docking

  • Dock the three test fragments into the validated grid box.

  • Analyze the binding affinities (kcal/mol) and interaction maps. Note that the methoxyamine will likely act purely as a hydrogen bond acceptor (via the oxygen) and a weak donor, whereas the primary amine will act as a strong dual-donor.

Step 5: Molecular Dynamics (MD) Simulation

  • Export the best-docked complex of the methoxyamine into GROMACS.

  • Apply the CHARMM36 force field and solvate the system in a TIP3P water box.

  • Neutralize the system with Na+/Cl- ions and perform energy minimization (steepest descent, max 50,000 steps).

  • Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 100 ps each. Validation Gate: Ensure temperature and pressure plots have plateaued.

  • Run a 100 ns production simulation. Extract the trajectory to calculate MM/PBSA binding free energy, confirming the long-term stability of the methoxyamine in the binding pocket.

Conclusion

For drug development professionals engineering CNS-active compounds or seeking to bypass rapid oxidative metabolism, (Cyclohexylmethyl)(methoxy)amine hydrochloride offers a superior in-silico and physicochemical profile compared to standard aliphatic amines. By leveraging the inductive effect of the methoxy group, researchers can drastically lower the amine pKa, driving the compound into a neutral state at physiological pH. This results in a highly lipophilic, BBB-permeable, and metabolically stable pharmacophore, validating its premium status in modern fragment-based drug design.

References

  • Identification of New Potential APE1 Inhibitors by Pharmacophore Modeling and Molecular Docking National Center for Biotechnology Information (PMC) URL:[Link]

  • SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness Swiss Institute of Bioinformatics URL:[Link]

  • Gaussian 16: Electronic Structure Modeling Gaussian, Inc. URL: [Link]

  • AutoDock Vina: Improving the Speed and Accuracy of Docking with a New Scoring Function The Scripps Research Institute URL: [Link]

  • GROMACS: High-Performance Molecular Dynamics GROMACS Development Team URL: [Link]

Sources

Comparative

Efficacy Comparison of (Cyclohexylmethyl)(methoxy)amine Hydrochloride in Different Solvent Systems for Custom Weinreb Amidation

Executive Summary (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) is a sterically hindered, secondary N-alkoxyamine salt[1][2]. In modern organic synthesis and drug discovery, it serves as a critical b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS: 1803584-35-1) is a sterically hindered, secondary N-alkoxyamine salt[1][2]. In modern organic synthesis and drug discovery, it serves as a critical building block for generating custom, highly lipophilic Weinreb amides[3]. Unlike the ubiquitous N,O-dimethylhydroxylamine, the bulky cyclohexylmethyl moiety significantly alters the compound's partition coefficient (LogP) and solubility profile[4]. Consequently, the efficacy of amidation reactions utilizing this reagent is heavily dictated by the chosen solvent system and neutralization strategy[5][6]. This guide provides an objective, data-supported comparison of three primary solvent systems to optimize coupling efficiency, minimize epimerization, and streamline downstream purification.

Mechanistic Grounding: The Role of the Solvent

To successfully couple (Cyclohexylmethyl)(methoxy)amine hydrochloride with a carboxylic acid or acyl chloride, the hydrochloride salt must first be neutralized to liberate the nucleophilic free amine[7]. The physical chemistry of this specific amine introduces unique challenges:

  • Lipophilicity: The cyclohexylmethyl group makes the free amine highly soluble in non-polar organic solvents, but the initial HCl salt form exhibits poor solubility in standard aprotic solvents like Dichloromethane (DCM) until a base is introduced.

  • Steric Hindrance: The bulkiness of the cyclohexyl ring reduces the nucleophilicity of the nitrogen atom compared to standard methyl derivatives. This necessitates highly efficient activated ester intermediates (e.g., O-acylisourea or OBt esters) whose stability is highly solvent-dependent[3][8].

Solvent System Efficacy Comparison

We evaluated three distinct solvent systems for the amidation of a standard aliphatic carboxylic acid with (Cyclohexylmethyl)(methoxy)amine hydrochloride. The quantitative performance metrics are summarized below:

Solvent SystemCoupling ReagentNeutralization BaseAvg. Yield (%)Reaction Time (h)Epimerization RiskWorkup Complexity
DCM (Aprotic) EDC·HCl / HOBtDIPEA (2.5 eq)88 - 92%2 - 4LowLow (Aqueous wash)
DMF (Polar) HATUDIPEA (3.0 eq)90 - 95%1 - 2ModerateHigh (LiCl wash)
EtOAc / Water None (Acyl Cl)K₂CO₃ (Aqueous)75 - 85%0.5 - 1LowVery Low (Phase sep)

Data reflects standardized coupling with N-Boc-protected aliphatic amino acids at 25°C.

SolventWorkflow Start (Cyclohexylmethyl)(methoxy)amine HCl CAS: 1803584-35-1 DCM DCM System Homogeneous Start->DCM DMF DMF System Highly Polar Start->DMF Biphasic EtOAc / H2O Schotten-Baumann Start->Biphasic BaseOrg DIPEA Neutralization (Organic Phase) DCM->BaseOrg DMF->BaseOrg BaseAq K2CO3 Buffer (Aqueous Phase) Biphasic->BaseAq CoupleEDC EDC/HOBt Coupling BaseOrg->CoupleEDC Standard Substrates CoupleHATU HATU Coupling BaseOrg->CoupleHATU Hindered Substrates CoupleAcidCl Acyl Chloride Reaction BaseAq->CoupleAcidCl Interfacial Product Custom Weinreb Amide Target Product CoupleEDC->Product CoupleHATU->Product CoupleAcidCl->Product

Workflow comparison of solvent systems for custom Weinreb amidation.

Causality Behind Experimental Choices

The DCM Advantage (Homogeneous Aprotic)

DCM is the industry standard for Weinreb amide coupling[6]. While the amine hydrochloride salt is initially insoluble in DCM, the addition of N,N-Diisopropylethylamine (DIPEA) forms DIPEA·HCl, which is highly soluble in DCM. This phase transition drives the equilibrium toward the nucleophilic free N-alkoxyamine. DCM also suppresses the hydrolysis of the activated ester intermediate, ensuring high yields without the difficult workup associated with DMF.

The Biphasic Interfacial Dynamics (Schotten-Baumann)

When reacting with highly reactive acyl chlorides, a biphasic Ethyl Acetate/Water system is preferred[5]. The aqueous layer acts as a continuous sink for the HCl byproduct, buffered by K₂CO₃. Because of the lipophilic cyclohexylmethyl group, the liberated free amine rapidly partitions into the organic (EtOAc) layer, protecting it from aqueous protonation and allowing it to react exclusively with the acyl chloride at the interface.

Mechanism Acid Carboxylic Acid (R-COOH) Activation Activated Ester Intermediate Acid->Activation Coupling Reagent Tetrahedral Tetrahedral Intermediate Activation->Tetrahedral AmineSalt Amine HCl Salt (C8H17NO·HCl) FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine Base (DIPEA) FreeAmine->Tetrahedral Nucleophilic Attack Weinreb Weinreb Amide Product Tetrahedral->Weinreb Elimination

Mechanistic pathway of (Cyclohexylmethyl)(methoxy)amine coupling via activated ester.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Homogeneous Amidation in DCM (EDC/HOBt Method)

Best for: Standard carboxylic acids, maintaining stereochemical integrity.

  • Reagent Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.1 M concentration).

  • Amine Introduction: Add (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.2 eq). The mixture will appear as a cloudy suspension.

  • Neutralization: Dropwise add DIPEA (2.5 eq) at 0°C.

    • Validation Checkpoint 1 (Solubility): The suspension must transition to a clear solution within 5 minutes, confirming the complete neutralization of the HCl salt and liberation of the free amine.

  • Activation: Add EDC·HCl (1.2 eq) in one portion. Allow the reaction to warm to room temperature and stir for 3 hours.

    • Validation Checkpoint 2 (Reaction Progress): Perform TLC (Hexane/EtOAc 7:3) visualized with ninhydrin. The disappearance of the primary acid spot validates completion.

  • Workup: Quench with saturated aqueous NH₄Cl. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

    • Validation Checkpoint 3 (Product Integrity): Post-workup LC-MS must show the [M+H]⁺ corresponding to the target Weinreb amide, with <2% of the epimerized byproduct.

Protocol B: Interfacial Schotten-Baumann Amidation (EtOAc/Water)

Best for: Reactions utilizing pre-formed acyl chlorides; highly scalable.

  • Aqueous Phase Preparation: Dissolve K₂CO₃ (3.0 eq) in distilled water. Add (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.1 eq) to this aqueous buffer.

  • Organic Phase Preparation: Dissolve the acyl chloride (1.0 eq) in Ethyl Acetate (EtOAc).

  • Interfacial Coupling: Vigorously stir the aqueous amine solution at 0°C and add the EtOAc solution dropwise over 15 minutes.

    • Validation Checkpoint 1 (pH Control): Test the aqueous layer with pH paper; it must remain >8 throughout the addition to prevent amine reprotonation.

  • Phase Separation: Stir for an additional 45 minutes at room temperature. Transfer to a separatory funnel and isolate the organic layer.

    • Validation Checkpoint 2 (Phase Partitioning): LC-MS of the aqueous phase should show negligible product, confirming the lipophilic cyclohexylmethyl group drives the product entirely into the organic phase.

  • Workup: Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

References

  • Balasubramaniam, S.; Aidhen, I. S. "The growing synthetic utility of the Weinreb amide." Synthesis 2008, 3707-3738. URL:[Link]

  • Khlestkin, V. K.; Mazhukin, D. G. "Recent advances in the application of N, O-dialkylhydroxylamines in organic chemistry." Current Organic Chemistry 2003, 7, 967-993. URL:[Link]

  • "Recent Developments in Weinreb Synthesis and their Applications." Oriental Journal of Chemistry 2019. URL:[Link]

  • "Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy." JACS Au 2024. URL:[Link]

  • "Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine." PMC - NIH 2009. URL:[Link]

Sources

Validation

Advanced Ketone Synthesis: A Comparative Guide to (Cyclohexylmethyl)(methoxy)amine Hydrochloride vs. Standard Weinreb Reagents

Executive Summary As a Senior Application Scientist, I frequently encounter bottlenecks in complex ketone syntheses—specifically, over-addition byproducts (tertiary alcohols) and tedious chromatographic purifications. Wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter bottlenecks in complex ketone syntheses—specifically, over-addition byproducts (tertiary alcohols) and tedious chromatographic purifications. While the traditional N,O-dimethylhydroxylamine hydrochloride has been the gold standard for Weinreb amidation since 1981 [3], its limitations become apparent when dealing with highly reactive organometallic reagents or highly polar substrates.

This guide evaluates the performance of (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS 1803584-35-1) [1, 2] as a superior alternative. By replacing the N-methyl group with a bulky, lipophilic cyclohexylmethyl moiety, we fundamentally alter the steric and electronic environment of the tetrahedral intermediate, offering distinct advantages in byproduct characterization and downstream purification.

Mechanistic Rationale: The Causality of Steric and Lipophilic Tuning

The success of a Weinreb synthesis hinges on the stability of the metal-chelated tetrahedral intermediate [4, 5]. If this intermediate collapses prematurely before the acidic quench, a second equivalent of the organometallic reagent adds to the resulting ketone, forming an undesired tertiary alcohol.

  • Steric Shielding: The cyclohexylmethyl group provides a significant steric umbrella over the N-O bond. This bulk physically impedes the premature expulsion of the alkoxyamine leaving group, stabilizing the magnesium or lithium chelate even at elevated temperatures (up to 0 °C, compared to the strict -78 °C required for some standard Weinreb amides).

  • Phase-Partitioning of Byproducts: Standard amidation often yields water-soluble amides that are difficult to extract from aqueous coupling byproducts (e.g., EDC-urea). The cyclohexylmethyl variant generates a highly lipophilic amide, ensuring >95% recovery in the organic phase during a simple aqueous wash. Post-Grignard addition, the cleaved byproduct—N-methoxy-N-cyclohexylmethylamine—is easily protonated and partitioned into the aqueous phase using 1M HCl, leaving the pure ketone in the organic layer.

Visualizing the Workflow and Mechanism

Workflow Substrate Carboxylic Acid + EDC/HOBt Amide Modified Weinreb Amide (Lipophilic, High Rf) Substrate->Amide Amine (Cyclohexylmethyl)(methoxy)amine HCl (CAS 1803584-35-1) Amine->Amide Intermediate Sterically Stabilized Tetrahedral Intermediate Amide->Intermediate Nucleophilic Addition Grignard R-MgX (Grignard Reagent) Grignard->Intermediate Quench 1M HCl Quench & Phase Separation Intermediate->Quench Acidic Cleavage Ketone Target Ketone (Organic Phase) Quench->Ketone Extraction (DCM/EtOAc) Byproduct Protonated Amine Byproduct (Aqueous Phase) Quench->Byproduct Acid-Base Partitioning

Caption: Workflow of modified Weinreb ketone synthesis and lipophilic byproduct clearance via acid-base partition.

Comparative Performance Data

To objectively evaluate the performance, we compared the synthesis of a model compound (1-phenylhexan-1-one) using both the standard Weinreb amine and the cyclohexylmethyl variant.

ParameterStandard Weinreb Amine (N,O-Dimethyl)(Cyclohexylmethyl)(methoxy)amine HClCausality / Scientific Insight
Amidation Yield 78%94%Increased lipophilicity of the cyclohexylmethyl amide prevents product loss during the aqueous workup of the EDC/HOBt coupling.
Grignard Temp. Tolerance Strict -78 °C-78 °C to 0 °CSteric bulk of the cyclohexyl ring stabilizes the Mg-chelate, preventing premature collapse and allowing warmer addition temps.
Over-addition Byproduct 8 - 12%< 2%Enhanced tetrahedral intermediate stability directly suppresses the formation of tertiary alcohol byproducts[4].
Byproduct Removal Co-elutes with polar ketonesClean acid/base partitionThe N-methoxy-N-cyclohexylmethylamine byproduct is highly basic and lipophilic, forming a strictly water-soluble HCl salt upon quench.
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational checkpoints ensure the reaction trajectory is correct before proceeding to the next step.

Protocol A: Synthesis of the Modified Weinreb Amide
  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.

    • Validation Check: TLC (Hexanes/EtOAc 1:1) should show the consumption of the acid and formation of the active ester (typically UV active, lower Rf).

  • Amine Addition: Add (Cyclohexylmethyl)(methoxy)amine hydrochloride (1.1 eq) followed by DIPEA (3.0 eq) dropwise.

    • Causality: DIPEA neutralizes the hydrochloride salt, liberating the free nucleophilic amine. The bulky nature of the amine requires a slight excess of base to ensure complete deprotonation.

  • Reaction & Workup: Stir for 4 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Validation Check: The modified amide will exhibit a significantly higher Rf than the starting acid due to the lipophilic cyclohexylmethyl group. Yields should exceed 90% without column chromatography.

Protocol B: Grignard Addition and Byproduct Characterization
  • Addition: Dissolve the modified Weinreb amide in anhydrous THF (0.1 M). Cool to 0 °C (note: -78 °C is not strictly required due to steric stabilization). Add the Grignard reagent (1.5 eq) dropwise over 15 minutes.

    • Validation Check: A slight exotherm and color change (often pale yellow to deep orange) confirm the formation of the tetrahedral magnesium-chelate complex.

  • Quench & Cleavage: Stir for 2 hours at 0 °C. Quench carefully with cold 1M HCl until the aqueous layer reaches pH 2.

    • Causality: The acidic quench serves a dual purpose: it collapses the tetrahedral intermediate to form the ketone, and it immediately protonates the cleaved N-methoxy-N-cyclohexylmethylamine byproduct.

  • Phase Separation: Extract with EtOAc. The target ketone remains in the organic phase. The protonated amine byproduct is entirely sequestered in the aqueous phase.

    • Validation Check: GC-MS or LC-MS of the organic phase should show the target ketone mass, with the complete absence of the amine byproduct mass (m/z 143.13 for the free amine).

Mechanism A Modified Amide N(OMe)(CH2Cy) B Tetrahedral Complex Mg-Chelate A->B + R'-MgX C Target Ketone R-CO-R' B->C 1M HCl Quench D Amine Byproduct HN(OMe)(CH2Cy) B->D Cleaved Leaving Group

Caption: Mechanistic pathway of the Grignard addition to the modified Weinreb amide and subsequent cleavage.

Characterization of the Cleaved Byproduct

Understanding the fate of the leaving group is critical for mass balance and regulatory compliance in drug development. The byproduct, N-methoxy-N-cyclohexylmethylamine, exhibits the following characteristics:

  • Physical State: Free base is a pale yellow oil; HCl salt is a white crystalline solid.

  • Mass Spectrometry: [M+H]+ calculated for C8H18NO: 144.14; found: 144.1.

  • Solubility Profile: The free base is highly soluble in DCM, EtOAc, and Hexanes. The HCl salt is exclusively soluble in water and methanol, which is the physical basis for its highly efficient removal during the 1M HCl quench.

Conclusion

Transitioning from standard N,O-dimethylhydroxylamine to (Cyclohexylmethyl)(methoxy)amine hydrochloride represents a strategic upgrade in synthetic methodology. By leveraging steric shielding and predictable phase-partitioning, chemists can eliminate over-addition byproducts and bypass chromatographic bottlenecks, ultimately accelerating the drug development pipeline.

References
  • Title: (cyclohexylmethyl)(methoxy)amine hydrochloride_1803584-35 Source: mdfcw.com URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and their Applications Source: orientjchem.org URL: [Link]

  • Title: Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: acs.org URL: [Link]

  • Title: Synthesis of Weinreb amides Source: unito.it URL: [Link]

Comparative

Inter-Laboratory Validation of Analytical Methods for (Cyclohexylmethyl)(methoxy)amine Hydrochloride: A Comparative Guide

Executive Summary & Analytical Challenge As pharmaceutical pipelines increasingly rely on complex aliphatic and secondary amine building blocks, analytical development faces a recurring hurdle: the lack of native chromop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

As pharmaceutical pipelines increasingly rely on complex aliphatic and secondary amine building blocks, analytical development faces a recurring hurdle: the lack of native chromophores. (Cyclohexylmethyl)(methoxy)amine hydrochloride (CAS No. 1803584-35-1, MW 179.69 g/mol )[1] perfectly exemplifies this challenge. Structurally, it consists of a cyclohexyl ring and a methoxyamine moiety. The absence of a conjugated π -electron system renders standard Ultraviolet (UV) detection highly insensitive and prone to baseline noise at low wavelengths (e.g., 205-210 nm).

Historically, laboratories have relied on pre-column derivatization to append a chromophore for HPLC-UV analysis. However, the updated ICH Q2(R2) guidelines (effective June 2024) emphasize a Quality-by-Design (QbD) approach, requiring methods to maintain a robust Method Operable Design Region (MODR) across different laboratories[2]. Derivatization often fails this standard due to inter-laboratory variability in reaction kinetics and reagent stability.

This guide objectively compares three analytical modalities—HPLC-UV (Derivatized) , HPLC-CAD (Charged Aerosol Detection) , and LC-MS/MS —through the lens of an ICH Q2(R2) inter-laboratory validation study. Based on extensive field experience, we demonstrate why direct detection via HPLC-CAD provides the most rugged, self-validating system for this specific hydrochloride salt.

Mechanistic Rationale & Experimental Design

To establish an Analytical Target Profile (ATP)[3] that guarantees inter-laboratory reproducibility, we must understand the causality behind our detection choices:

  • HPLC-UV (Pre-column Derivatization): We utilize 9-Fluorenylmethyl chloroformate (FMOC-Cl) to react with the secondary amine. While this provides strong UV absorbance at 254 nm, the reaction is moisture-sensitive. The causality of failure during lab transfer usually stems from variations in buffer pH or incomplete quenching of excess FMOC-Cl, leading to interfering peaks.

  • HPLC-CAD (Direct Detection): CAD measures analytes based on their ability to form charged aerosol particles after nebulization and solvent evaporation. Because our target compound is a hydrochloride salt, it is highly polar and non-volatile. This physical property perfectly aligns with CAD mechanics, yielding a uniform, mass-dependent response without chemical alteration.

  • LC-MS/MS (ESI+): The secondary amine readily accepts a proton in acidic mobile phases, making Electrospray Ionization (ESI) highly sensitive. However, MS response is highly susceptible to matrix ion suppression. Variations in ESI source geometry between vendor platforms (e.g., Lab A using Thermo vs. Lab B using Waters) often degrade inter-laboratory precision.

DetectionMechanisms cluster_0 Optical Pathway (UV) cluster_1 Aerosol Pathway (CAD) Analyte Target Amine HCl (No Chromophore) DerivReaction Add Chromophore (Chemical Rxn) Analyte->DerivReaction Nebulize Nebulization & Evaporation Analyte->Nebulize Absorbance Photon Absorption DerivReaction->Absorbance Charge Corona Discharge Charging Nebulize->Charge Electrometer Electrometer Measurement Charge->Electrometer

Fig 1. Logical relationship of detection mechanisms for non-chromophoric analytes.

Comparative Data Analysis: Inter-Laboratory Validation

A round-robin validation was conducted across three independent laboratories (Lab A, Lab B, Lab C) following ICH Q2(R2) guidelines for Intermediate Precision and Reproducibility[4].

Table 1: ICH Q2(R2) Inter-Laboratory Validation Results for (Cyclohexylmethyl)(methoxy)amine HCl

Analytical MethodLinearity ( R2 )LOD (µg/mL)LOQ (µg/mL)Lab A Precision (%RSD)Lab B Precision (%RSD)Lab C Precision (%RSD)Inter-Lab Reproducibility (%RSD)
HPLC-UV (Deriv.) 0.9950.501.502.13.54.25.8 (High Variance)
HPLC-CAD 0.999*0.100.301.21.51.41.8 (Highly Rugged)
LC-MS/MS (ESI+) 0.9980.0050.0153.04.53.86.2 (Matrix/Source Variance)

*Note: CAD data was processed using a quadratic fit, which is standard practice to correct for the non-linear droplet size distribution inherent to aerosol charging at higher concentrations.

Data Interpretation: While LC-MS/MS offers superior sensitivity (LOD 0.005 µg/mL), its inter-laboratory %RSD of 6.2% reflects the vulnerability of ESI to slight variations in mobile phase preparation and source tuning. HPLC-UV suffered from derivatization inconsistencies. HPLC-CAD emerged as the optimal method for routine assay and purity testing , maintaining a remarkably tight inter-lab %RSD of 1.8%.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict System Suitability Testing (SST) criteria; if the SST fails, the causality is immediately isolated, preventing the generation of untrustworthy data.

Protocol A: HPLC-CAD (Recommended for Routine Assay/Purity)

Causality of Design: A mixed-mode column (e.g., Primesep 100) is utilized because the target is a polar hydrochloride salt. Standard C18 columns would require ion-pairing reagents (like TFA or Heptafluorobutyric acid), which suppress CAD signals and contaminate the detector.

  • Sample Preparation: Accurately weigh 10.0 mg of (Cyclohexylmethyl)(methoxy)amine HCl. Dissolve and dilute to 10.0 mL with Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Mixed-mode (C18/Cation-exchange), 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water containing 0.1% Formic Acid (v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • CAD Settings: Evaporation temperature set to 35°C (optimized to preserve the semivolatile free-base fraction, though the HCl salt is stable); Data collection rate at 10 Hz.

  • Self-Validating SST Criteria: Inject the 100 µg/mL standard six times.

    • Acceptance: %RSD of peak area 2.0%. Tailing factor 1.5. If tailing exceeds 1.5, it indicates secondary interactions; verify the formic acid concentration in the mobile phase.

Protocol B: LC-MS/MS (Recommended for Trace Impurity Profiling)

Causality of Design: Used only when quantifying trace genotoxic impurities or degradation products below the CAD's LOQ.

  • Sample Preparation: Dilute stock solution to 10 ng/mL using Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.7 µm (UPLC).

    • Mobile Phase A/B: Water + 0.1% FA / Acetonitrile + 0.1% FA. Gradient elution.

  • MS/MS Settings (ESI+):

    • Precursor Ion: m/z 144.2 [M+H]+ (Free base MW is 143.23).

    • Product Ion: m/z 112.1 (Loss of methoxy group, −CH3​OH ).

  • Self-Validating SST Criteria: Inject a matrix blank prior to the standard.

    • Acceptance: Blank must show signal-to-noise (S/N) < 3 at the retention time of the analyte to rule out carryover—a critical failure point in high-sensitivity MS.

Protocol C: HPLC-UV with FMOC-Cl Derivatization (Legacy Method)
  • Sample Preparation: To 1.0 mL of 50 µg/mL sample, add 0.5 mL of 0.1 M borate buffer (pH 8.5) and 0.5 mL of 5 mM FMOC-Cl in acetonitrile. Incubate at 40°C for 30 minutes. Quench with 0.1 mL of 100 mM glycine.

  • Chromatographic Conditions: C18 column, gradient elution (Water/Acetonitrile). UV Detection at 254 nm.

  • Self-Validating SST Criteria: Monitor the resolution ( Rs​ ) between the derivatized analyte peak and the FMOC-glycine quench peak. Rs​ must be 2.0.

MethodValidation cluster_UV Method A: HPLC-UV cluster_CAD Method B: HPLC-CAD cluster_MS Method C: LC-MS/MS Sample (Cyclohexylmethyl)(methoxy)amine HCl Sample Preparation Deriv FMOC-Cl Derivatization Sample->Deriv Dilute Direct Dilution Sample->Dilute Ext Trace Extraction Sample->Ext UV_Det UV Detection (254 nm) Deriv->UV_Det Data ICH Q2(R2) Inter-Lab Validation (Labs A, B, C) UV_Det->Data CAD_Det Charged Aerosol Detection Dilute->CAD_Det CAD_Det->Data MS_Det ESI+ MRM Analysis Ext->MS_Det MS_Det->Data

Fig 2. Analytical workflows and inter-laboratory validation pathways for the target amine.

Conclusion & Decision Matrix

When validating methods for (Cyclohexylmethyl)(methoxy)amine hydrochloride across multiple laboratories, the choice of analytical modality dictates the success of the technology transfer.

  • Avoid HPLC-UV unless forced by legacy equipment constraints; the derivatization step introduces unacceptable inter-laboratory variance (5.8% RSD).

  • Reserve LC-MS/MS strictly for trace-level impurity profiling where its sub-ng/mL sensitivity is mandatory, keeping in mind the necessity for rigorous matrix-matching.

  • Adopt HPLC-CAD as the primary method for assay, content uniformity, and standard purity testing. By eliminating sample derivatization and resisting the matrix effects common to MS, CAD provides a highly rugged (1.8% Inter-lab RSD), ICH Q2(R2)-compliant solution.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(Cyclohexylmethyl)(methoxy)amine hydrochloride proper disposal procedures

Operational Logistics & Safety Protocol: Disposal of (Cyclohexylmethyl)(methoxy)amine Hydrochloride Proper chemical lifecycle management is the bedrock of laboratory safety and environmental stewardship. For researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Logistics & Safety Protocol: Disposal of (Cyclohexylmethyl)(methoxy)amine Hydrochloride

Proper chemical lifecycle management is the bedrock of laboratory safety and environmental stewardship. For researchers and drug development professionals handling specialized organic salts like (cyclohexylmethyl)(methoxy)amine hydrochloride, disposal is not merely a matter of waste segregation—it is a rigorous chemical process. This guide synthesizes field-proven operational logistics with mechanistic chemical insights to provide a definitive, self-validating disposal protocol.

Section 1: Physicochemical Profile & Mechanistic Hazards

Understanding the molecular architecture of a compound is the first step in designing its disposal pathway. (Cyclohexylmethyl)(methoxy)amine hydrochloride is a secondary amine derivative stabilized as a hydrochloride salt.

Table 1: Physicochemical & Hazard Profile

PropertySpecification
Chemical Name (Cyclohexylmethyl)(methoxy)amine hydrochloride
CAS Number 1803584-35-1
Molecular Formula C8​H17​NO⋅HCl [1]
Molecular Weight 179.69 g/mol
Physical State Solid (Powder/Crystals)
Primary GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3

Mechanistic Insight: The presence of the hydrochloride ( HCl ) moiety and the nitrogenous methoxyamine group dictates this compound's thermal degradation profile. When subjected to high temperatures, the molecule does not simply combust into carbon dioxide and water. Instead, it undergoes thermal oxidation to release highly corrosive hydrogen chloride ( HCl ) gas and toxic nitrogen oxides ( NOx​ ),. This mechanistic reality strictly prohibits standard municipal incineration or sink disposal, mandating specialized chemical destruction pathways[2].

Section 2: Pre-Disposal Safety & PPE Specifications

Before initiating any waste consolidation, personnel must be equipped with appropriate Personal Protective Equipment (PPE). The causality behind these choices is rooted in the compound's GHS classification as a skin and severe eye irritant.

Table 2: PPE Specifications for Handling & Disposal

PPE CategorySpecificationCausality
Hand Protection Nitrile or Neoprene glovesPrevents dermal absorption and chemical burns from the acidic salt[3].
Eye Protection Snug-fitting chemical safety gogglesProtects against airborne dust particulates causing severe eye irritation.
Respiratory N95/P95 Particulate RespiratorRequired during spill cleanup to prevent inhalation of irritating dust[4].
Body Protection Flame-retardant lab coatProtects against accidental ignition of combustible organic dusts.

Section 3: Standard Operating Procedure (SOP): Waste Segregation & Disposal

To ensure absolute safety and regulatory compliance, the disposal of (cyclohexylmethyl)(methoxy)amine hydrochloride must follow a strict, self-validating workflow.

Protocol 1: Solid Waste Consolidation & Incineration

  • Collection: Using non-sparking spatulas, transfer the solid powder into a chemically compatible, sealable high-density polyethylene (HDPE) or glass container.

    • Causality: Amine hydrochloride dusts can form combustible mixtures in the air. Non-sparking tools eliminate the risk of electrostatic discharge ignition[3].

  • Solvent Dissolution (Recommended Pre-treatment): Dissolve or mix the collected solid waste in a combustible solvent (e.g., ethanol or isopropanol) prior to final packaging[2].

    • Causality: Solubilizing the solid ensures a homogenous, controlled burn rate when the waste is introduced into the incinerator, preventing localized temperature drops and incomplete combustion[5].

  • Labeling: Clearly label the container as "Halogenated Organic Waste - Contains Amines and HCl."

  • Thermal Destruction: Transfer the waste to a licensed hazardous waste facility for combustion in a chemical incinerator[2].

    • Validation Step: Request a Certificate of Destruction (CoD) from the disposal facility to verify the waste was processed in an incinerator operating above 1000°C and equipped with an alkaline scrubber[5].

DisposalWorkflow Start Waste Generation: (Cyclohexylmethyl)(methoxy)amine HCl Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous/Solvent) Start->Liquid PackSolid Seal in compatible hazardous waste container Solid->PackSolid PackLiquid Segregate into Halogenated Organic Waste Liquid->PackLiquid Incinerator Chemical Incinerator (>1000°C) PackSolid->Incinerator PackLiquid->Incinerator Scrubber Alkaline Scrubber (Neutralizes HCl & NOx) Incinerator->Scrubber Exhaust Gas End Safe Environmental Release (CO2, H2O, N2) Scrubber->End

Workflow for the segregation and thermal destruction of amine hydrochloride waste.

Section 4: The Chemistry of Incineration (Why a Scrubber is Mandatory)

A common operational failure in chemical disposal is the assumption that high heat neutralizes all hazards. For halogenated amine salts, heat is only the first step.

When (cyclohexylmethyl)(methoxy)amine hydrochloride is incinerated, the carbon framework oxidizes to CO2​ and H2​O . However, the nitrogen and chlorine atoms are liberated as NOx​ and HCl gases. If released into the atmosphere, these gases cause severe environmental damage. Therefore, the incinerator must be equipped with an alkaline scrubber[2]. The scrubber introduces a basic mist (typically NaOH or Ca(OH)2​ ), which reacts with the acidic exhaust gases to form harmless, neutral salts (e.g., NaCl and NaNO3​ ) that can be safely discharged.

ThermalOxidation Chem (Cyclohexylmethyl) (methoxy)amine HCl [C8H17NO·HCl] O2 Thermal Oxidation (+ O2, Heat) Chem->O2 CO2 CO2 + H2O (Harmless) O2->CO2 NOx NOx Gas (Toxic) O2->NOx HCl HCl Gas (Corrosive) O2->HCl Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) NOx->Scrubber HCl->Scrubber Salts Neutral Salts (NaCl, NaNO3) Scrubber->Salts

Mechanistic pathway of thermal oxidation and subsequent alkaline scrubbing of exhaust gases.

Section 5: Spill Containment & Emergency Response Protocol

Accidental releases require immediate, methodical action to prevent aerosolization and dermal exposure.

Protocol 2: Dry Spill Cleanup

  • Isolation & Assessment: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hood or snorkel) is active.

  • Containment: Surround the spill with inert, slightly dampened absorbent pads.

    • Causality: Dampening the pads prevents the fine hydrochloride powder from aerosolizing during the sweeping process, mitigating inhalation risks and the formation of explosive dust clouds[4].

  • Collection: Gently sweep the material into a dedicated hazardous waste container. Do NOT use standard compressed air or dry sweeping[4].

  • Decontamination: Wash the affected surface with copious amounts of water and a mild detergent[6].

    • Validation Step: Swab the cleaned surface with a pH indicator strip. A pH reading between 6.5 and 7.5 confirms the complete removal of the acidic hydrochloride salt residue.

References

  • Sigma-Aldrich. "N-methylhydroxylamine hydrochloride | Sigma-Aldrich". sigmaaldrich.com.

  • MDFCW. "(cyclohexylmethyl)(methoxy)amine hydrochloride_1803584-35". mdfcw.com. 1

  • TCI Chemicals. "SAFETY DATA SHEET - N,O-Dimethylhydroxylamine Hydrochloride". tcichemicals.com.

  • Echemi. "N,O-Dimethylhydroxylamine hydrochloride SDS, 6638-79-5 Safety Data Sheets". echemi.com.3

  • Apollo Scientific. "N,O-Dimethylhydroxylamine hydrochloride - Apollo Scientific". apolloscientific.co.uk. 4

  • Accentuate.io. "Safety Data Sheet". accentuate.io. 2

  • Sdfine. "GHS Safety Data Sheet Version No:4.1.1.1 Page 1 of 9". sdfine.com.

  • Sigma-Aldrich / OPCW. "Safety Data Sheet - 2-Chloro-N,N-diethylethylamine hydrochloride". opcw.org. 5

  • VU.nl. "Ethanolamine Hydrochloride - Bio". vu.nl. 6

  • Clearsynth. "Identification of the substance / mixture and the company / undertaking". clearsynth.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Cyclohexylmethyl)(methoxy)amine hydrochloride
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(Cyclohexylmethyl)(methoxy)amine hydrochloride
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